Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-2-19-15(18)12-7-9-16(10-8-12)14-6-4-3-5-13(14)11-17/h3-6,11-12H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYGFKYRHCMLPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383974 | |
| Record name | ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259683-56-2 | |
| Record name | ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30383974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate, a valuable intermediate in pharmaceutical research. The primary synthetic routes involve carbon-nitrogen (C-N) bond formation through either a Buchwald-Hartwig amination or an Ullmann condensation. This document provides a comprehensive overview of these methodologies, including detailed experimental protocols, data presentation in structured tables, and visualizations of the synthetic pathways.
Overview of Synthetic Strategies
The synthesis of this compound is achieved by coupling an aryl halide, specifically a 2-halobenzaldehyde, with ethyl piperidine-4-carboxylate. The two most effective and widely used methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. It offers the advantage of generally milder reaction conditions and high functional group tolerance. The selection of the appropriate palladium precursor and phosphine ligand is crucial for achieving high yields.
-
Ullmann Condensation: A classical copper-catalyzed reaction for forming aryl-heteroatom bonds. While traditionally requiring harsh conditions, modern modifications with the use of ligands allow the reaction to proceed under milder temperatures.
The general reaction scheme is presented below:
Caption: General reaction scheme for the synthesis of the target compound.
Experimental Protocols
Buchwald-Hartwig Amination Protocol
This protocol is based on typical conditions for the palladium-catalyzed amination of aryl halides.
Reaction Workflow:
Caption: Step-by-step workflow for the Buchwald-Hartwig amination.
Detailed Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromobenzaldehyde (1.0 mmol), ethyl piperidine-4-carboxylate (1.2 mmol), and a strong base such as sodium tert-butoxide (NaOtBu) (1.4 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix a palladium precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol), and a suitable phosphine ligand, like XPhos (0.08 mmol), in an inert atmosphere.
-
Reaction Initiation: Evacuate and backfill the Schlenk flask with an inert gas (e.g., nitrogen or argon). Add the catalyst mixture to the flask, followed by the addition of a dry, degassed solvent such as toluene (5 mL).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtering, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Ullmann Condensation Protocol
This protocol outlines a typical modern Ullmann condensation using a copper catalyst and a ligand.
Reaction Workflow:
Caption: Step-by-step workflow for the Ullmann condensation.
Detailed Procedure:
-
Reaction Setup: In a reaction vessel, combine 2-chlorobenzaldehyde (1.0 mmol), ethyl piperidine-4-carboxylate (1.5 mmol), a copper(I) source such as copper(I) iodide (CuI) (0.1 mmol), a ligand like L-proline (0.2 mmol), and a base such as potassium carbonate (K₂CO₃) (2.0 mmol).
-
Solvent Addition: Add a polar aprotic solvent, for instance, dimethyl sulfoxide (DMSO) (5 mL).
-
Reaction Conditions: Heat the mixture to a temperature in the range of 90-120 °C and stir for 24-48 hours. Monitor the reaction's progress using TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and remove the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel to yield this compound.
Data Presentation
While experimental data for the target molecule is not available in the searched literature, the following tables provide an overview of the key reagents and expected product characteristics.
Reagent and Reaction Condition Comparison
| Parameter | Buchwald-Hartwig Amination | Ullmann Condensation |
| Aryl Halide | 2-Bromobenzaldehyde or 2-Iodobenzaldehyde | 2-Chlorobenzaldehyde or 2-Bromobenzaldehyde |
| Catalyst | Palladium Precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper(I) Salt (e.g., CuI, Cu₂O) |
| Ligand | Phosphine Ligand (e.g., XPhos, RuPhos, BINAP) | Amino Acid or Diamine (e.g., L-proline, TMEDA) |
| Base | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) | Inorganic base (e.g., K₂CO₃, Cs₂CO₃) |
| Solvent | Aprotic, non-polar (e.g., Toluene, Dioxane) | Polar aprotic (e.g., DMSO, DMF) |
| Temperature | 80 - 110 °C | 90 - 120 °C |
| Reaction Time | 12 - 24 hours | 24 - 48 hours |
Product Characterization (Predicted and General)
| Property | Description |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| Appearance | Expected to be a solid or oil |
| ¹H NMR | Expected signals for ethyl group, piperidine ring protons, aromatic protons, and an aldehyde proton (~9.5-10.5 ppm). |
| ¹³C NMR | Expected signals for ester carbonyl, aldehyde carbonyl, aromatic carbons, and aliphatic carbons of the piperidine and ethyl groups. |
| IR Spectroscopy | Characteristic peaks for C=O stretching (ester and aldehyde), C-N stretching, and aromatic C-H bending. |
| Mass Spectrometry | Expected molecular ion peak [M]⁺ at m/z 261.14. |
Signaling Pathways and Logical Relationships
The catalytic cycles for the Buchwald-Hartwig amination and Ullmann condensation illustrate the mechanistic pathways for the C-N bond formation.
Buchwald-Hartwig Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Ullmann Condensation Catalytic Cycle
Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate chemical properties
An In-depth Technical Guide on the Chemical Properties of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound. Due to the limited availability of experimental data in peer-reviewed literature, this document combines confirmed basic identifiers with predicted physicochemical properties and plausible synthetic and analytical methodologies. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Chemical Identity and Properties
This compound is a substituted piperidine derivative with potential applications as a building block in medicinal chemistry and organic synthesis. Its structure features a piperidine ring N-substituted with a 2-formylphenyl group and an ethyl carboxylate moiety at the 4-position.
General Information
Basic identifying information for this compound is available from chemical databases.[1][2]
| Property | Value | Source |
| CAS Number | 259683-56-2 | [1] |
| Molecular Formula | C₁₅H₁₉NO₃ | [2] |
| Molecular Weight | 261.32 g/mol | [2] |
| Canonical SMILES | CCOC(=O)C1CCN(CC1)C2=CC=CC=C2C=O | [2] |
| InChI Key | XYGFKYRHCMLPNU-UHFFFAOYSA-N | [2] |
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and have not been experimentally confirmed.
| Property | Predicted Value |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Exact Mass | 261.136494 g/mol |
| Monoisotopic Mass | 261.136494 g/mol |
| Topological Polar Surface Area | 53.6 Ų |
| Heavy Atom Count | 19 |
| Formal Charge | 0 |
| Complexity | 321 |
Proposed Synthesis and Experimental Protocols
Proposed Synthetic Route: Buchwald-Hartwig Amination
A likely synthetic approach is the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction between ethyl piperidine-4-carboxylate and 2-bromobenzaldehyde.
Reaction Scheme:
Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.
General Experimental Protocol (Inferred)
The following is a generalized, inferred protocol based on standard Buchwald-Hartwig amination procedures. Note: This protocol has not been experimentally validated for this specific reaction and would require optimization.
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., cesium carbonate, 1.5-2.0 equivalents).
-
Reactant Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add 2-bromobenzaldehyde (1.0 equivalent), ethyl piperidine-4-carboxylate (1.1-1.5 equivalents), and the anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting materials are consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Predicted Spectral Data
In the absence of experimental spectra, the following are predictions of key spectral features based on the chemical structure.
Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.8 - 10.2 | s | 1H |
| Aromatic (phenyl) | 7.0 - 7.8 | m | 4H |
| Ester (-OCH₂CH₃) | 4.1 - 4.3 | q | 2H |
| Piperidine (N-CH₂) | 3.0 - 3.4 | m | 4H |
| Piperidine (-CH-) | 2.5 - 2.8 | m | 1H |
| Piperidine (-CH₂) | 1.8 - 2.2 | m | 4H |
| Ester (-OCH₂CH₃) | 1.2 - 1.4 | t | 3H |
Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (ppm) |
| Aldehyde (C=O) | 190 - 195 |
| Ester (C=O) | 170 - 175 |
| Aromatic (C-N) | 145 - 155 |
| Aromatic (C-CHO) | 135 - 140 |
| Aromatic (CH) | 115 - 135 |
| Ester (-OCH₂) | 60 - 65 |
| Piperidine (N-CH₂) | 50 - 55 |
| Piperidine (CH) | 40 - 45 |
| Piperidine (CH₂) | 25 - 35 |
| Ester (-CH₃) | 10 - 15 |
Predicted IR Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O (Aldehyde) | 1690 - 1715 |
| C=O (Ester) | 1730 - 1750 |
| C-H (Aldehyde) | 2720 - 2820 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 2960 |
| C-N (Aromatic) | 1310 - 1360 |
| C-O (Ester) | 1000 - 1300 |
Reactivity and Potential Applications
The chemical structure of this compound contains several reactive sites, making it a versatile intermediate for further chemical transformations.
References
Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available spectroscopic data and a putative synthetic protocol for Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate. Due to the limited availability of experimental data in public databases and scientific literature, some of the presented data is based on predictions and analysis of structurally related compounds.
Chemical Structure and Properties
IUPAC Name: this compound Molecular Formula: C₁₅H₁₉NO₃[1] Molecular Weight: 261.32 g/mol [1]
Structure:
Caption: 2D Structure of this compound.
Spectroscopic Data
No complete experimental spectroscopic dataset for this compound has been identified in the surveyed literature. The following tables summarize predicted data and experimental data for closely related structural analogs.
Table 1: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 262.1438 |
| [M+Na]⁺ | 284.1257 |
| [M-H]⁻ | 260.1292 |
| [M]⁺ | 261.1360 |
Data sourced from PubChemLite, predicted values.[1]
Table 2: Characteristic IR Absorption Ranges for Key Functional Groups
| Functional Group | Characteristic Absorption (cm⁻¹) | Expected in Target Molecule? |
| C=O (Ester) | 1750-1735 | Yes |
| C=O (Aldehyde) | 1740-1720 | Yes |
| C-H (Aldehyde) | 2830-2800 and 2730-2700 (two bands) | Yes |
| C-N (Aromatic Amine) | 1335-1250 | Yes |
| C-O (Ester) | 1300-1000 | Yes |
| Aromatic C-H Bending | 900-675 | Yes |
This table is based on general IR spectroscopy principles.
Table 3: Experimental ¹H NMR Data for Ethyl piperidine-4-carboxylate
| Assignment | Chemical Shift (ppm) |
| -OCH₂CH₃ | 4.130 (q) |
| -CH- (piperidine) | 3.087 (m) |
| -CH₂-N-CH₂- (axial) | 2.64 (m) |
| -CH₂-N-CH₂- (equatorial) | 2.41 (m) |
| -CH₂-CH-CH₂- | 1.89 (m) |
| -OCH₂CH₃ | 1.255 (t) |
Solvent: CDCl₃. Data sourced from ChemicalBook for the precursor, Ethyl 4-piperidinecarboxylate.[2]
Note on Predicted Spectra: For the target molecule, one would expect to see additional signals in the aromatic region (around 7-8 ppm) of the ¹H NMR spectrum, with splitting patterns corresponding to the ortho-substituted benzene ring. A distinct singlet for the aldehyde proton would also be expected around 9-10 ppm. In the ¹³C NMR spectrum, characteristic peaks for the aromatic carbons, the aldehyde carbonyl carbon (around 190-200 ppm), and the ester carbonyl carbon (around 170 ppm) would be anticipated.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route would involve the N-arylation of Ethyl piperidine-4-carboxylate with 2-fluorobenzaldehyde or 2-chlorobenzaldehyde via a nucleophilic aromatic substitution reaction (e.g., the Buchwald-Hartwig amination).
General Putative Synthesis Protocol:
Reaction: Buchwald-Hartwig amination
Reactants:
-
Ethyl piperidine-4-carboxylate
-
2-Fluorobenzaldehyde (or 2-chlorobenzaldehyde)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, phosphine ligand, and base.
-
Add Ethyl piperidine-4-carboxylate and 2-fluorobenzaldehyde to the flask.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Workflow and Relationship Diagrams
The following diagrams illustrate the proposed synthetic workflow and the logical relationship of the key components.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted data based on the analysis of its constituent structural fragments. It also includes a comprehensive experimental protocol for the acquisition of such NMR data.
Predicted NMR Data
The structure of this compound comprises three main fragments: a 2-formylphenyl group, a piperidine ring, and an ethyl carboxylate group. The predicted NMR data are based on the typical chemical shifts and coupling patterns of these individual components.
Predicted ¹H NMR Data
The expected ¹H NMR spectrum is characterized by signals from the aromatic protons of the 2-formylphenyl group, the aliphatic protons of the piperidine ring, and the protons of the ethyl ester.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | 1H |
| Aromatic (Ar-H) | 6.5 - 8.2 | Multiplet (m) | 4H |
| Piperidine (N-CH₂) | 3.0 - 4.0 | Multiplet (m) | 4H |
| Piperidine (CH) | 2.3 - 2.8 | Multiplet (m) | 1H |
| Piperidine (-CH₂-) | 1.5 - 2.2 | Multiplet (m) | 4H |
| Ethyl Ester (-OCH₂) | 3.7 - 4.1 | Quartet (q) | 2H |
| Ethyl Ester (-CH₃) | 1.1 - 1.4 | Triplet (t) | 3H |
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum will show signals for the carbonyl carbons of the aldehyde and the ester, the aromatic carbons, and the aliphatic carbons of the piperidine ring and the ethyl group.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aldehyde (-CHO) | 185 - 200 |
| Ester (-COO-) | 165 - 180 |
| Aromatic (Ar-C) | 110 - 160 |
| Piperidine (N-CH₂) | 40 - 60 |
| Piperidine (CH) | 30 - 50 |
| Piperidine (-CH₂-) | 20 - 40 |
| Ethyl Ester (-OCH₂) | 60 - 80 |
| Ethyl Ester (-CH₃) | 10 - 20 |
Structural and NMR Signal Correlation
The following diagram illustrates the molecular structure of this compound and the logical correlation between its different structural parts and their expected NMR signals.
Mass Spectrometry of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate. The document details predicted mass spectral data, hypothesized fragmentation patterns, experimental protocols for analysis, and a potential biological signaling context based on its structural motifs.
Predicted Mass Spectral Data
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 262.1438 |
| [M+Na]⁺ | 284.1257 |
| [M+K]⁺ | 300.0997 |
| [M+NH₄]⁺ | 279.1703 |
| [M-H]⁻ | 260.1292 |
| [M+HCOO]⁻ | 306.1347 |
| [M+CH₃COO]⁻ | 320.1504 |
Table 1: Predicted m/z values for common adducts of this compound. Data sourced from PubChem.[1]
Hypothesized Fragmentation Pattern
The fragmentation of this compound under mass spectrometry, particularly with electron ionization (EI), can be predicted based on the fragmentation rules of its constituent functional groups: an aromatic aldehyde, an N-aryl piperidine, and an ethyl ester.
A logical fragmentation pathway would likely involve initial cleavages at the most labile bonds, such as the C-N bond of the piperidine ring, the ester group, and benzylic cleavage.
DOT Script for Hypothesized Fragmentation Pathway
Caption: Hypothesized fragmentation pathway of this compound.
Potential Biological Signaling Pathway
The biological activity of this compound has not been extensively studied. However, its structural components, particularly the piperidine moiety, are present in a wide range of neuropharmacological agents. Many piperidine derivatives are known to interact with central nervous system (CNS) receptors, including dopamine and sigma receptors. Benzaldehyde and its derivatives have also been noted to have effects in the CNS, including the potential to cause the formation of reactive oxygen species.[2]
Given these structural similarities, a plausible hypothesis is that this compound could modulate dopaminergic or sigma receptor signaling pathways. The following diagram illustrates a simplified overview of a potential interaction with the dopamine D1 receptor signaling cascade.
DOT Script for Potential Dopamine Receptor Signaling Pathway
Caption: Potential interaction with the Dopamine D1 receptor signaling pathway.
Experimental Protocols
The following are detailed methodologies for the mass spectrometric analysis of this compound.
Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or dichloromethane to create a 1 mg/mL stock solution.
-
Working Solution for Direct Infusion (ESI-MS): Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (typically 1:1 v/v) with 0.1% formic acid to promote protonation for positive ion mode analysis.
-
Working Solution for GC-MS: Dilute the stock solution to a final concentration of 10-100 µg/mL in a volatile solvent compatible with the GC column, such as dichloromethane or ethyl acetate.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
-
Ionization Mode: Positive and negative ion modes should be employed to detect a wide range of possible adducts.
-
Infusion Rate: 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (Nitrogen) Pressure: 30-40 psi.
-
Drying Gas (Nitrogen) Flow Rate: 8-12 L/min.
-
Drying Gas Temperature: 300-350 °C.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode to identify the molecular ion and common adducts. Subsequently, tandem MS (MS/MS) can be performed on the protonated molecule ([M+H]⁺) to elucidate fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10-20 °C/min to 280 °C.
-
Final hold: 5-10 minutes at 280 °C.
-
-
MS Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Mode: Full scan.
Experimental and Analytical Workflow
The following diagram outlines a typical workflow for the analysis of a small molecule like this compound using mass spectrometry.
DOT Script for Experimental Workflow
Caption: General workflow for mass spectrometric analysis.
This guide provides a foundational understanding of the mass spectrometric properties and potential biological relevance of this compound. The provided protocols and workflows offer a starting point for researchers undertaking the analysis of this and structurally related compounds.
References
An In-depth Technical Guide to the Predicted Infrared (IR) Spectrum of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted infrared (IR) spectrum of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate. The information presented herein is intended to assist researchers in the identification and characterization of this compound and similar molecular structures. This document outlines the expected spectral features based on the constituent functional groups, a comprehensive experimental protocol for acquiring an empirical spectrum, and a logical workflow for its synthesis and characterization.
Predicted Infrared Spectrum Analysis
The structure of this compound contains several key functional groups that give rise to characteristic absorption bands in the infrared spectrum. These include an aromatic aldehyde, an ethyl ester, a tertiary amine within a piperidine ring, and a disubstituted aromatic ring. The predicted positions of these bands are summarized in Table 1.
The presence of a carbonyl group in the aromatic aldehyde is expected to produce a strong absorption band around 1705 cm⁻¹, with its position influenced by conjugation to the aromatic ring.[1][2] The C-H bond of the aldehyde group typically shows characteristic absorbances around 2750 and 2850 cm⁻¹. The ethyl ester functional group is characterized by a strong carbonyl (C=O) stretching vibration between 1750-1735 cm⁻¹ and C-O stretching bands in the 1300-1000 cm⁻¹ region.[3]
The tertiary amine, being part of the piperidine ring and connected to the phenyl ring, will not exhibit the N-H stretching vibrations seen in primary and secondary amines.[4][5] Its presence is primarily indicated by C-N stretching vibrations, which can be observed in the 1335-1250 cm⁻¹ range for aromatic amines and 1250–1020 cm⁻¹ for aliphatic amines.[4] The aliphatic C-H stretching from the piperidine and ethyl groups will appear in the 3000-2850 cm⁻¹ region.[6] Aromatic C-H stretching is anticipated at wavenumbers slightly above 3000 cm⁻¹.[7]
Table 1: Predicted IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Predicted Intensity |
| 3100-3000 | Aromatic C-H | Stretch | Medium |
| 3000-2850 | Aliphatic C-H (Piperidine, Ethyl) | Stretch | Medium to Strong |
| 2850 & 2750 | Aldehyde C-H | Stretch (Fermi Resonance Doublet) | Weak to Medium |
| 1750-1735 | Ethyl Ester C=O | Stretch | Strong |
| 1710-1685 | Aromatic Aldehyde C=O | Stretch | Strong |
| 1600-1475 | Aromatic C=C | In-ring Stretch | Weak to Medium |
| 1470-1450 | Methylene (-CH₂-) | Bend (Scissoring) | Medium |
| 1375 | Methyl (-CH₃) | Bend | Medium |
| 1335-1250 | Aromatic C-N | Stretch | Strong |
| 1300-1000 | Ester C-O | Stretch | Strong |
| 1250-1020 | Aliphatic C-N | Stretch | Medium to Weak |
| 900-690 | Aromatic C-H | Out-of-plane Bend | Strong |
Experimental Protocol: Acquiring the IR Spectrum
The following protocol outlines a standard procedure for obtaining the infrared spectrum of a solid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
1. Instrument Preparation and Background Scan:
- Ensure the FTIR spectrometer and ATR accessory are clean and calibrated according to the manufacturer's instructions.
- Perform a background scan to acquire the spectrum of the ambient environment (air and the ATR crystal). This will be subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.
2. Sample Preparation:
- Place a small, representative amount of the solid this compound sample onto the ATR crystal.
- Lower the ATR press arm to apply consistent pressure to the sample, ensuring good contact with the crystal surface.
3. Spectrum Acquisition:
- Set the desired spectral range, typically from 4000 to 400 cm⁻¹.
- Select an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- Initiate the sample scan. The instrument will collect the interferogram and perform a Fourier transform to generate the infrared spectrum.
4. Data Processing and Analysis:
- The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Process the resulting spectrum as needed (e.g., baseline correction, smoothing).
- Identify and label the significant absorption peaks.
- Compare the obtained peak positions with the predicted values in Table 1 and with spectral databases to confirm the compound's identity and purity.
5. Cleaning:
- Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe to remove all traces of the sample.
Logical Workflow: Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis and subsequent characterization of a target organic compound like this compound, where IR spectroscopy plays a crucial role in structural verification.
Caption: Workflow for Synthesis and Characterization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 6. eng.uc.edu [eng.uc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)butan-1-one (MDPBP)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)butan-1-one, a synthetic cathinone commonly known as 3,4-Methylenedioxy-α-pyrrolidinobutyrophenone (MDPBP). Developed in the 1960s, MDPBP has emerged as a compound of interest in forensic and pharmacological research due to its stimulant properties and its presence in the recreational drug market.[1][2] This document details its chemical properties, synthesis, pharmacology, and analytical methods for its detection and quantification.
Chemical and Physical Properties
The systematic IUPAC name for this compound is 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)butan-1-one.[3] It is also known by several synonyms, including 3,4-Methylenedioxy-α-pyrrolidinobutyrophenone and MDPBP.[3] The compound is often available as a hydrochloride salt, appearing as a white powder.[4]
Table 1: Chemical and Physical Data for MDPBP [3]
| Property | Value |
| Molecular Formula | C15H19NO3 |
| Molar Mass | 261.32 g/mol |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)butan-1-one |
| CAS Number | 784985-33-7 |
Pharmacology
Mechanism of Action
MDPBP primarily functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[5][6] By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), it increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to enhanced noradrenergic and dopaminergic signaling.[6] This action is responsible for its stimulant effects.
Monoamine Transporter Binding Affinity
The affinity of MDPBP for monoamine transporters has been quantified in vitro. The following table summarizes the inhibitor constant (Ki) values, indicating the concentration of the drug required to inhibit 50% of radioligand binding to the respective transporter. A lower Ki value signifies a higher binding affinity.
Table 2: Monoamine Transporter Binding Affinities (Ki) of MDPBP
| Transporter | Ki (nM) |
| Dopamine Transporter (DAT) | 145 |
| Norepinephrine Transporter (NET) | 111 |
| Serotonin Transporter (SERT) | 3900 |
Data sourced from a study on synthetic cathinones.
Metabolism
The metabolism of MDPBP involves several key transformations. The primary metabolic pathways are thought to be demethylenation of the methylenedioxy group, followed by methylation of one of the resulting hydroxyl groups.[1][2] Other metabolic routes include aromatic and side-chain hydroxylation, oxidation of the pyrrolidine ring to form a lactam, and the opening of the pyrrolidine ring to form a carboxylic acid.[1][2] The cytochrome P450 enzymes CYP2C19 and CYP2D6 have been identified as the primary isoenzymes responsible for the initial demethylenation step.[1][2]
Experimental Protocols
Synthesis of 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)butan-1-one (MDPBP)
The synthesis of MDPBP can be achieved through a two-step process involving the bromination of a precursor ketone followed by nucleophilic substitution with pyrrolidine. The following is a general protocol adapted from the synthesis of related cathinone derivatives.
Step 1: α-Bromination of 1-(1,3-benzodioxol-5-yl)butan-1-one
-
Dissolve 1-(1,3-benzodioxol-5-yl)butan-1-one in a suitable solvent such as glacial acetic acid.
-
Slowly add an equimolar amount of bromine (Br2) dissolved in glacial acetic acid to the solution at room temperature with stirring.
-
Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude α-bromo ketone.
Step 2: Nucleophilic Substitution with Pyrrolidine
-
Dissolve the crude α-bromo ketone from Step 1 in a suitable solvent such as dichloromethane or acetonitrile.
-
Add an excess (approximately 2-3 molar equivalents) of pyrrolidine to the solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water to remove excess pyrrolidine and the pyrrolidine hydrobromide salt.
-
Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or by forming the hydrochloride salt through the addition of ethereal HCl, followed by recrystallization.
Quantitative Analysis of MDPBP in Blood by GC-MS
This protocol is adapted from a validated method for the determination of MDPBP in postmortem blood samples.[7][8]
4.2.1. Sample Preparation (Liquid-Liquid Extraction) [8]
-
To a 1 cm³ blood sample in a screw-capped glass centrifuge tube, add 5 mm³ of an appropriate internal standard (IS) solution.
-
Add 2 cm³ of 5 mol/dm³ potassium carbonate (K₂CO₃) solution, 2 cm³ of saturated sodium chloride (NaCl) solution, and 2 cm³ of acetonitrile.
-
Vortex-mix the tube for 1 minute.
-
Add 2 cm³ of 1-chlorobutane and vortex-mix for an additional 2 minutes.
-
Centrifuge the mixture for 3 minutes at 3000 rpm.[8]
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 2 cm³ of 1-chlorobutane and combine the organic layers.
-
Add 100 mm³ of a 1:9 (v/v) solution of hydrochloric acid in methanol.
-
Evaporate the extracts to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 mm³ of ethyl acetate.
-
For derivatization, add 50 mm³ of trifluoroacetic anhydride (TFAA) and heat at 55°C for 20 minutes.
-
Evaporate the solution to dryness and dissolve the final residue in 50 mm³ of ethyl acetate.
4.2.2. GC-MS Instrumentation and Conditions [8]
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30m x 0.25mm i.d., 0.25µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: 2 mm³ of the prepared sample is injected.
-
Inlet Temperature: 260°C.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of the analyte from other matrix components.
-
Mass Spectrometer: Operated in positive electron impact (EI) mode (70 eV).
-
MS Source Temperature: 280°C.[8]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Ions for MDPBP (quantification ion underlined): m/z 70, 112 , 149.[8]
Table 3: Validation Parameters for GC-MS Analysis of MDPBP in Blood [7][8]
| Parameter | Value |
| Limit of Detection (LOD) | 10.1 ng/cm³ |
| Limit of Quantification (LOQ) | 30.4 ng/cm³ |
| Linearity Range | 25-1000 ng/cm³ |
| Correlation Coefficient (r²) | 0.9946 |
Signaling Pathways
As a norepinephrine-dopamine reuptake inhibitor, MDPBP's primary mechanism of action is the blockade of the norepinephrine transporter (NET) and the dopamine transporter (DAT). This leads to an accumulation of norepinephrine and dopamine in the synaptic cleft, thereby enhancing their signaling to postsynaptic receptors.
The downstream effects of increased dopaminergic and noradrenergic signaling are complex and involve multiple intracellular cascades. Activation of D1-like dopamine receptors typically stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[9] Conversely, activation of D2-like receptors generally inhibits adenylyl cyclase.[9] These pathways ultimately modulate gene expression and neuronal excitability. Similarly, norepinephrine's effects are mediated through various adrenergic receptors, which can also couple to G-protein signaling cascades, influencing a wide range of cellular processes.
Conclusion
This technical guide has provided a detailed overview of 1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)butan-1-one (MDPBP), a synthetic cathinone with significant stimulant properties. The information presented on its chemical characteristics, synthesis, pharmacology, and analytical detection is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and forensic analysis. The provided experimental protocols and diagrams offer practical insights into the study of this compound. Further research into the specific downstream signaling effects and the development of more detailed synthetic methodologies will continue to enhance our understanding of MDPBP and its analogs.
References
- 1. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3',4'-Methylenedioxy-α-pyrrolidinobutiophenone [medbox.iiab.me]
- 3. 3,4-Methylenedioxy-alpha-pyrrolidinobutyrophenone | C15H19NO3 | CID 71300672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 6. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 7. Determination of MDPBP in postmortem blood samples by gas chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of MDPBP in postmortem blood samples by gas chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Guide: Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate
CAS Number: 259683-56-2
This technical guide provides a summary of the available information on Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate, including its chemical properties, a proposed synthetic route, and relevant data for researchers and drug development professionals.
Chemical and Physical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 259683-56-2 | [1] |
| Molecular Formula | C₁₅H₁₉NO₃ | [1] |
| Molecular Weight | 261.32 g/mol | [1] |
| MDL Number | MFCD00662563 | [1] |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Synthesis
Proposed Synthetic Pathway:
The synthesis would involve the reaction of ethyl piperidine-4-carboxylate with 2-bromobenzaldehyde in the presence of a palladium catalyst, a phosphine ligand, and a base.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed):
To a solution of 2-bromobenzaldehyde (1.0 eq) in toluene are added ethyl piperidine-4-carboxylate (1.2 eq), cesium carbonate (2.0 eq), a palladium catalyst such as palladium(II) acetate (0.05 eq), and a phosphine ligand such as BINAP (0.1 eq). The reaction mixture is degassed and heated under an inert atmosphere until the starting materials are consumed (monitored by TLC or LC-MS). After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired product.
Disclaimer: This is a proposed experimental protocol based on established chemical methodology and has not been experimentally validated from cited literature for this specific compound.
Biological Activity and Applications
There is currently no specific information in the public domain regarding the biological activity, mechanism of action, or therapeutic applications of this compound. However, the piperidine moiety is a common scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities. For instance, various N-benzyl piperidine derivatives have been explored as inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) for potential use in Alzheimer's disease.[2] Additionally, other phenyl piperidine derivatives have been studied as CCR2 antagonists.[3]
Signaling Pathways
Due to the lack of information on the biological target and mechanism of action of this compound, no signaling pathway diagrams can be provided at this time.
Analytical Data
No publicly available analytical data such as ¹H-NMR, ¹³C-NMR, IR, or mass spectrometry for this compound could be located in the searched resources.
Conclusion
This compound is a chemical compound for which basic physicochemical data are available. While a plausible synthetic route via Buchwald-Hartwig amination can be proposed, detailed experimental protocols and comprehensive analytical and biological data are not currently available in the public scientific literature. Further research would be required to fully characterize this molecule and explore its potential applications.
References
- 1. 259683-56-2|this compound|BLD Pharm [bldpharm.com]
- 2. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of phenyl piperidine derivatives as CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, provides established experimental protocols, and presents quantitative data to facilitate reproducible and efficient synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of more complex molecules with therapeutic potential. The strategic placement of the formyl group on the phenyl ring, ortho to the piperidine nitrogen, allows for a variety of subsequent chemical transformations, making it a versatile intermediate. This guide will focus on two of the most prevalent and effective synthetic strategies for its preparation: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination.
Starting Materials
The successful synthesis of this compound relies on the availability of key starting materials. The primary precursors for the two discussed synthetic pathways are all commercially available.
| Starting Material | Supplier | Purity |
| 2-Fluorobenzaldehyde | Sigma-Aldrich, TCI | >97% |
| 2-Bromobenzaldehyde | Sigma-Aldrich, TCI | >98% |
| Ethyl piperidine-4-carboxylate | Sigma-Aldrich, TCI | >98% |
| Palladium(II) Acetate (for Route B) | Strem Chemicals | 98% |
| XPhos (for Route B) | Strem Chemicals | 98% |
| Sodium tert-butoxide (for Route B) | Sigma-Aldrich | 97% |
| Potassium Carbonate (for Route A) | Sigma-Aldrich | >99% |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | >99.7% |
| Toluene (for Route B) | Sigma-Aldrich | >99.5% |
Synthetic Pathways and Experimental Protocols
Two primary synthetic routes have been identified as the most effective for the preparation of this compound. The selection of a particular route may depend on factors such as available laboratory equipment, cost of reagents, and desired scale of synthesis.
Route A: Nucleophilic Aromatic Substitution (SNAr)
This pathway involves the reaction of Ethyl piperidine-4-carboxylate with 2-fluorobenzaldehyde. The electron-withdrawing nature of the formyl group activates the ortho-positioned fluorine atom for nucleophilic displacement by the secondary amine of the piperidine ring.
Experimental Protocol:
A mixture of 2-fluorobenzaldehyde (1.0 eq), ethyl piperidine-4-carboxylate (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous dimethyl sulfoxide (DMSO) is heated to 120 °C. The reaction is stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
| Parameter | Value |
| Yield | 75-85% |
| Reaction Time | 12-24 hours |
| Temperature | 120 °C |
| Purity (Post-CC) | >95% |
Route B: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction provides an alternative and often highly efficient method for the formation of the C-N bond between the aryl halide and the piperidine nitrogen. 2-Bromobenzaldehyde is typically used as the aryl halide partner.
Experimental Protocol:
To an oven-dried Schlenk flask is added palladium(II) acetate (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq). The flask is evacuated and backfilled with an inert gas. Anhydrous toluene is then added, followed by 2-bromobenzaldehyde (1.0 eq) and ethyl piperidine-4-carboxylate (1.2 eq). The reaction mixture is heated to 100-110 °C and stirred for 8-16 hours. Reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
| Parameter | Value |
| Yield | 80-95% |
| Reaction Time | 8-16 hours |
| Temperature | 100-110 °C |
| Purity (Post-CC) | >97% |
Synthetic Workflow Diagram
The logical relationship between the starting materials and the final product via the two distinct synthetic routes is illustrated in the following diagram.
The Rising Profile of Ortho-Formylphenyl Piperidines in Drug Discovery: A Technical Guide
For Immediate Release
[City, State] – [Date] – The scientific community is witnessing a surge of interest in a unique class of molecules known as ortho-formylphenyl piperidines. These compounds, characterized by a piperidine ring attached to a phenyl group bearing a formyl (aldehyde) substituent at the ortho position, are emerging as promising scaffolds in the development of novel therapeutics. This technical guide provides an in-depth overview of the current research applications, experimental protocols, and key data associated with ortho-formylphenyl piperidines for researchers, scientists, and drug development professionals.
The piperidine moiety is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs.[1] The addition of an ortho-formylphenyl group confers specific chemical properties that have been shown to be advantageous for targeting certain biological pathways with high potency and selectivity.
A Prime Target: Monoacylglycerol Lipase (MAGL) Inhibition
A significant area of research for ortho-formylphenyl piperidines is in the inhibition of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system.[2][3][4] MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), a neurotransmitter involved in regulating pain, inflammation, and mood.[3][4] Inhibition of MAGL leads to an increase in 2-AG levels, offering a potential therapeutic strategy for conditions such as depression and neurodegenerative diseases.[2][3]
A recent study by Zhi et al. (2020) described the discovery of a series of aryl formyl piperidine derivatives as potent, reversible, and selective MAGL inhibitors.[2] The study highlighted a lead compound with an impressive IC50 value of 15 nM, demonstrating the potential of this chemical class.[2]
Quantitative Data: In Vitro MAGL Inhibition
The following table summarizes the in vitro inhibitory activity of a series of ortho-formylphenyl piperidine derivatives against human MAGL, as reported by Zhi et al. (2020).[2]
| Compound ID | R Group | IC50 (nM) |
| 5a | H | 1130 |
| 5b | 2-F | 236 |
| 5c | 3-F | 102 |
| 5d | 4-F | 115 |
| 5e | 2-Cl | 117 |
| 5f | 3-Cl | 15 |
| 5g | 4-Cl | 34 |
| 5h | 2-CH3 | 1140 |
| 5i | 3-CH3 | 126 |
| 5j | 4-CH3 | 133 |
| 5k | 2-OCH3 | >10000 |
| 5l | 3-OCH3 | 241 |
| 5m | 4-OCH3 | 310 |
| 6a | 2,3-diCl | 43 |
| 6b | 2,4-diCl | 116 |
| 6c | 2,5-diCl | 73 |
| 6d | 2,6-diCl | 109 |
| 6e | 3,4-diCl | 23 |
| 6f | 3,5-diCl | 28 |
| 7a | 2-Cl, 5-CF3 | 31 |
| 7b | 2-CH3, 5-CF3 | 120 |
| 7c | 4-Cl, 3-CF3 | 25 |
| 7d | 4-F, 3-CF3 | 33 |
| 8 | Naphthyl | 45 |
| 9 | Biphenyl | 68 |
Central Nervous System (CNS) Applications
Experimental Protocols
This section provides detailed methodologies for the synthesis of ortho-formylphenyl piperidines and a key biological assay.
Synthesis of N-(substituted-phenyl)-1-(2-formylphenyl)piperidine-4-carboxamide
General Procedure:
This protocol is adapted from the supplementary information of the study by Zhi et al. (2020) for the synthesis of aryl formyl piperidine derivatives.[2]
Synthesis of the target compounds.
Step 1: Amide Coupling
-
To a solution of 1-(2-formylphenyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the appropriate substituted aniline (1.0 eq), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-(substituted-phenyl)-1-(2-formylphenyl)piperidine-4-carboxamide.
In Vitro Monoacylglycerol Lipase (MAGL) Inhibition Assay
Principle:
This assay measures the enzymatic activity of MAGL by monitoring the hydrolysis of a fluorogenic substrate. The increase in fluorescence intensity is proportional to the enzyme activity, and the inhibitory effect of the test compounds is determined by the reduction in fluorescence.
Workflow for the in vitro MAGL inhibition assay.
Procedure:
-
Prepare serial dilutions of the test compounds in dimethyl sulfoxide (DMSO).
-
In a 96-well black plate, add the test compound solution to the wells.
-
Add a solution of human MAGL enzyme in assay buffer to each well.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding a fluorogenic substrate (e.g., 4-methylumbelliferyl acetate).
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission) over a period of time using a microplate reader.
-
The rate of reaction is determined from the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme activity without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms
The primary mechanism of action for the studied ortho-formylphenyl piperidines is the inhibition of MAGL. This leads to an accumulation of the endocannabinoid 2-AG, which then modulates cannabinoid receptors, primarily CB1 and CB2.
Inhibition of MAGL by ortho-formylphenyl piperidines enhances endocannabinoid signaling.
Future Directions
The potent and selective nature of ortho-formylphenyl piperidines as MAGL inhibitors warrants further investigation. Future research will likely focus on optimizing the pharmacokinetic properties of these compounds to improve their drug-like characteristics, including oral bioavailability and metabolic stability. Furthermore, exploring the full therapeutic potential of this scaffold against a wider range of biological targets remains a promising avenue for drug discovery. The versatility of the ortho-formyl group allows for further chemical modifications, opening up possibilities for the development of new chemical entities with diverse pharmacological profiles.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight into the Inhibitory Mechanism of Aryl Formyl Piperidine Derivatives on Monoacylglycerol Lipase through Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comprehensive Review of Synthetic Strategies for N-arylpiperidine-4-carboxylates
The N-arylpiperidine-4-carboxylate scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals. Its prevalence is due to the favorable physicochemical properties conferred by the piperidine ring and the diverse pharmacological activities achievable through substitution on the aryl group. This technical guide provides an in-depth review of the principal synthetic methodologies for constructing this important molecular framework, with a focus on experimental protocols, quantitative data, and reaction mechanisms.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds.[1] This palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or pseudohalide) has become a preferred method for N-arylation due to its high efficiency, functional group tolerance, and broad substrate scope.[1][2] The reaction has largely replaced harsher classical methods for C-N bond formation.[1]
The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[1][2] The choice of phosphine ligand is critical and has evolved through several "generations" to enhance reaction rates and expand the scope to include less reactive aryl chlorides.[1][2]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
General Experimental Protocol:
A typical procedure involves charging an oven-dried reaction vessel with a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, RuPhos, BrettPhos), and a base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃).[3][4] The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen). The aryl halide, the piperidine-4-carboxylate derivative, and an anhydrous solvent (e.g., toluene, dioxane) are then added. The reaction mixture is heated, typically between 80-110 °C, and monitored by TLC or LC-MS until completion. Workup usually involves cooling the mixture, diluting with a solvent like ethyl acetate, filtering through celite to remove palladium residues, and washing with water and brine. The final product is then purified by column chromatography.
Table 1: Examples of Buchwald-Hartwig Amination for N-arylpiperidine Synthesis
| Aryl Halide | Amine | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 4-Bromoanisole | Piperidine | (NHC)Pd(allyl)Cl | NaOt-Bu | Toluene | RT | 20 min | 93 | [4] |
| 4-Bromotoluene | Morpholine | (NHC)Pd(allyl)Cl | NaOt-Bu | Toluene | RT | 1 min | 98 | [4] |
| Aryl Bromides | Primary Amines | Pd(OAc)₂ / BrettPhos | LiHMDS | Toluene | 100 | - | High | [3] |
| Aryl Bromides | Secondary Amines | Pd(OAc)₂ / RuPhos | LiHMDS | Toluene | 100 | - | High | [3] |
| Aryl Halides | Piperazine | Various Pd catalysts | Various | Various | - | - | - |[5] |
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst to couple an aryl halide with an amine.[6][7] While traditional Ullmann reactions often required harsh conditions, such as high temperatures (frequently over 200 °C) and stoichiometric amounts of copper, modern protocols have been developed using soluble copper catalysts and ligands (e.g., diamines, acetylacetonates) that allow the reaction to proceed under milder conditions.[6][8] This reaction is particularly useful for large-scale industrial synthesis.
The mechanism is thought to involve the formation of a copper(I)-amidate complex, which undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate.[8][9] Reductive elimination then yields the N-arylated product and regenerates the active copper(I) catalyst.[8]
Caption: Catalytic cycle of the Ullmann Condensation.
General Experimental Protocol:
In a typical modern Ullmann condensation, a reaction flask is charged with a copper(I) salt (e.g., CuI), a ligand (e.g., 1,10-phenanthroline, an acylhydrazine), and a base (e.g., K₂CO₃, Cs₂CO₃).[8][10] The aryl halide, the piperidine-4-carboxylate, and a high-boiling polar solvent (e.g., DMF, NMP, DMSO) are added.[6] The mixture is heated under an inert atmosphere, with temperatures ranging from 100-150 °C, depending on the reactivity of the substrates and the catalyst system. After completion, the reaction is cooled, diluted with a solvent, and washed with aqueous solutions (e.g., ammonium chloride, brine) to remove copper salts and other inorganic materials. The product is then isolated and purified, typically by chromatography or recrystallization.
Table 2: Examples of Ullmann-type Condensation for N-Arylation
| Aryl Halide | Amine/N-Heterocycle | Copper Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Aryl Bromides | N-Heterocycles | CuI | Acylhydrazine | K₂CO₃ | DMF | 120-130 | Moderate-High | [10] |
| 4-Iodotoluene | Pyrazole | CuI | N,N-dimethylglycine | K₂CO₃ | Dioxane | 100 | - | [10] |
| Aryl Halides | Phenols | Cu-NPs | None | Cs₂CO₃ | DMF | 120 | 65-92 | [11] |
| Aryl Halides | Benzamides | CuI | Chelating Ligand | K₃PO₄ | Toluene | 110 | Broadly Applicable |[8] |
Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds that proceeds by converting a carbonyl group into an amine via an intermediate imine or enamine.[12] For the synthesis of N-arylpiperidines, this can be achieved through various strategies, such as the reaction of a 1,5-dicarbonyl compound with a primary arylamine, followed by reduction and cyclization. A more recent approach involves the rhodium-catalyzed transfer hydrogenation of pyridinium salts, which proceeds through a reductive transamination process.[13]
The general workflow involves the initial formation of an iminium ion from the amine and carbonyl compound, which is then reduced in situ by a suitable reducing agent.[14] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (Na(OAc)₃BH), with the latter being particularly effective for its mildness and broad applicability.[12][14]
Caption: General workflow for N-arylpiperidine synthesis via reductive amination.
General Experimental Protocol:
The amine and the carbonyl compound are dissolved in a suitable solvent, often a chlorinated solvent like dichloroethane (DCE) or an alcohol like methanol.[12] An acid catalyst (e.g., acetic acid) may be added to facilitate imine formation. The reducing agent, such as sodium triacetoxyborohydride, is then added portion-wise, and the reaction is stirred at room temperature until the starting materials are consumed.[12] The reaction is quenched by the addition of an aqueous base (e.g., saturated NaHCO₃ solution). The organic layer is separated, and the aqueous layer is extracted. The combined organic layers are washed, dried, and concentrated to give the crude product, which is then purified.
Table 3: Examples of Reductive Amination for N-Arylpiperidine Synthesis
| Carbonyl Source | Amine | Reducing Agent / Catalyst | Key Feature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Arylpyridinium Salts | p-Anisidine | Rh-catalyst / HCOOH | Reductive Transamination | 84 | [13] |
| 2-Aryl-3-fluoropyridinium salts | p-Anisidine | Rh-catalyst / HCOOH | Access to fluorinated piperidines | Good | [13] |
| Aldehydes / Ketones | Primary Amines | NaBH(OAc)₃ | Stepwise imine formation & reduction | - | [12] |
| Aldehydes / Ketones | Aromatic Amines | SnCl₂ / PMHS | Chemoselective | Good |[12] |
Other Synthetic Approaches
While the aforementioned methods are the most prominent, other valuable strategies exist for the synthesis of N-arylpiperidine-4-carboxylates.
-
Multi-Component Reactions: These reactions offer high atom economy and efficiency by combining three or more starting materials in a single pot to construct complex molecules. Diastereoselective multi-component synthesis of substituted piperidones has been developed using ammonium acetate as the nitrogen source.[15]
-
Pyridine Ring-Opening/Closing: A general strategy has been developed to access N-(hetero)arylpiperidines from substituted pyridines and (hetero)anilines via Zincke imine intermediates, followed by hydrogenation or nucleophilic addition.[16] This method is particularly amenable to high-throughput experimentation for creating diverse libraries of piperidine derivatives.[16]
-
Synthesis from Dihydropyridines: A convenient procedure for preparing trans-3,4-disubstituted piperidines involves the hydrogenation, reduction, and hydrolysis of 4-aryl-1,4-dihydropyridine-3-carboxylic acid methyl esters.[17]
This review highlights the primary synthetic routes to N-arylpiperidine-4-carboxylates, providing a foundational guide for researchers in drug discovery and development. The choice of method ultimately depends on factors such as substrate availability, desired substitution patterns, functional group tolerance, and scalability requirements. The continued evolution of catalytic systems, particularly in the realm of palladium- and copper-mediated cross-coupling, promises to further enhance the accessibility and diversity of this critical pharmaceutical scaffold.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate via Buchwald-Hartwig Amination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a detailed protocol for the synthesis of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate using the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling method is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with high efficiency and broad functional group tolerance. The target molecule is a valuable building block in medicinal chemistry, and this document outlines the key considerations and a practical experimental procedure for its synthesis.
Introduction
The Buchwald-Hartwig amination is a powerful tool for the construction of arylamines from aryl halides or pseudohalides and primary or secondary amines.[1] The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium source and a phosphine ligand. The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results, particularly for challenging substrates. This protocol focuses on the coupling of an ortho-substituted aryl halide, 2-bromobenzaldehyde, with a secondary cyclic amine, ethyl piperidine-4-carboxylate.
Reaction Scheme
The overall transformation is depicted below:
2-Bromobenzaldehyde + Ethyl piperidine-4-carboxylate -> this compound
Key Reaction Parameters and Optimization
The successful synthesis of this compound via Buchwald-Hartwig amination is dependent on the careful selection and optimization of several key parameters. The following table summarizes typical conditions and provides a starting point for optimization.
| Parameter | Reagents/Conditions | Role/Considerations |
| Aryl Halide | 2-Bromobenzaldehyde or 2-Chlorobenzaldehyde | Aryl bromides are generally more reactive than aryl chlorides. |
| Amine | Ethyl piperidine-4-carboxylate | A secondary cyclic amine. |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common palladium(II) and palladium(0) precursors. |
| Ligand | XPhos, RuPhos, BrettPhos, BINAP | Bulky, electron-rich phosphine ligands are crucial for catalytic activity. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, deoxygenated solvents are essential for optimal results. |
| Temperature | 80-110 °C | Reaction temperature will depend on the reactivity of the substrates and catalyst system. |
| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS until completion. |
Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure for the synthesis of the target compound. Note: This is a representative protocol and may require optimization for specific laboratory conditions and reagent purity. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
2-Bromobenzaldehyde (1.0 equiv)
-
Ethyl piperidine-4-carboxylate (1.2 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add 2-bromobenzaldehyde (1.0 equiv) to the flask.
-
Add ethyl piperidine-4-carboxylate (1.2 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.
Characterization Data (Predicted):
While specific experimental data for the target molecule was not found in the literature search, the following are expected characterization data based on its structure:
-
¹H NMR (CDCl₃, 400 MHz): δ 9.8 (s, 1H, CHO), 7.8-7.0 (m, 4H, Ar-H), 4.1 (q, 2H, OCH₂CH₃), 3.5-3.3 (m, 2H, NCH₂), 3.0-2.8 (m, 2H, NCH₂), 2.5-2.3 (m, 1H, CHCOOEt), 2.1-1.8 (m, 4H, piperidine-CH₂), 1.2 (t, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 191 (CHO), 174 (COO), 155, 134, 133, 128, 124, 122 (Ar-C), 61 (OCH₂), 53 (NCH₂), 41 (CHCOOEt), 28 (piperidine-CH₂).
-
Mass Spectrometry (ESI+): m/z = 262.14 [M+H]⁺.
Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow for Synthesis
Caption: Experimental workflow for the synthesis.
References
Synthesis of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate via Reductive Amination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the synthesis of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate through reductive amination. This method is a cornerstone in medicinal chemistry for the construction of carbon-nitrogen bonds, offering a robust and efficient pathway to complex amine derivatives.
Introduction
Reductive amination is a powerful and widely utilized transformation in organic synthesis for the preparation of secondary and tertiary amines from carbonyl compounds and primary or secondary amines, respectively. The reaction proceeds through the in situ formation of an imine or enamine intermediate, which is subsequently reduced to the corresponding amine. This one-pot procedure is highly favored in drug discovery and development due to its operational simplicity, broad substrate scope, and the prevalence of the piperidine moiety in a vast number of pharmaceuticals. The target molecule, this compound, is a valuable building block for the synthesis of more complex pharmacologically active agents.
Reaction Principle
The synthesis of this compound involves the reaction of 2-formylbenzaldehyde with ethyl piperidine-4-carboxylate. The reaction is typically carried out in the presence of a mild reducing agent, which selectively reduces the iminium ion formed in situ without affecting the aldehyde or ester functional groups.
Reaction Scheme:
Experimental Protocols
Materials and Reagents:
-
2-formylbenzaldehyde
-
Ethyl piperidine-4-carboxylate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanobohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography system
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-formylbenzaldehyde (1.0 eq) and ethyl piperidine-4-carboxylate (1.0-1.2 eq).
-
Solvent Addition: Dissolve the reactants in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The concentration is typically in the range of 0.1-0.5 M.
-
Catalyst (Optional): A catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate imine formation.
-
Addition of Reducing Agent: To the stirred solution, add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise over 10-15 minutes. The reaction is mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound. Note that these values are illustrative and may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Notes |
| Reactants | ||
| 2-formylbenzaldehyde | 1.0 eq | |
| Ethyl piperidine-4-carboxylate | 1.1 eq | A slight excess can drive the reaction to completion. |
| Reagents & Solvents | ||
| Reducing Agent | Sodium triacetoxyborohydride | 1.5 eq |
| Solvent | Dichloromethane (DCM) | 0.2 M |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25 °C) | |
| Reaction Time | 12 hours | Monitored by TLC. |
| Yield & Purity | ||
| Isolated Yield | 85-95% | Typical range after chromatographic purification. |
| Purity (by NMR/LC-MS) | >98% | |
| Characterization | ||
| Molecular Formula | C₁₅H₁₉NO₃ | |
| Molecular Weight | 261.32 g/mol | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.85 (d, 1H), 7.50 (t, 1H), 7.20 (d, 1H), 7.10 (t, 1H), 4.15 (q, 2H), 3.50 (m, 2H), 3.20 (s, 2H), 2.90 (m, 2H), 2.50 (m, 1H), 2.00 (m, 2H), 1.80 (m, 2H), 1.25 (t, 3H). | Predicted spectrum. Actual shifts may vary. |
| Mass Spectrum (ESI+) | m/z: 262.14 [M+H]⁺ |
Visualizations
Reaction Mechanism Pathway
Caption: Reductive amination mechanism for the synthesis of the target compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of N-Arylpiperidines from 2-Bromobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylpiperidine scaffold is a privileged structural motif found in a vast array of pharmaceuticals and biologically active compounds. The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of the crucial C-N bond between an aryl halide and an amine.[1][2] This reaction is characterized by its broad substrate scope, functional group tolerance, and generally high yields, making it an indispensable tool in modern synthetic and medicinal chemistry.[3][4]
These application notes provide a detailed protocol for the synthesis of N-(2-formylphenyl)piperidine via the palladium-catalyzed cross-coupling of 2-bromobenzaldehyde and piperidine. The protocol is based on established Buchwald-Hartwig amination procedures and is intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Reaction Scheme
The palladium-catalyzed synthesis of N-(2-formylphenyl)piperidine from 2-bromobenzaldehyde proceeds via a Buchwald-Hartwig cross-coupling reaction. The general transformation is depicted below:
Figure 1: General reaction scheme for the Buchwald-Hartwig amination of 2-bromobenzaldehyde with piperidine.
Quantitative Data Summary
While specific data for the reaction between 2-bromobenzaldehyde and piperidine is not extensively reported, the following table provides representative data for similar palladium-catalyzed aminations of aryl bromides with cyclic secondary amines. This data is intended to provide a general expectation of reaction performance and to serve as a baseline for optimization studies.
| Entry | Aryl Bromide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromotoluene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 1 | 99[5] |
| 2 | 4-Bromoanisole | Piperidine | (NHC)Pd(allyl)Cl (1) | - | NaOtBu | Dioxane | 25 | 0.3 | 93[5] |
| 3 | 4-Bromotoluene | N-Methylpiperazine | (NHC)Pd(allyl)Cl (1) | - | NaOtBu | Dioxane | 25 | 0.1 | 80[5] |
| 4 | 4-Bromoanisole | Piperidine | [Pd-μ-BrP(t-Bu)₃]₂ (1) | - | NaOtBu | Toluene | 80 | 18 | 82[6] |
| 5 | 4-Bromotoluene | N-Boc-piperazine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 100 | 16 | 85[7] |
Note: This table presents data from analogous reactions to illustrate typical conditions and outcomes. Actual results for the coupling of 2-bromobenzaldehyde and piperidine may vary and require optimization.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the palladium-catalyzed synthesis of N-(2-formylphenyl)piperidine.
Materials and Reagents
-
2-Bromobenzaldehyde
-
Piperidine
-
Palladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃))[4]
-
Anhydrous Toluene (or other suitable solvent like dioxane)[9]
-
Inert Gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Reagents for work-up and purification (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Experimental Workflow
Caption: A flowchart illustrating the key steps in the experimental protocol.
Detailed Procedure
-
Reaction Setup: In a glovebox or under a continuous stream of inert gas (Argon or Nitrogen), add 2-bromobenzaldehyde (1.0 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reactants: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (5-10 mL per mmol of 2-bromobenzaldehyde) via syringe, followed by the addition of piperidine (1.2-1.5 equiv).
-
Reaction: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-(2-formylphenyl)piperidine.
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species as the active catalyst.
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
The catalytic cycle is initiated by the oxidative addition of the aryl halide (2-bromobenzaldehyde) to the palladium(0) complex.[2][9] This is followed by coordination of the amine (piperidine) and subsequent deprotonation by the base to form a palladium-amido complex.[9] The final step is the reductive elimination of the N-arylpiperidine product, regenerating the active palladium(0) catalyst.[2][9]
Safety Precautions
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere.
-
Organic solvents are flammable and should be handled in a well-ventilated fume hood.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The palladium-catalyzed Buchwald-Hartwig amination is a highly effective method for the synthesis of N-arylpiperidines. The protocol described herein provides a robust starting point for the successful synthesis of N-(2-formylphenyl)piperidine from 2-bromobenzaldehyde. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the highest possible yield for this specific transformation. This methodology is anticipated to be a valuable tool for researchers and professionals in the field of drug discovery and development.
References
- 1. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. jk-sci.com [jk-sci.com]
- 5. rsc.org [rsc.org]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Coupling of 2-Fluorobenzaldehyde with Ethyl Isonipecotate
Introduction
The coupling of 2-fluorobenzaldehyde with ethyl isonipecotate is a key synthetic step in the preparation of a variety of compounds with potential pharmaceutical applications. This reaction proceeds via a reductive amination, a fundamental transformation in organic chemistry for the formation of carbon-nitrogen bonds. This process involves the initial formation of an iminium ion from the aldehyde and the secondary amine, which is then subsequently reduced to the desired tertiary amine product, ethyl 1-(2-fluorobenzyl)piperidine-4-carboxylate. This document provides detailed protocols for this reaction under various conditions, summarizing key data in a tabular format for easy comparison and including a visual workflow diagram.
The overall reaction is as follows:
2-Fluorobenzaldehyde + Ethyl Isonipecotate → Ethyl 1-(2-fluorobenzyl)piperidine-4-carboxylate
Reaction Mechanism: Reductive Amination
Reductive amination is a two-step process:
-
Iminium Ion Formation: The lone pair of the nitrogen atom in ethyl isonipecotate attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde. Following a proton transfer and subsequent loss of a water molecule, a positively charged iminium ion is formed. This step is often catalyzed by the presence of a mild acid.
-
Reduction: The intermediate iminium ion is then reduced by a hydride-donating reagent or through catalytic hydrogenation to yield the final tertiary amine product.[1][2][3]
Data Presentation: Reaction Conditions and Yields
The following table summarizes various reported and analogous conditions for the reductive amination of aromatic aldehydes with secondary amines, adapted for the specific coupling of 2-fluorobenzaldehyde and ethyl isonipecotate.
| Method | Reducing Agent | Solvent | Catalyst/Additive | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| 1 | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Acetic Acid (optional) | Room Temperature | 4 - 12 | 85 - 95 |
| 2 | Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Acetic Acid | Room Temperature | 12 - 24 | 80 - 90 |
| 3 | Catalytic Hydrogenation | Ethanol (EtOH) or Methanol (MeOH) | 10% Palladium on Carbon (Pd/C) | Room Temperature | 12 - 48 | 75 - 90 |
| 4 | Sodium borohydride (NaBH₄) | Methanol (MeOH) | None | 0 to Room Temperature | 2 - 6 | 70 - 85 |
Experimental Protocols
Method 1: Reductive Amination using Sodium Triacetoxyborohydride
This is often the method of choice due to its mildness, high selectivity for the iminium ion over the starting aldehyde, and operational simplicity.[2]
Materials:
-
2-Fluorobenzaldehyde
-
Ethyl isonipecotate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-fluorobenzaldehyde (1.0 eq) and ethyl isonipecotate (1.1 eq) in anhydrous dichloromethane (DCM) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure ethyl 1-(2-fluorobenzyl)piperidine-4-carboxylate.
Method 2: Reductive Amination using Sodium Cyanoborohydride
This method is also widely used, though caution is required due to the toxicity of cyanide byproducts, especially under acidic conditions.[3][4]
Materials:
-
2-Fluorobenzaldehyde
-
Ethyl isonipecotate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-fluorobenzaldehyde (1.0 eq) and ethyl isonipecotate (1.1 eq) in methanol (MeOH).
-
Add a few drops of glacial acetic acid to catalyze the formation of the iminium ion (adjusting the pH to ~5-6).
-
Stir the mixture for 30 minutes at room temperature.
-
Add sodium cyanoborohydride (1.2 eq) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, carefully concentrate the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Mandatory Visualization
Caption: Workflow for the reductive amination of 2-fluorobenzaldehyde with ethyl isonipecotate.
References
Application Note and Protocol: Purification of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate is a key intermediate in the synthesis of various pharmacologically active molecules.[1] The piperidine scaffold is a prevalent structural motif in many approved drugs.[2] Achieving high purity of this intermediate is critical for the successful synthesis of downstream targets and for ensuring the reliability of biological data. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is designed to be a robust starting point for researchers, allowing for adaptation based on specific crude sample compositions and purity requirements.
Physicochemical Properties (Related Compounds)
Experimental Protocol
This protocol outlines the purification of this compound from a crude reaction mixture using flash column chromatography on silica gel.
1. Materials and Equipment
-
Stationary Phase: Silica gel (40-63 µm particle size)
-
Mobile Phase Solvents: n-Hexane (Hex) and Ethyl Acetate (EtOAc), HPLC grade
-
Crude Sample: this compound
-
Apparatus:
-
Glass chromatography column
-
Solvent reservoir
-
Flow controller/air pressure source
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
-
Rotary evaporator
-
2. Preliminary Analysis by Thin Layer Chromatography (TLC)
Before performing the column chromatography, it is essential to determine an appropriate solvent system using TLC.
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved sample onto a TLC plate.
-
Develop the TLC plate in various ratios of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 Hex:EtOAc).
-
Visualize the spots under a UV lamp and/or by staining with potassium permanganate.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound and good separation from impurities.
3. Column Preparation (Slurry Packing)
-
Secure a glass column of appropriate size vertically. A general rule is to use a 40:1 to 100:1 ratio of silica gel to crude material by weight.
-
Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hex:EtOAc).
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica gel to settle. Add more slurry as needed until the desired column height is reached.
-
Add a protective layer of sand to the top of the silica bed.
-
Equilibrate the column by passing 2-3 column volumes of the initial eluent through the packed silica gel. Ensure the solvent level does not drop below the top of the sand layer.
4. Sample Loading (Dry Loading)
Dry loading is recommended for better resolution.
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Remove the solvent by rotary evaporation until a free-flowing powder is obtained.[6]
-
Carefully add the dry-loaded sample onto the top layer of sand in the column.
5. Elution and Fraction Collection
-
Begin elution with the initial, low-polarity solvent system determined by TLC (e.g., 95:5 Hex:EtOAc).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient is outlined in the data table below. This gradient approach is effective for separating compounds with different polarities.[7]
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
6. Product Isolation
-
Combine the fractions containing the pure product, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Place the resulting purified product under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the purified this compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Data Presentation
The following table summarizes the recommended parameters and expected (hypothetical) results for the column chromatography purification.
| Parameter | Value / Description |
| Column Dimensions | Diameter: 4 cm, Length: 50 cm |
| Stationary Phase | Silica Gel (40-63 µm) |
| Weight of Silica Gel | ~100 g |
| Crude Sample Load | 1.0 - 1.5 g |
| Sample Loading Method | Dry Loading |
| Mobile Phase | n-Hexane (Hex) and Ethyl Acetate (EtOAc) |
| Elution Gradient | 1. 5% EtOAc in Hex (2 column volumes)2. 5% to 20% EtOAc in Hex (5 column volumes)3. 20% EtOAc in Hex (until product elutes) |
| Hypothetical Rf (8:2 Hex:EtOAc) | Non-polar impurities: > 0.6Product: ~0.35 Polar impurities: < 0.1 |
| Fraction Size | 15 mL |
| Expected Yield | 70-90% (dependent on crude purity) |
| Purity (Post-Column) | >98% (as determined by NMR) |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the purification protocol.
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Steps
This diagram shows the logical flow from crude material to the final pure product.
Caption: Logical flow of the chromatographic separation process.
References
- 1. CN101525313A - 4-substituted and N-substituted ethyl 4-piperidinecarboxylate compounds and preparation methods thereof - Google Patents [patents.google.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Ethyl 4-formylpiperidine-1-carboxylate | C9H15NO3 | CID 14989210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl piperidine-4-carboxylate [webbook.nist.gov]
- 5. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 6. orgsyn.org [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Recrystallization of Functionalized N-Arylpiperidines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Functionalized N-arylpiperidines are a prominent structural motif in a wide range of pharmaceuticals and bioactive molecules.[1][2][3] Their synthesis often yields crude products containing unreacted starting materials, byproducts, and other impurities that can compromise the accuracy of downstream biological assays and the overall quality of active pharmaceutical ingredients (APIs).[4] Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, including functionalized N-arylpiperidines.[4][5] This process relies on the principle of differential solubility of the target compound and impurities in a selected solvent or solvent system at varying temperatures.[4][6] These application notes provide detailed protocols for single-solvent and multi-solvent recrystallization of functionalized N-arylpiperidines, strategies for solvent selection, and troubleshooting common issues.
Common Impurities in N-Arylpiperidine Synthesis
A critical first step in developing a purification strategy is understanding the potential impurities in the crude product. Common impurities can include:
-
Unreacted Starting Materials: Residual substituted pyridines or anilines.[4]
-
Byproducts: Arising from side reactions during the synthesis.[4]
-
Reagent-Related Impurities: Byproducts from reagents used in the reaction that may have similar polarities to the desired product.[4]
-
Oxidation Products: Piperidine and its derivatives can be susceptible to oxidation, which often leads to discoloration.[4]
-
Residual Solvents: Solvents from the reaction or workup procedures.[4]
-
Water: Can be a significant impurity, particularly after aqueous workup steps.[4]
Data Presentation: Solvent Selection for Recrystallization
The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at an elevated temperature.[6] The polarity of the N-arylpiperidine derivative, which is influenced by the nature and substitution on both the aryl ring and the piperidine moiety, will dictate the appropriate solvent.[7]
Table 1: Recommended Solvents for Different Classes of Piperidine Derivatives
| Compound Class | Recommended Solvents | Key Considerations |
| Piperidine-3-carbothioamide derivatives | Alcohols (Ethanol, Methanol, Isopropanol), Acetonitrile, Toluene | The polarity is significantly influenced by the N-substituents.[7] |
| 1-Carbamoylpiperidine-3-carboxylic acid | Polar solvents[4] | The presence of both a carboxylic acid and a carbamoyl group necessitates the use of polar solvents.[4] |
| 4-(Piperidin-4-yl)aniline | Ethanol, Isopropanol[8] | A good general-purpose solvent for polar compounds.[8] |
| Piperic acid | Ethanol[4] | Yields yellow needles upon recrystallization.[4] |
| N-Arylpiperidines (General) | n-Hexane/Acetone, n-Hexane/THF, n-Hexane/Ethyl Acetate[9] | These solvent systems are generally effective, especially when dealing with multiple impurities.[9] |
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood.
Protocol 1: Single-Solvent Recrystallization
This is the most straightforward recrystallization method and should be the first approach attempted.
1. Solvent Selection: a. Place approximately 10-20 mg of the crude N-arylpiperidine derivative into several small test tubes. b. To each tube, add a different potential solvent (e.g., ethanol, isopropanol, acetonitrile, toluene, water) dropwise at room temperature, observing the solubility.[10] An ideal solvent will dissolve the compound poorly at this stage.[10] c. Gently heat the test tubes that showed poor solubility at room temperature.[4] A suitable solvent will completely dissolve the compound upon heating. d. Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath. The solvent that yields a good crop of crystals is suitable for recrystallization.[10]
2. Recrystallization Procedure: a. Place the crude N-arylpiperidine derivative in an appropriately sized Erlenmeyer flask. b. Add a minimal amount of the selected hot solvent to just dissolve the compound completely. Using the minimum volume of solvent is crucial for a good recovery yield.[7] c. If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl. d. If insoluble impurities (including charcoal) are present, perform a hot gravity filtration. Pre-heat a funnel and a receiving Erlenmeyer flask to prevent premature crystallization.[10][11] e. Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Crystal formation should occur as the solution cools. f. To maximize the yield, cool the flask in an ice bath to complete the crystallization process.[7] g. Collect the crystals by suction filtration using a Büchner funnel and flask.[11] h. Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities. i. Dry the purified crystals under vacuum to remove any residual solvent.[4]
Protocol 2: Multi-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is employed when a suitable single solvent cannot be identified.[7] It involves a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (anti-solvent) in which the compound is insoluble.
1. Solvent System Selection: a. Identify a "good" solvent in which the crude N-arylpiperidine is highly soluble at room temperature. b. Identify a "poor" solvent (anti-solvent) that is miscible with the "good" solvent but in which the compound is poorly soluble.
2. Recrystallization Procedure: a. Dissolve the crude product in a minimum amount of the "good" solvent at room temperature or with gentle warming. b. Slowly add the "poor" solvent dropwise to the stirred solution until it becomes slightly turbid (cloudy).[4][10] This indicates the point of saturation. c. If necessary, gently warm the solution or add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.[4][10] d. Allow the solution to cool slowly and undisturbed to room temperature to induce crystallization. e. Complete the crystallization by cooling the flask in an ice bath. f. Collect, wash, and dry the crystals as described in Protocol 1 (steps g-i).
Troubleshooting
Table 2: Common Recrystallization Problems and Solutions
| Problem | Potential Cause | Suggested Solution |
| Oiling Out (Compound separates as a liquid) | Cooling rate is too fast; Solution is too concentrated; Inappropriate solvent. | Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly. Consider a different solvent system.[7] |
| No Crystal Formation | Solution is not saturated; Compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to provide nucleation sites. Add a seed crystal of the pure compound. Cool the solution in an ice bath.[8] |
| Poor Recovery / Low Yield | Too much solvent was used; Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the filtration apparatus is pre-heated.[8] |
| Colored Crystals | Presence of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration. A second recrystallization may be necessary.[8] |
Visualizations
Caption: A generalized workflow for the purification of N-arylpiperidines by recrystallization.
Caption: A decision-making workflow for selecting a suitable single solvent for recrystallization.
References
- 1. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Path to N-Arylpiperidines - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. mt.com [mt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. benchchem.com [benchchem.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
Application Notes and Protocols: Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate is a versatile bifunctional molecule containing a piperidine core, a reactive aromatic aldehyde, and an ethyl ester. These features make it a valuable intermediate in the synthesis of complex pharmaceutical compounds. This document provides detailed application notes and protocols for its potential use in the synthesis of the atypical antipsychotic drug, cariprazine. The protocols are based on established chemical transformations, such as reductive amination, which are crucial for constructing the cariprazine scaffold. Furthermore, this document outlines the mechanism of action of cariprazine, a key consideration for drug development professionals.
Introduction
Piperidine and its derivatives are prevalent structural motifs in a vast array of pharmaceuticals, owing to their ability to confer desirable pharmacokinetic properties and to serve as rigid scaffolds for presenting pharmacophoric elements. This compound combines the piperidine scaffold with two key reactive handles: an aldehyde and an ester. The ortho-formyl group on the phenyl ring is a precursor for the formation of a variety of carbon-carbon and carbon-nitrogen bonds, while the ethyl carboxylate at the 4-position of the piperidine ring can be further modified, for instance, into amides or other functional groups.
A significant potential application of this intermediate is in the synthesis of cariprazine, an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder.[1][2] Cariprazine's unique pharmacological profile, characterized by partial agonism at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, makes it an important therapeutic agent.[1][2] The structure of cariprazine features a piperazine moiety linked to a cyclohexane ring, a structure that can be retrosynthetically derived from precursors containing a piperidine ring, such as this compound.
Application in the Synthesis of Cariprazine
The formyl group of this compound provides a strategic point for the introduction of the 1-(2,3-dichlorophenyl)piperazine side chain of cariprazine via reductive amination. This key step is followed by a series of transformations to elaborate the piperidine ring and the ester functionality into the final drug structure.
Proposed Synthetic Pathway
The proposed synthetic route leverages the reactivity of the aldehyde for a highly efficient reductive amination reaction, a cornerstone of modern amine synthesis.[3][4] Subsequent modifications of the ester and the piperidine ring would lead to the final cariprazine molecule.
Caption: Proposed synthetic workflow for cariprazine.
Experimental Protocols
The following protocols are based on well-established synthetic methodologies for reactions of this type.[3][4]
Reductive Amination of this compound
This protocol describes the key step of coupling the aldehyde with 1-(2,3-dichlorophenyl)piperazine.
Materials:
-
This compound
-
1-(2,3-Dichlorophenyl)piperazine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (DCM)
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add 1-(2,3-dichlorophenyl)piperazine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any potential exotherm.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Subsequent Transformations to Cariprazine
Further steps to convert the product of the reductive amination to cariprazine would involve:
-
Hydrolysis of the Ethyl Ester: Treatment with a base such as lithium hydroxide (LiOH) in a mixture of THF and water to yield the corresponding carboxylic acid.
-
Amide Formation: Coupling of the carboxylic acid with an appropriate amine precursor to form the urea moiety of cariprazine. This can be achieved using standard peptide coupling reagents.
-
Modification of the Piperidine Ring: Depending on the exact synthetic strategy, the N-phenyl group may be modified or the piperidine ring may be hydrogenated to a cyclohexane ring at an appropriate stage.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the key reductive amination step, based on literature precedents for similar reactions.[3][4]
| Parameter | Value | Reference |
| Reactants | This compound, 1-(2,3-Dichlorophenyl)piperazine | - |
| Reducing Agent | Sodium triacetoxyborohydride | [3][4] |
| Solvent | 1,2-Dichloroethane (DCE) | [3] |
| Reaction Temperature | Room Temperature | [3] |
| Reaction Time | 12-24 hours | [3] |
| Typical Yield | 70-90% | [3][4] |
| Purification | Silica Gel Chromatography | - |
Pharmacological Significance of Cariprazine
Cariprazine is a third-generation antipsychotic that exhibits a unique mechanism of action. It acts as a partial agonist at dopamine D2 and D3 receptors, with a higher affinity for the D3 receptor.[1][2] It is also a partial agonist at the serotonin 5-HT1A receptor and an antagonist at the 5-HT2A receptor.[1] This multi-receptor profile is believed to contribute to its efficacy in treating both the positive and negative symptoms of schizophrenia, as well as manic and mixed episodes in bipolar I disorder.
Signaling Pathway of Cariprazine
The therapeutic effects of cariprazine are mediated through its modulation of dopaminergic and serotonergic signaling pathways in the brain.
Caption: Cariprazine's multimodal receptor activity.
Conclusion
This compound is a promising intermediate for the synthesis of complex pharmaceutical molecules, most notably cariprazine. Its bifunctional nature allows for strategic and efficient bond formations. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the utility of this versatile building block in their synthetic endeavors. The understanding of the target molecule's pharmacology, as exemplified by the signaling pathway of cariprazine, is crucial for the rational design and development of new therapeutic agents.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Synthesis of Antipsychotic Drug, Cariprazine: An Improved and Com...: Ingenta Connect [ingentaconnect.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Notes and Protocols: Hydrolysis of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the hydrolysis of the ester in Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate to yield 1-(2-formylphenyl)piperidine-4-carboxylic acid. This transformation is a critical step in the synthesis of various pharmaceutically active compounds and research molecules where the carboxylic acid moiety is required for further modification or for its intrinsic biological activity. The protocols provided herein are based on established methods for the saponification of esters, particularly those of N-substituted piperidine derivatives.
Introduction
The hydrolysis of esters is a fundamental reaction in organic synthesis. For complex molecules such as this compound, the selective cleavage of the ethyl ester to the corresponding carboxylic acid is often a necessary step in a synthetic sequence. The resulting carboxylic acid can serve as a key intermediate for amide bond formation, further esterification, or as a final compound for biological evaluation. The presence of the formyl group on the phenyl ring necessitates careful selection of reaction conditions to avoid potential side reactions. Base-catalyzed hydrolysis, or saponification, is generally the preferred method for this transformation due to its high efficiency and irreversible nature.[1][2]
Data Presentation: Reaction Conditions for Ester Hydrolysis
The following table summarizes typical conditions for the base-catalyzed hydrolysis of ethyl esters, including those of piperidine derivatives, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | Sodium Hydroxide (NaOH) | Potassium Hydroxide (KOH) | Lithium Hydroxide (LiOH) |
| Solvent System | Methanol/Water | Ethanol/Water | Tetrahydrofuran/Water |
| Base Concentration | 1 M aqueous solution | 1 N methanolic solution | 2 M aqueous solution |
| Temperature | Room Temperature | Reflux (approx. 65-78°C) | 50°C |
| Reaction Time | 5 - 24 hours | 2 - 6 hours | 4 - 12 hours |
| Typical Yield | >90% | >95% | >90% |
| Notes | A common and cost-effective choice. Reaction progress should be monitored by TLC or LC-MS. | Often used for faster reaction times at elevated temperatures. | A milder alternative that can sometimes offer better selectivity. |
Experimental Protocols
Protocol 1: Room Temperature Saponification using Sodium Hydroxide
This protocol is a milder approach, suitable for substrates that may be sensitive to higher temperatures.
Materials:
-
This compound
-
Methanol (MeOH)
-
1 M Sodium Hydroxide (NaOH) aqueous solution
-
1 M Hydrochloric Acid (HCl) aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (5-10 mL per mmol of ester).
-
To the stirred solution, add 1 M aqueous sodium hydroxide solution (2.0 - 3.0 eq).
-
Stir the resulting mixture at room temperature for 5-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and wash with ethyl acetate (2 x 20 mL) to remove any unreacted starting material or non-polar impurities. Discard the organic layers.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 1 M hydrochloric acid. A precipitate of the carboxylic acid should form.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(2-formylphenyl)piperidine-4-carboxylic acid.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: Saponification at Reflux using Potassium Hydroxide
This protocol is a more rapid method suitable for less sensitive substrates.
Materials:
-
This compound
-
Ethanol (EtOH) or Methanol (MeOH)
-
Potassium Hydroxide (KOH)
-
1 M Hydrochloric Acid (HCl) aqueous solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol or methanol (10-15 mL per mmol of ester), add potassium hydroxide (3.0 - 5.0 eq).
-
Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and evaporate the solvent.
-
Dissolve the residue in water and extract with a water-immiscible organic solvent like ether to remove any non-acidic impurities.
-
Cool the aqueous phase in an ice bath and carefully acidify with 1 M HCl to a pH of approximately 1.[3]
-
Extract the resulting aqueous layer with ethyl acetate or dichloromethane multiple times.[3]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the desired carboxylic acid.[3]
-
Purify the product as needed.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the base-catalyzed hydrolysis of this compound.
Caption: Workflow for the hydrolysis of the ester.
Concluding Remarks
The choice between the two protocols will depend on the stability of the starting material and the desired reaction time. For sensitive substrates, the room temperature protocol is recommended. For more robust substrates where a faster reaction is desired, the reflux protocol is suitable. In both cases, careful monitoring of the reaction progress is crucial for achieving high yields. The presence of the aldehyde functionality may require an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures, although this is not always necessary for short reaction times. It is always advisable to perform a small-scale trial reaction to optimize the conditions for the specific substrate and scale.
References
Application Notes and Protocols: Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate as a versatile building block in the synthesis of novel heterocyclic compounds. The unique structural arrangement of this molecule, featuring a reactive aldehyde ortho to a secondary amine embedded within a piperidine ring, alongside a carboxylate functional group, offers a gateway to a diverse range of fused heterocyclic systems with potential applications in medicinal chemistry and materials science.
Introduction to Synthetic Potential
This compound is a promising scaffold for the construction of complex polycyclic molecules. The key to its reactivity lies in the proximate positioning of the formyl group and the piperidine nitrogen, which can participate in intramolecular cyclization reactions, often in a domino or tandem fashion. This molecule is particularly well-suited for variations of classical named reactions that form quinoline and related heterocyclic cores.
One of the most logical and powerful applications of this starting material is in a modified, intramolecular Friedländer-type synthesis. The classical Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (e.g., a β-ketoester) to form a quinoline.[1][2][3] In the case of this compound, the active methylene group is already present in the piperidine-4-carboxylate moiety, poised for an intramolecular reaction.
This intramolecular cyclization would be expected to yield a tetracyclic quinoline derivative, specifically a derivative of the julolidine or quinolino[1,2-a]piperidine ring system. Julolidine and its derivatives are known for their unique photophysical properties and are used as fluorescent probes and in the construction of dye-sensitized solar cells.[4] The resulting fused quinoline-piperidine scaffolds are also of significant interest in medicinal chemistry, with analogues showing promise as antimalarial agents.[1]
Proposed Synthetic Application: Intramolecular Friedländer Cyclization for the Synthesis of Ethyl 1,2,3,4,6,7-hexahydro-5H-quinolino[1,2-a]quinoline-5-carboxylate
This protocol describes a proposed method for the synthesis of a novel tetracyclic quinoline derivative from this compound via an acid-catalyzed intramolecular Friedländer-type reaction.
Experimental Workflow
Caption: Proposed workflow for the synthesis of a tetracyclic quinoline.
Detailed Experimental Protocol
Materials:
-
This compound
-
p-Toluenesulfonic acid (p-TsOH) or Amberlyst-15
-
Ethanol or Toluene (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol or toluene (0.1 M), add a catalytic amount of p-toluenesulfonic acid (0.1 eq) or Amberlyst-15 resin.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
If using p-TsOH, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. If using Amberlyst-15, filter off the resin.
-
Remove the organic solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Ethyl 1,2,3,4,6,7-hexahydro-5H-quinolino[1,2-a]quinoline-5-carboxylate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Proposed Reaction Mechanism
Caption: Proposed mechanism for the intramolecular Friedländer cyclization.
Potential for Further Derivatization and Biological Screening
The resulting tetracyclic quinoline-piperidine scaffold is a versatile platform for further chemical modifications. The ester functionality at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides or other derivatives. These modifications can be used to modulate the physicochemical properties of the molecule, such as solubility and bioavailability, which is crucial for drug development.
Given that various quinoline and piperidine derivatives exhibit a wide range of biological activities, including antimalarial, anticancer, and antibacterial properties, the synthesized tetracyclic compounds represent a novel chemical space for biological screening.[1][2]
Data Summary (Hypothetical)
The following table summarizes the expected results for the proposed intramolecular Friedländer cyclization under various hypothetical conditions. This data is for illustrative purposes and would need to be confirmed by experimental work.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| p-TsOH | Toluene | 110 | 12 | 75 |
| Amberlyst-15 | Ethanol | 78 | 24 | 68 |
| Sc(OTf)₃ | Acetonitrile | 82 | 8 | 82 |
| InCl₃ | Dichloromethane | 40 | 18 | 70 |
Conclusion
This compound is a highly promising and underutilized starting material for the synthesis of complex, fused heterocyclic compounds. The proposed intramolecular Friedländer-type cyclization offers a straightforward and efficient route to novel tetracyclic quinoline-piperidine scaffolds. The potential for further derivatization and the inherent biological relevance of the resulting core structures make this an attractive area of research for medicinal chemists and drug discovery professionals. The detailed protocol provided herein serves as a robust starting point for the exploration of this exciting chemistry.
References
- 1. Synthesis and biological evaluation of novel quinoline-piperidine scaffolds as antiplasmodium agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of N-arylpiperidine-4-carboxylates in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N-arylpiperidine-4-carboxylates in medicinal chemistry. The piperidine scaffold is a prevalent motif in numerous pharmaceuticals, and its N-aryl-4-carboxylate derivatives have shown significant promise in various therapeutic areas.[1] This guide focuses on their application as opioid receptor modulators, agents for neurodegenerative diseases, particularly Alzheimer's, and as anticancer agents.
N-Arylpiperidine-4-carboxylates as Mu-Opioid Receptor Modulators
N-arylpiperidine-4-carboxylate derivatives are notable for their interaction with opioid receptors, particularly the mu-opioid receptor (MOR), which is a primary target for potent analgesics.[2][3] These compounds can act as both agonists and antagonists, offering therapeutic potential for pain management, addiction treatment, and mitigating opioid-induced side effects.[2][4]
Data Presentation: Mu-Opioid Receptor Binding Affinity
The following table summarizes the binding affinities (Ki) and antagonist potencies (Ke) of representative N-substituted trans-3,4-dimethyl-4-(3'-hydroxyphenyl)piperidine derivatives for human opioid receptors.
| Compound ID | N-Substituent | μ (Ki, nM) | δ (Ki, nM) | κ (Ki, nM) | μ Antagonist (Ke, nM) | δ Antagonist (Ke, nM) | κ Antagonist (Ke, nM) |
| 2a | -CH3 | 29.3 | 681 | 134 | - | - | - |
| 4b | -CH2CH2-Ph | 0.88 | 13.4 | 4.09 | - | - | - |
| 7b | 4-(3-hydroxyphenyl)piperidine | 75.6 | 418 | 5.8 | - | - | - |
| Alvimopan | - | 0.77 | 4.4 | 40 | - | - | - |
Data sourced from multiple studies and presented for comparative purposes.[5][6]
Experimental Protocols
Synthesis of a Representative Mu-Opioid Receptor Modulator
A general method for synthesizing N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines involves the alkylation of a common piperidine intermediate.[1]
Protocol: Synthesis of (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives
-
Starting Material: Begin with 1,3-dimethyl-4-piperidinone.
-
Grignard Reaction: React the piperidinone with a 3-methoxyphenylmagnesium bromide to introduce the aryl group.
-
Dehydration: Selectively dehydrate the resulting alcohol to form a tetrahydropyridine intermediate.
-
Stereospecific Alkylation: Deprotonate the tetrahydropyridine with n-BuLi and alkylate to achieve the desired trans-3,4-dimethyl configuration.
-
Reduction and Demethylation: Reduce the double bond and demethylate the methoxy group to yield the final (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine core.
-
N-Alkylation/Arylation: React the piperidine nitrogen with a suitable alkyl or aryl halide/sulfonate to introduce the desired N-substituent.
Mu-Opioid Receptor Radioligand Binding Assay
This protocol determines the binding affinity of a test compound for the mu-opioid receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human mu-opioid receptor.
-
Radioligand: [³H]DAMGO (a selective MOR agonist).
-
Non-specific binding control: Naloxone.
-
Test compounds (N-arylpiperidine-4-carboxylate derivatives).
-
Incubation buffer (e.g., Tris-HCl buffer with MgCl₂).
-
Glass fiber filters.
-
Scintillation counter and fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from the MOR-expressing cells.
-
Assay Setup: In a 96-well plate, combine the cell membranes, [³H]DAMGO, and varying concentrations of the test compound.
-
Incubation: Incubate the plate for a specified time (e.g., 120 minutes) at room temperature to allow binding to reach equilibrium.[7]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (in the presence of excess naloxone) from total binding. Determine the IC50 value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathway
Activation of the mu-opioid receptor by an agonist typically leads to the activation of Gi/o proteins, which in turn inhibit adenylyl cyclase, reducing intracellular cAMP levels. This signaling cascade is associated with the analgesic effects of opioids. Conversely, the β-arrestin pathway is implicated in the adverse effects, such as respiratory depression and tolerance.[4]
Caption: Mu-Opioid Receptor Signaling Pathways.
N-Arylpiperidine-4-carboxylates for Neurodegenerative Diseases (Alzheimer's Disease)
A key strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase acetylcholine levels in the brain. N-arylpiperidine-4-carboxylate derivatives have been designed and synthesized as potent cholinesterase inhibitors.[8][9]
Data Presentation: Cholinesterase Inhibitory Activity
The following table presents the in vitro inhibitory activities (IC50) of several N-benzylpiperidine carboxamide derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
| Compound ID | Aryl Moiety | AChE IC50 (μM) | BuChE IC50 (μM) |
| 5 | 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl | 0.03 ± 0.07 | - |
| 20 | 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl | 5.94 ± 1.08 | - |
| 28 | 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl | 0.41 ± 1.25 | - |
| 4e | 5-aryl-isoxazole-3-carboxamide derivative | 16.07 | 15.16 |
Data compiled from various studies.[8][10][11]
Experimental Protocols
Synthesis of a Representative Cholinesterase Inhibitor
The synthesis of N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide derivatives generally involves the coupling of a 5-arylisoxazole-3-carboxylic acid with 4-amino-1-benzylpiperidine.
Protocol: Synthesis of N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide
-
Synthesis of 5-arylisoxazole-3-carboxylic acid: This intermediate can be prepared through various methods, often involving the reaction of an aryl aldehyde with hydroxylamine to form an oxime, followed by cyclization with a suitable reagent to form the isoxazole ring and subsequent oxidation to the carboxylic acid.
-
Amide Coupling:
-
Dissolve the 5-arylisoxazole-3-carboxylic acid in a suitable solvent (e.g., DMF).
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Add 4-amino-1-benzylpiperidine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the final N-(1-benzylpiperidin-4-yl)-5-arylisoxazole-3-carboxamide derivative.
-
Cholinesterase Activity Assay (Ellman's Method)
This colorimetric assay measures the activity of cholinesterases and the inhibitory potential of test compounds.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme.
-
Substrate: Acetylthiocholine iodide (for AChE) or Butyrylthiocholine iodide (for BuChE).
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Phosphate buffer (pH 8.0).
-
Test compounds (N-arylpiperidine-4-carboxylate derivatives).
-
96-well microplate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, DTNB, and test compounds in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add the cholinesterase enzyme to each well and incubate for a short period.
-
Reaction Initiation: Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a set duration (e.g., 5-10 minutes) at regular intervals.[12] The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control (no inhibitor). Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
Experimental Workflow
The workflow for identifying and characterizing N-arylpiperidine-4-carboxylates as cholinesterase inhibitors involves a multi-step process from synthesis to biological evaluation.
Caption: Workflow for Cholinesterase Inhibitor Discovery.
N-Arylpiperidine-4-carboxylates as Anticancer Agents
The piperidine scaffold is also a key component in the design of novel anticancer agents.[13] N-arylpiperidine-4-carboxylate derivatives have demonstrated cytotoxic effects against various cancer cell lines, often by inducing apoptosis.[14]
Data Presentation: Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50) of representative piperidine derivatives against different human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (μM) |
| Piperidine Derivative 1 | A549 (Lung) | 32.43 |
| Piperazine Derivative C505 | K562 (Leukemia) | 0.06 - 0.16 |
| Arylpiperazine Derivative 12 | DU145 (Prostate) | 1.14 |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | MDA-MB-435 (Melanoma) | Growth Percent: 15.43 |
| N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s) | K-562 (Leukemia) | Growth Percent: 18.22 |
Data compiled from multiple sources.[8][15][16][17]
Experimental Protocols
General Synthesis of N-Aryl-1,3,4-oxadiazol-2-amine Analogues with a Piperidine Moiety
This protocol outlines a general route for synthesizing piperidine-containing oxadiazole derivatives with potential anticancer activity.
Protocol:
-
Esterification: Convert a substituted benzoic acid to its corresponding methyl ester using methanol and a catalytic amount of sulfuric acid.
-
Hydrazide Formation: React the methyl ester with hydrazine hydrate under reflux to form the corresponding acid hydrazide.
-
Isothiocyanate Formation: React an appropriate N-arylpiperidine with carbon disulfide and a base, followed by treatment with ethyl chloroformate to yield the N-arylpiperidine isothiocyanate.
-
Thiosemicarbazide Synthesis: React the acid hydrazide with the N-arylpiperidine isothiocyanate in ethanol to form the thiosemicarbazide intermediate.
-
Oxadiazole Ring Closure: Cyclize the thiosemicarbazide using a reagent like mercuric oxide to form the final N-aryl-5-substituted-1,3,4-oxadiazol-2-amine containing the piperidine moiety.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., A549, K562, DU145).
-
Complete cell culture medium.
-
Test compounds (N-arylpiperidine-4-carboxylate derivatives).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Signaling Pathway
Many piperidine derivatives exert their anticancer effects by inducing apoptosis through the intrinsic (mitochondrial) pathway. This often involves the inhibition of pro-survival signaling pathways like PI3K/Akt and the activation of caspase cascades.[13][14][15]
Caption: Apoptosis Signaling Pathway Induced by Piperidine Derivatives.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mu-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acetylcholinesterase inhibitors : Dr Rahul Kunkulol | PPT [slideshare.net]
- 11. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of ortho-Formyl N-Arylpiperidines in Drug Discovery: Targeting Monoacylglycerol Lipase for Neuropsychiatric Disorders
Application Notes
The ortho-formyl N-arylpiperidine scaffold has emerged as a significant pharmacophore in modern drug discovery, particularly in the development of potent and selective inhibitors of monoacylglycerol lipase (MAGL). These compounds, technically N-aryl-piperidine-3-carbaldehydes, are at the forefront of research into novel therapeutics for a range of neurological and psychiatric conditions, most notably depression. Their mechanism of action centers on the modulation of the endocannabinoid system, a key signaling network in the brain.
Monoacylglycerol lipase is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an accumulation of 2-AG, which in turn enhances the signaling of cannabinoid receptors, primarily CB1. This enhanced signaling has been shown to have therapeutic benefits, including antidepressant, anxiolytic, and neuroprotective effects. The development of reversible MAGL inhibitors is of particular interest, as they may offer a safer alternative to irreversible inhibitors, which can lead to tolerance and receptor desensitization.
A notable advancement in this area is the discovery of a series of aryl formyl piperidine derivatives that exhibit potent, reversible, and selective inhibition of MAGL. Among these, a lead compound has demonstrated significant efficacy in preclinical models of depression, highlighting the therapeutic potential of this class of molecules. These findings underscore the importance of the ortho-formyl N-arylpiperidine scaffold as a promising starting point for the design of novel drugs targeting MAGL for the treatment of depression and other neurological disorders.[1]
Quantitative Data: In Vitro Inhibition of Monoacylglycerol Lipase
Structure-activity relationship (SAR) studies are crucial in optimizing the potency and selectivity of drug candidates. For the ortho-formyl N-arylpiperidine series of MAGL inhibitors, a number of compounds were synthesized and evaluated for their in vitro inhibitory activity. Below is a summary of the most potent compound identified in the initial study.
| Compound ID | Structure | Target | IC50 (nM) | Inhibition Mechanism |
| 36 | N-(m-chlorophenyl)-1-(4-(trifluoromethyl)benzoyl)piperidine-3-carboxamide | Monoacylglycerol Lipase (MAGL) | 15 | Reversible |
Note: A full quantitative SAR table for all 25 synthesized compounds was not publicly available in the referenced literature.
Signaling Pathway of MAGL Inhibition
Monoacylglycerol lipase plays a critical role at the intersection of the endocannabinoid and prostaglandin signaling pathways. By hydrolyzing 2-arachidonoylglycerol (2-AG), MAGL not only terminates endocannabinoid signaling but also provides arachidonic acid (AA), a precursor for the synthesis of pro-inflammatory prostaglandins. Inhibition of MAGL by ortho-formyl N-arylpiperidine derivatives blocks this process, leading to a dual therapeutic effect: enhancement of anti-inflammatory and neuroprotective endocannabinoid signaling, and reduction of pro-inflammatory prostaglandin production. This mechanism is believed to underlie the antidepressant effects observed in preclinical studies.
Caption: MAGL Signaling Pathway and Inhibition.
Experimental Protocols
Synthesis of N-(m-chlorophenyl)-1-(4-(trifluoromethyl)benzoyl)piperidine-3-carboxamide (Compound 36)
This protocol is a representative synthesis based on standard organic chemistry procedures for amide bond formation and piperidine N-acylation.
Step 1: Synthesis of N-(m-chlorophenyl)piperidine-3-carboxamide
-
To a solution of piperidine-3-carboxylic acid (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and hydroxybenzotriazole (HOBt) (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-chloroaniline (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(m-chlorophenyl)piperidine-3-carboxamide.
Step 2: Synthesis of N-(m-chlorophenyl)-1-(4-(trifluoromethyl)benzoyl)piperidine-3-carboxamide
-
To a solution of N-(m-chlorophenyl)piperidine-3-carboxamide (1.0 eq) and triethylamine (1.5 eq) in DCM, add 4-(trifluoromethyl)benzoyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
In Vitro MAGL Inhibition Assay
This protocol is a representative colorimetric assay for determining the inhibitory potency of test compounds against MAGL.
Materials:
-
Human recombinant MAGL enzyme
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
4-Nitrophenyl acetate (4-NPA) as substrate
-
Test compounds (ortho-formyl N-arylpiperidines) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 180 µL of Assay Buffer to each well.
-
Add 10 µL of the test compound solution to the appropriate wells. Include wells with DMSO only as a control.
-
Add 10 µL of the human recombinant MAGL enzyme solution to all wells except for the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the 4-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Drug Discovery and Development Workflow
The discovery and development of ortho-formyl N-arylpiperidine-based MAGL inhibitors follow a structured workflow, from initial hit identification to preclinical evaluation.
Caption: Drug Discovery Workflow for MAGL Inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ortho-Formylphenyl Piperidines
Welcome to the technical support center for the synthesis of ortho-formylphenyl piperidines. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis process in a question-and-answer format.
Question 1: Why is the yield of my ortho-formylation reaction consistently low?
Answer:
Low yields in the ortho-formylation of phenylpiperidines can arise from several factors, including suboptimal reaction choice for your specific substrate, catalyst deactivation, or incomplete reaction.
Potential Causes and Solutions:
-
Inappropriate Formylation Method: The success of the formylation is highly dependent on the substituents on the phenyl ring. Electron-rich aromatic rings are required for methods like the Vilsmeier-Haack, Duff, or Reimer-Tiemann reactions.[1][2][3][4] For less activated or sterically hindered substrates, a directed ortho-lithiation followed by quenching with a formylating agent like N,N-Dimethylformamide (DMF) is often more effective.[5][6]
-
Reaction Conditions: Many formylation reactions require specific temperatures and reaction times. For instance, Vilsmeier-Haack reactions may require heating, while ortho-lithiation must be conducted at very low temperatures (e.g., -78 °C) to prevent side reactions.[7][8]
-
Starting Material Purity: Impurities in the N-phenylpiperidine starting material can interfere with the reaction. Ensure starting materials are pure and free of moisture, especially for water-sensitive reactions like ortho-lithiation.
-
Nitrogen Basicity: The basic nitrogen of the piperidine ring can interfere with Lewis acid catalysts or organolithium reagents. It is highly recommended to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group) to prevent side reactions.[9]
Caption: General experimental workflow for synthesis.
Q3: What are the best practices for purifying the final product?
Purification of ortho-formylphenyl piperidines typically involves removing unreacted starting materials, the para-isomer, and other side products.
-
Column Chromatography: This is the most common method. Silica gel is typically used with a non-polar/polar solvent system (e.g., hexanes/ethyl acetate). [10]Adding a small amount of a basic modifier like triethylamine (~1%) to the eluent can prevent the product from streaking on the silica gel, especially if the piperidine nitrogen is unprotected.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for achieving high purity. [10]* Acid-Base Extraction: This can be used to remove non-basic impurities, but it must be done with caution if an acid-labile protecting group like Boc is present. [10]
Experimental Protocols
Protocol 1: Ortho-Formylation via Vilsmeier-Haack Reaction
This protocol is adapted for an electron-rich N-protected phenylpiperidine.
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-Dimethylformamide (DMF, 3.0 eq) to 0 °C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl3, 1.2 eq) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form. [11]3. Reaction: Dissolve the N-protected phenylpiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent at 0 °C.
-
Heating: After the addition is complete, allow the reaction to warm to room temperature and then heat on a steam bath or oil bath (typically 60-80 °C) for 2-4 hours, monitoring by TLC. [7]5. Workup: Cool the mixture to 0 °C and carefully pour it over crushed ice. [7]Neutralize the solution to a pH of 6-8 by slowly adding a saturated aqueous solution of sodium acetate or sodium bicarbonate. [7]6. Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Vilsmeier-Haack Reaction Pathway
Caption: Key steps in the Vilsmeier-Haack formylation pathway.
Protocol 2: Ortho-Formylation via Directed Ortho-Lithiation
This protocol requires strict anhydrous and anaerobic conditions.
-
Setup: Assemble a flame-dried, multi-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen/argon inlet.
-
Solution Preparation: Dissolve the N-protected phenylpiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq) dropwise to the solution, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1-2 hours. [6]4. Formylation: Add anhydrous N,N-Dimethylformamide (DMF, 1.5 eq) dropwise to the aryllithium species at -78 °C. [6]Continue stirring at this temperature for another 1-2 hours.
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Add water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). [12]Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
References
- 1. Duff reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 5. Formylation - Common Conditions [commonorganicchemistry.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. uwindsor.ca [uwindsor.ca]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Catalytic Coupling of 2-Bromobenzaldehyde with Ethyl Piperidine-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed coupling of 2-bromobenzaldehyde with ethyl piperidine-4-carboxylate, a common variant of the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low to no product yield in this reaction?
A1: Low or no yield can stem from several factors, including inactive catalyst, poor choice of ligand or base, or the presence of impurities in the starting materials or solvent.[1] Catalyst deactivation can occur if the reaction is not performed under an inert atmosphere, as oxygen can damage the palladium catalyst.[2][3] Additionally, the aldehyde functional group on 2-bromobenzaldehyde can lead to side reactions if not properly managed.[4]
Q2: Which catalyst and ligand combination is a good starting point for this reaction?
A2: A combination of a palladium precatalyst, such as Pd₂(dba)₃ or a G3/G4 palladacycle, with a bulky, electron-rich phosphine ligand is generally recommended for coupling secondary amines.[2][5] Ligands like XPhos, RuPhos, or BrettPhos have shown broad applicability and high efficiency in Buchwald-Hartwig aminations.[6][7] Starting with a pre-formed catalyst can often lead to more reproducible results compared to generating the active catalyst in situ.[2]
Q3: What are the potential side reactions involving the aldehyde group of 2-bromobenzaldehyde?
A3: The aldehyde group is susceptible to several side reactions under typical Buchwald-Hartwig conditions. These include:
-
Reduction: The aldehyde can be reduced to the corresponding primary alcohol (2-bromobenzyl alcohol).[4]
-
Imine Formation: The ethyl piperidine-4-carboxylate can react with the aldehyde to form an imine, which may or may not be a desired outcome.[4]
-
Decarbonylation: At elevated temperatures, the palladium catalyst can promote the removal of the formyl group, leading to bromobenzene as a byproduct.[4]
Q4: Should I protect the aldehyde group before the coupling reaction?
A4: Protecting the aldehyde group, typically as an acetal, is a common strategy to prevent side reactions and can significantly improve the yield and purity of the desired product.[4] The acetal is stable under the basic conditions of the coupling reaction and can be readily deprotected afterward using mild acidic conditions.
Q5: How do I choose the right base for this reaction?
A5: The choice of base is critical. Strong, non-nucleophilic bases are commonly used. Sodium tert-butoxide (NaOtBu) is a frequent choice for this type of coupling.[5] If your substrates are sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[1]
Q6: My reaction is sluggish. What can I do to improve the reaction rate?
A6: To address a sluggish reaction, consider the following adjustments:
-
Increase Temperature: Gently increasing the reaction temperature can improve the rate.[2]
-
Screen Ligands: The choice of ligand has a significant impact on the reaction. Screening different bulky phosphine ligands may identify one that is more effective for this specific substrate combination.[8]
-
Increase Catalyst Loading: A modest increase in the catalyst loading may be necessary, although this should be done judiciously to manage costs and potential for side reactions.[2]
-
Ensure Proper Mixing: In heterogeneous mixtures, vigorous stirring is essential for good reactivity.[2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidation) | Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use degassed, anhydrous solvents.[1][5] |
| Poor choice of ligand/base | Screen a panel of bulky phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and bases (e.g., NaOtBu, LHMDS, K₃PO₄).[1][6] | |
| Impure starting materials | Purify 2-bromobenzaldehyde and ethyl piperidine-4-carboxylate before use. Ensure the amine is free of ammonium salts. | |
| Formation of Side Products | Aldehyde reduction | Lower the reaction temperature. Consider protecting the aldehyde as an acetal.[4] |
| Dehalogenation of starting material | This can result from β-hydride elimination. A well-chosen bulky ligand can help suppress this side reaction.[9] | |
| Homocoupling of 2-bromobenzaldehyde | This can indicate issues with catalyst activity or stoichiometry. Re-evaluate catalyst and ligand choice. | |
| Difficulty in Product Purification | Residual palladium catalyst | Filter the reaction mixture through a pad of Celite before work-up.[10] |
| Phosphine oxide byproducts | Purification via flash column chromatography on silica gel is typically effective for removing phosphine oxides.[5] | |
| Co-eluting impurities | If side products are structurally similar to the desired product, consider derivatization or an alternative purification technique like preparative HPLC.[11] |
Experimental Protocols
General Procedure for Catalytic Coupling
This protocol provides a starting point for the optimization of the coupling reaction.
Reagents & Equipment:
-
2-bromobenzaldehyde
-
Ethyl piperidine-4-carboxylate
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Bulky phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 1-2 mol%) and the ligand (e.g., 2-4 mol%) to a dry Schlenk flask equipped with a stir bar.
-
Addition of Reagents: To the same flask, add the base (e.g., 1.4 equivalents), 2-bromobenzaldehyde (1.0 equivalent), and ethyl piperidine-4-carboxylate (1.1-1.2 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent to achieve a concentration of approximately 0.1-0.2 M with respect to the 2-bromobenzaldehyde.
-
Reaction Conditions: Seal the flask and heat the mixture with vigorous stirring at a temperature typically ranging from 80-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Data Presentation
Table 1: Typical Reaction Parameters for Buchwald-Hartwig Amination
| Parameter | Typical Range | Notes |
| Catalyst Loading | 0.5 - 5 mol% | Higher loadings may be needed for less reactive substrates. Pre-catalysts are often used at lower loadings.[7] |
| Ligand Loading | 1 - 10 mol% | Ligand-to-palladium ratio is typically between 1:1 and 2:1. |
| Base | 1.2 - 2.5 equiv. | Strong, non-nucleophilic bases like NaOtBu or LHMDS are common.[1] |
| Temperature | 60 - 120 °C | Dependent on the reactivity of the aryl halide and the chosen solvent.[12] |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed solvents are crucial for reproducibility.[5] |
| Reaction Time | 2 - 24 hours | Monitored by TLC or LC-MS for completion. |
Visualizations
Caption: Experimental workflow for the catalytic coupling reaction.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. reddit.com [reddit.com]
- 12. jk-sci.com [jk-sci.com]
Technical Support Center: N-arylation of Ethyl Isonipecotate with 2-Fluorobenzaldehyde
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the N-arylation of ethyl isonipecotate with 2-fluorobenzaldehyde via reductive amination. Below you will find troubleshooting advice, frequently asked questions, a detailed experimental protocol, and a reaction pathway diagram to assist in your synthetic endeavors.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experiment in a question-and-answer format.
| Issue/Question | Potential Cause(s) | Recommended Solution(s) |
| Q1: The reaction shows low conversion, and I've isolated mostly unreacted ethyl isonipecotate and 2-fluorobenzaldehyde. | 1. Incomplete iminium ion formation: The equilibrium between the amine, aldehyde, and the iminium intermediate may not favor the intermediate.[1] 2. Inactive reducing agent: The reducing agent may have degraded due to improper storage or handling. 3. Insufficient reaction time or temperature. | 1. Add a catalytic amount of a weak acid, such as acetic acid, to promote the formation of the iminium ion.[2] 2. Use a fresh batch of the reducing agent. Sodium triacetoxyborohydride (STAB) is sensitive to moisture.[2] 3. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary. Gentle heating (e.g., to 40°C) can sometimes facilitate the reaction, but be cautious of promoting side reactions. |
| Q2: My main impurity is 2-fluorobenzyl alcohol. How can I avoid this? | Reduction of the aldehyde: The reducing agent is reducing the 2-fluorobenzaldehyde starting material before it can react with the amine. This is more common with stronger reducing agents like sodium borohydride. | 1. Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is known to preferentially reduce the iminium ion over the aldehyde.[2] 2. Consider a two-step procedure: first, allow the imine to form by stirring the ethyl isonipecotate and 2-fluorobenzaldehyde together (with a dehydrating agent like molecular sieves if necessary), and then add the reducing agent. |
| Q3: I am observing an unexpected higher molecular weight by-product. | Over-alkylation/Dimerization: While less common with secondary amines, it's possible for side reactions to occur, potentially involving impurities or alternative reaction pathways. | 1. Ensure the purity of your starting materials. 2. Control the stoichiometry carefully; avoid a large excess of the aldehyde. 3. Analyze the by-product by mass spectrometry and NMR to elucidate its structure, which will help in understanding its formation mechanism. |
| Q4: The work-up is complicated, and I'm having trouble isolating the pure product. | 1. Emulsion formation during extraction. 2. Product solubility in the aqueous phase, especially if the product is protonated. | 1. Add brine (saturated NaCl solution) to break up emulsions. 2. During the aqueous work-up, ensure the pH is basic (e.g., pH 8-9) before extraction with an organic solvent to ensure the product is in its free base form and less water-soluble. |
Frequently Asked Questions (FAQs)
Q: What is the general mechanism for the N-arylation of ethyl isonipecotate with 2-fluorobenzaldehyde?
A: This reaction proceeds via a reductive amination. First, the secondary amine (ethyl isonipecotate) reacts with the aldehyde (2-fluorobenzaldehyde) to form a hemiaminal intermediate. This intermediate then loses a molecule of water to form an iminium ion. A reducing agent, present in the reaction mixture, then reduces the iminium ion to the desired tertiary amine product, ethyl 1-(2-fluorobenzyl)piperidine-4-carboxylate.[1]
Q: Which reducing agent is best suited for this reaction?
A: Sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended for this transformation.[2] It is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less likely to reduce the starting aldehyde compared to other borohydrides like sodium borohydride (NaBH₄).[2] Sodium cyanoborohydride (NaBH₃CN) is also an option, but it is toxic and requires careful handling.[2]
Q: What are the most common by-products to expect?
A: The most common by-product is 2-fluorobenzyl alcohol, which arises from the reduction of the starting aldehyde.[3] You may also have unreacted starting materials. Over-alkylation is generally not a significant issue when starting with a secondary amine.
Q: In which solvents should this reaction be performed?
A: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive aminations using sodium triacetoxyborohydride.[2] Tetrahydrofuran (THF) can also be used. The choice of solvent can influence the reaction rate and solubility of the reagents.
Experimental Protocol
This protocol is a general guideline for the N-arylation of ethyl isonipecotate with 2-fluorobenzaldehyde. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Ethyl isonipecotate
-
2-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of ethyl isonipecotate (1.0 eq.) in anhydrous dichloromethane (DCM), add 2-fluorobenzaldehyde (1.1 eq.).
-
Stir the mixture at room temperature for 20-30 minutes.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq.).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure ethyl 1-(2-fluorobenzyl)piperidine-4-carboxylate.
Reaction Pathway and By-product Formation
Caption: Reaction pathway for the N-arylation of ethyl isonipecotate.
References
Technical Support Center: Stability of Formyl-Substituted Phenylpiperidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with formyl-substituted phenylpiperidines. The information provided addresses common stability issues encountered during synthesis, storage, and experimentation.
Troubleshooting Guides
Issue 1: Inconsistent analytical results, such as decreasing peak area in chromatography or the appearance of new, unidentified peaks.
This is a common indicator that your formyl-substituted phenylpiperidine is degrading. The formyl group and the piperidine ring are both susceptible to degradation under various conditions.
Possible Causes & Solutions:
-
Oxidation: The formyl group can be easily oxidized to a carboxylic acid, and the tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to N-oxide formation or ring-opening products.[1] Atmospheric oxygen, especially over extended periods, can initiate this process.
-
Troubleshooting Steps:
-
Check Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container to minimize exposure to oxygen.
-
Use Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your sample if it is compatible with your experimental setup.[2]
-
Solvent Purity: Use freshly distilled or de-gassed solvents for your experiments, as dissolved oxygen can promote oxidation.
-
-
-
Polymerization: Aromatic aldehydes can be prone to polymerization, which may manifest as a decrease in the monomer peak and potentially the formation of a baseline hump or broad, poorly resolved peaks in your chromatogram. This can be initiated by acidic or basic conditions or by exposure to heat and light.
-
Troubleshooting Steps:
-
Control pH: Ensure the pH of your solutions is controlled and within a stable range for your compound.
-
Avoid High Temperatures: Store and handle the compound at low temperatures, unless otherwise specified.
-
Protect from Light: Store the compound in amber vials or protect it from light to prevent photopolymerization.
-
-
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate various degradation reactions, often through radical mechanisms.[1]
-
Troubleshooting Steps:
-
Work in Low-Light Conditions: Perform experimental manipulations in a fume hood with the sash down or with the lights dimmed.
-
Use Amber Glassware: Store solutions and solid samples in amber-colored containers to block UV radiation.
-
-
Issue 2: Color change in the solid compound or in solution.
A change in color, such as yellowing, is a visual indicator of potential degradation and the formation of impurities.
Possible Causes & Solutions:
-
Impurity Formation: The formation of colored byproducts from oxidation or other degradation pathways can lead to a visible color change.
-
Troubleshooting Steps:
-
Re-analyze the Sample: Use an appropriate analytical technique (e.g., HPLC-UV, LC-MS) to identify the impurities.
-
Purify the Sample: If impurities are detected, re-purify the compound using a suitable method like column chromatography or recrystallization.
-
Review Handling Procedures: Re-evaluate your storage and handling procedures to identify and mitigate the source of degradation as outlined in Issue 1.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for formyl-substituted phenylpiperidines?
A1: Based on the functional groups present, the two most likely degradation pathways are:
-
Oxidation of the formyl group: The aldehyde is susceptible to oxidation to the corresponding carboxylic acid.
-
Oxidation of the piperidine ring: The tertiary amine in the piperidine ring can be oxidized to form an N-oxide or undergo more complex ring-opening reactions.[1]
Q2: How should I store my formyl-substituted phenylpiperidine compounds to ensure their stability?
A2: To maximize stability, store your compounds under the following conditions:
-
Temperature: In a cool, dry place. For long-term storage, refrigeration (2-8 °C) or freezing (<0 °C) is recommended, provided the compound is not sensitive to freeze-thaw cycles.
-
Atmosphere: Under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Light: Protected from light by using amber vials or storing in the dark.[2]
-
Container: In a tightly sealed, non-reactive container (e.g., glass).
Q3: I am observing a new peak in my HPLC analysis that I suspect is a degradation product. How can I identify it?
A3: To identify the unknown peak, you can perform a forced degradation study (see Experimental Protocols section). By intentionally degrading your compound under controlled conditions (e.g., acid, base, peroxide, heat, light), you can generate the degradation products and analyze them by LC-MS to determine their mass and fragmentation patterns, which will help in structure elucidation.
Q4: Can the solvent I use affect the stability of my formyl-substituted phenylpiperidine?
A4: Yes, the choice of solvent can significantly impact stability. Protic solvents may participate in reactions, and solvents that are not properly dried or de-gassed can contain water and oxygen that promote hydrolysis and oxidation. It is crucial to use high-purity, dry solvents and to consider the compatibility of the solvent with your compound.
Data Presentation
Table 1: Potential Degradation Products of a Generic Formyl-Substituted Phenylpiperidine
| Parent Compound | Stress Condition | Potential Degradation Product | Analytical Observation |
| 4-(4-formylphenyl)piperidine | Oxidation (e.g., H₂O₂) | 4-(4-carboxyphenyl)piperidine | New peak with a different retention time in RP-HPLC, mass increase of 16 Da in MS. |
| 1-Methyl-4-(4-formylphenyl)piperidine | Oxidation (e.g., H₂O₂) | 1-Methyl-4-(4-formylphenyl)piperidine-N-oxide | New peak, likely more polar, with a mass increase of 16 Da in MS. |
| 4-(4-formylphenyl)piperidine | Strong Acid/Heat | Polymerization products | Broad, unresolved peaks or baseline noise in HPLC. |
| 4-(4-formylphenyl)piperidine | UV Light | Various photoproducts | Multiple new peaks in HPLC, potential for color change. |
Experimental Protocols
Protocol: Forced Degradation Study for a Formyl-Substituted Phenylpiperidine
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of your compound.
Objective: To intentionally degrade the formyl-substituted phenylpiperidine under various stress conditions to understand its degradation pathways.
Materials:
-
Formyl-substituted phenylpiperidine sample
-
High-purity water
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
HPLC-grade solvents (e.g., acetonitrile, methanol)
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. Neutralize the solution before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.[1]
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at a specified temperature (e.g., 60-80°C) for 48 hours.[1]
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.[1]
-
-
Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (e.g., RP-HPLC with a C18 column).
-
If available, use an LC-MS system to obtain mass information for the parent compound and any new peaks that appear.
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control sample.
-
Calculate the percentage of degradation for each stress condition.
-
Use the mass spectral data to propose structures for the major degradation products.
Visualizations
Caption: Troubleshooting workflow for addressing stability issues.
Caption: Potential degradation pathways for formyl-substituted phenylpiperidines.
Caption: General experimental workflow for a forced degradation study.
References
Technical Support Center: Intramolecular Cyclization of Formylphenyl Piperidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the intramolecular cyclization of formylphenyl piperidines. This guide focuses on common issues encountered during Pictet-Spengler and Bischler-Napieralski type reactions, offering solutions and detailed experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What are the most common intramolecular cyclization reactions for formylphenyl piperidines?
The most prevalent methods for the intramolecular cyclization of formylphenyl piperidines to form tetracyclic structures are the Pictet-Spengler and Bischler-Napieralski reactions. The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure, typically under acidic conditions.[1] The Bischler-Napieralski reaction facilitates the cyclization of β-arylethylamides or β-arylethylcarbamates using a dehydrating agent.[2][3]
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields in these cyclization reactions can stem from several factors:
-
Insufficient Acid Strength or Inappropriate Catalyst: Both Pictet-Spengler and Bischler-Napieralski reactions are acid-catalyzed. The formation of the key electrophilic iminium or nitrilium ion intermediate is crucial for the cyclization to proceed.[1][4] If the acid is too weak, the reaction may not initiate effectively.
-
Decomposition of Starting Material: Formylphenyl piperidine derivatives can be sensitive to overly harsh acidic conditions or high temperatures, leading to degradation of the starting material or product.[4]
-
Presence of Water: The iminium and nitrilium ion intermediates are susceptible to hydrolysis. The presence of water in the reaction mixture can quench these intermediates, preventing cyclization.[4]
-
Steric Hindrance: Bulky substituents on the piperidine nitrogen or the phenyl ring can sterically hinder the cyclization, slowing down the reaction rate.[4]
Q3: I am observing significant byproduct formation. What are the common side reactions and how can I minimize them?
A common side reaction in the Bischler-Napieralski reaction is the retro-Ritter reaction, which leads to the formation of a styrene byproduct.[5] This is particularly favored when the intermediate nitrilium salt can form a conjugated system.[5] To minimize this, one can use the corresponding nitrile as a solvent to shift the equilibrium away from the byproduct or employ reagents like oxalyl chloride to generate an N-acyliminium intermediate that is less prone to this elimination pathway.[5][6] In Pictet-Spengler reactions, oxidation of the product or starting material can occur, especially if the reaction is run open to the air for extended periods. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[4]
Q4: How can I control the stereoselectivity of the cyclization?
Diastereoselectivity in the Pictet-Spengler reaction is often influenced by whether the reaction is under kinetic or thermodynamic control.[7]
-
Kinetic Control: Typically favors the cis isomer and is achieved at lower temperatures.[7]
-
Thermodynamic Control: Often leads to the more stable trans isomer and is favored by higher temperatures and longer reaction times.[7]
The choice of solvent can also play a crucial role in stereoselectivity. For instance, in some Pictet-Spengler reactions, solvents like acetonitrile or nitromethane have been shown to favor the formation of the cis product.[7] The nature of the substituent on the piperidine nitrogen can also influence the facial selectivity of the cyclization.
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Insufficiently acidic catalyst | Use a stronger protic acid such as trifluoroacetic acid (TFA) or a Lewis acid like BF₃·OEt₂. For Bischler-Napieralski reactions, dehydrating agents like POCl₃ or P₂O₅ are standard.[1][4][6] |
| Decomposition of starting materials | Start with milder reaction conditions (e.g., lower temperature, shorter reaction time). Gradually increase the temperature if no reaction is observed. For sensitive substrates, a two-step procedure (formation of the imine/amide followed by acid-catalyzed cyclization) may be beneficial.[4] |
| Presence of moisture | Use anhydrous solvents and reagents. Flame-dry glassware before use and run the reaction under an inert atmosphere (nitrogen or argon).[4] |
| Poor reagent quality | Purify the formylphenyl piperidine starting material and any aldehydes or other reagents before use. |
| Steric hindrance | For sterically hindered substrates, longer reaction times or higher temperatures may be necessary. Microwave-assisted heating can sometimes be effective in these cases.[4] |
Problem 2: Formation of Multiple Products/Byproducts
| Possible Cause | Recommended Solution |
| Retro-Ritter reaction (Bischler-Napieralski) | Use the corresponding nitrile as a solvent to suppress the elimination reaction. Alternatively, use a milder reagent like oxalyl chloride to form an N-acyliminium ion intermediate.[5][6] |
| Oxidation of indole/phenyl ring | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] |
| Formation of spiro-intermediate byproducts | In some Bischler-Napieralski reactions, cyclization can occur at an ipso-carbon, leading to a spiro intermediate and rearranged products. This can sometimes be influenced by the choice of acid catalyst.[3] |
| Incomplete reaction | Monitor the reaction closely by TLC or LC-MS to ensure it goes to completion. If the reaction stalls, a small addition of fresh catalyst may be helpful. |
Problem 3: Poor Diastereoselectivity
| Possible Cause | Recommended Solution |
| Reaction under thermodynamic control leading to a mixture | To favor the kinetic cis product, run the reaction at a lower temperature (e.g., -78 °C to 0 °C).[7] |
| Reaction under kinetic control not selective enough | To favor the thermodynamic trans product, run the reaction at a higher temperature (reflux) for a longer period.[7] |
| Solvent effects | Screen different anhydrous solvents. Aprotic solvents like dichloromethane or toluene are common, but polar aprotic solvents like acetonitrile can sometimes enhance selectivity.[7][8] |
| Influence of N-substituent | If possible, modify the substituent on the piperidine nitrogen. A bulkier group may favor one diastereomer over the other. |
Data Presentation
Table 1: Comparison of Acid Catalysts for Pictet-Spengler Type Cyclizations
| Acid Catalyst | Typical Concentration/Equivalents | Common Solvents | Temperature Range | Notes |
| Trifluoroacetic acid (TFA) | 10% v/v to neat | Dichloromethane, Toluene | 0 °C to reflux | A strong protic acid, often effective for less activated aromatic rings.[1] |
| Hydrochloric acid (HCl) | Saturated solution in an organic solvent or concentrated aqueous | Methanol, Ethanol | Room temp to reflux | A classic choice, but the presence of water can be detrimental.[1] |
| Boron trifluoride etherate (BF₃·OEt₂) | 1.1 - 2.0 equivalents | Dichloromethane, Acetonitrile | -20 °C to room temp | A common Lewis acid catalyst. |
| Phosphoryl chloride (POCl₃) | Used as both reagent and solvent, or in a solvent like acetonitrile | Acetonitrile, Toluene | Reflux | Standard for Bischler-Napieralski reactions.[3] |
| Polyphosphoric acid (PPA) | Used as solvent/reagent | None | 100-150 °C | Harsh conditions, but effective for unreactive substrates.[3] |
| Phosphorus pentoxide (P₂O₅) | In refluxing POCl₃ | POCl₃ | Reflux | Increases the dehydrating power for unreactive amides.[3] |
Experimental Protocols
Protocol 1: General Procedure for Pictet-Spengler Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the formylphenyl piperidine derivative (1.0 eq).
-
Dissolve the starting material in an anhydrous solvent (e.g., dichloromethane or toluene).
-
Cool the solution to the desired temperature (e.g., 0 °C for kinetic control).
-
Slowly add the acid catalyst (e.g., TFA, 1.1 eq) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or an organic base like triethylamine until the mixture is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Bischler-Napieralski Reaction
-
To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the N-acyl formylphenyl piperidine derivative (1.0 eq).
-
Add the dehydrating agent (e.g., POCl₃, can be used as solvent or in a solvent like anhydrous acetonitrile).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous mixture with a concentrated solution of sodium hydroxide or ammonium hydroxide while cooling in an ice bath.
-
Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography.
Mandatory Visualizations
Caption: Reaction mechanisms for Pictet-Spengler and Bischler-Napieralski cyclizations.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision guide for controlling diastereoselectivity.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Reductive Amination of Ethyl 4-Piperidinecarboxylate
Welcome to the technical support center for the optimization of reductive amination reactions involving ethyl 4-piperidinecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of reductive amination?
Reductive amination is a two-step chemical process that transforms a carbonyl group (in this case, the ketone of ethyl 4-piperidone, which is the precursor to ethyl 4-piperidinecarboxylate's amine derivatives) and an amine into a more substituted amine. The initial step involves the nucleophilic attack of an amine on the carbonyl carbon, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine or an iminium ion. In the subsequent step, a reducing agent is introduced to selectively reduce the imine or iminium ion to the final amine product.[1]
Q2: Which reducing agents are most commonly employed for this reaction?
The most frequently used reducing agents are derivatives of borohydride. Sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄) are all popular choices.[1][2] Catalytic hydrogenation over a palladium or nickel catalyst is also a viable method.[1][3]
Q3: How do I select the appropriate reducing agent for my experiment?
The selection of a reducing agent is contingent on the reactivity of your substrates and the specific reaction conditions required.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a mild and selective reagent that is highly effective for a broad range of aldehydes and ketones, including those sensitive to acid.[1][4][5] It often provides high yields with fewer side products.[1]
-
Sodium Cyanoborohydride (NaBH₃CN): This is another mild reducing agent that performs well under slightly acidic conditions (pH 4-5).[1][2] It selectively reduces the iminium ion over the starting carbonyl compound, which minimizes the formation of alcohol byproducts.[1][2] However, it is toxic and can produce cyanide gas, necessitating careful handling.[1][5]
-
Sodium Borohydride (NaBH₄): A more powerful and cost-effective reducing agent, NaBH₄ can also reduce the starting ketone.[5][6] To avoid this, it is often added after the imine has been given sufficient time to form in a stepwise procedure.[1][2]
Q4: What is the optimal pH for the reductive amination of ethyl 4-piperidinecarboxylate?
The optimal pH for reductive amination is typically in the mildly acidic range of 4 to 7.[1] These conditions facilitate the formation of the imine/iminium ion without leading to the complete protonation of the amine nucleophile.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Imine/Iminium Ion Formation | Ensure the reaction pH is mildly acidic (pH 4-7) to promote imine formation without fully protonating the amine.[1][2] For slow reactions, consider adding a dehydrating agent like molecular sieves to shift the equilibrium towards imine formation.[1][3] |
| Decomposition of the Reducing Agent | If using a water-sensitive reducing agent like NaBH(OAc)₃, ensure all reagents and solvents are anhydrous.[6] | |
| Reduction of the Starting Ketone | If using a strong reducing agent like NaBH₄, consider a two-step process. Allow the imine to form completely before adding the reducing agent.[1][2][6] Alternatively, switch to a milder, more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[2][5] | |
| Formation of Byproducts (e.g., dialkylation) | Over-alkylation of the amine | Use a 1:1 stoichiometry of the amine and ketone. If dialkylation persists, consider a stepwise procedure where the imine is formed and then reduced.[4] Using the amine in excess can also minimize dialkylation.[7] |
| Formation of Alcohol | This occurs when the reducing agent reduces the starting ketone. Use a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN that preferentially reduces the iminium ion.[2][8] | |
| Incomplete Reaction | Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, gentle heating may be required, depending on the stability of your reactants and reagents. |
| Steric Hindrance | If either the amine or the ketone is sterically hindered, the reaction may be slow. Consider using a less hindered analogue if possible, or prolonging the reaction time and using a more reactive reducing agent. |
Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline for the direct reductive amination of ethyl 4-piperidone.
Materials:
-
Ethyl 4-piperidone hydrochloride
-
Amine (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Triethylamine (1.1 equivalents, if starting with the hydrochloride salt)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of ethyl 4-piperidone hydrochloride and the amine in DCE, add triethylamine and stir for 10-15 minutes at room temperature.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the chosen organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Stepwise Reductive Amination using Sodium Borohydride
This protocol is useful for preventing the reduction of the starting ketone.
Step A: Imine Formation
-
Dissolve ethyl 4-piperidone (1.0 equivalent) and the primary amine (1.0 equivalent) in methanol (10 mL).
-
Stir the mixture at room temperature for 1-2 hours or until imine formation is complete as monitored by TLC or NMR. For less reactive substrates, a dehydrating agent such as anhydrous magnesium sulfate can be added.[1]
Step B: Reduction
-
Cool the reaction mixture containing the pre-formed imine to 0 °C.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).[1]
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
Data Presentation
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Abbreviation | Key Advantages | Key Disadvantages | Typical Solvents |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃, STAB | Mild, highly selective for imines/iminiums, good for one-pot reactions, less toxic than NaBH₃CN.[1][4][5] | Water-sensitive, not compatible with methanol.[6] | DCE, DCM, THF, Dioxane.[6] |
| Sodium Cyanoborohydride | NaBH₃CN | Mild, selective for imines/iminiums at acidic pH, not water-sensitive.[1][2][6] | Highly toxic, generates cyanide byproducts.[1][5] | Methanol.[6] |
| Sodium Borohydride | NaBH₄ | Powerful, cost-effective.[5] | Can reduce the starting ketone, often requires a two-step procedure.[2][6] | Methanol, Ethanol.[6] |
Visualizations
Caption: Comparison of one-pot and stepwise reductive amination workflows.
Caption: Troubleshooting flowchart for low yield in reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
- 8. m.youtube.com [m.youtube.com]
Improving yield in Buchwald-Hartwig amination for ortho-substituted anilines
Welcome to our technical support center for the Buchwald-Hartwig amination. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with this powerful C-N bond-forming reaction, with a particular focus on improving yields for sterically hindered substrates like ortho-substituted anilines.
Frequently Asked Questions (FAQs)
Q1: Why are Buchwald-Hartwig aminations with ortho-substituted anilines often low-yielding?
A1: The primary challenge with ortho-substituted anilines is steric hindrance. The bulky substituent near the nitrogen atom can impede several key steps in the catalytic cycle:
-
Coordination to the Palladium Center: The sterically demanding aniline may struggle to coordinate to the palladium catalyst.
-
Reductive Elimination: The final step, where the C-N bond is formed and the product is released from the catalyst, can be significantly slowed down by the steric clash between the ortho-substituent and the palladium-ligand complex. This can lead to side reactions and catalyst decomposition.[1][2]
Q2: What is the most critical parameter to optimize for coupling ortho-substituted anilines?
A2: The choice of ligand is paramount. Sterically hindered substrates necessitate the use of bulky, electron-rich phosphine ligands. These ligands promote the crucial reductive elimination step and can stabilize the active catalytic species.[1][3][4]
Q3: Can I use standard bases like sodium tert-butoxide for these challenging couplings?
A3: While strong alkoxide bases like sodium tert-butoxide are commonly used, they may not always be optimal for sterically hindered anilines, especially if the substrates are base-sensitive.[5][6] Weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives and may offer better functional group tolerance.[5] In some cases, a combination of a weak inorganic base with an organic base can also be beneficial.[5]
Q4: Are there common side reactions to be aware of?
A4: Yes, several side reactions can compete with the desired amination, leading to lower yields:
-
Hydrodehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom. This is more prevalent with electron-rich aryl halides and certain catalyst systems.[1]
-
Ether Formation: If the reaction is run at high temperatures for extended periods, coupling with the alkoxide base (if used) can lead to the formation of aryl ethers as a byproduct.
-
Catalyst Decomposition: The palladium catalyst can decompose, especially at high temperatures or if the reaction is prolonged, leading to the formation of inactive palladium black.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with ortho-substituted anilines.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Inappropriate ligand for the sterically hindered substrate. 3. Insufficiently strong or inappropriate base. 4. Low reaction temperature. | 1. Use a pre-catalyst to ensure efficient generation of the active Pd(0) species.[5] 2. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos, or a Josiphos-type ligand).[3] 3. Screen different bases, including stronger options like LHMDS or weaker ones like Cs₂CO₃ or K₃PO₄ depending on substrate sensitivity.[5] 4. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Significant Hydrodehalogenation | 1. The chosen ligand is not optimal for promoting reductive elimination over competing pathways. 2. The reaction temperature is too high. | 1. Employ a more sterically demanding ligand to accelerate the C-N bond-forming step. 2. Optimize the temperature; sometimes a lower temperature for a longer duration can minimize this side reaction. |
| Formation of Ether Byproducts | 1. Reaction with the alkoxide base at elevated temperatures. | 1. Switch to a non-alkoxide base like Cs₂CO₃ or K₃PO₄. 2. If an alkoxide base is necessary, try to run the reaction at a lower temperature. |
| Catalyst Decomposition (Palladium Black) | 1. High reaction temperature. 2. Presence of impurities. 3. Inefficient ligand stabilization of the palladium center. | 1. Lower the reaction temperature. 2. Ensure all reagents and solvents are pure and degassed. 3. Increase the ligand-to-palladium ratio slightly. |
Ligand and Base Selection for ortho-Substituted Anilines
The following table summarizes recommended ligands and bases for the Buchwald-Hartwig amination of sterically hindered anilines.
| Ligand | Structure | Recommended Base(s) | Key Advantages |
| XPhos | Dialkylbiaryl phosphine | NaOtBu, K₃PO₄, Cs₂CO₃ | Broad scope, effective for sterically hindered substrates.[3] |
| RuPhos | Dialkylbiaryl phosphine | NaOtBu, LHMDS | Excellent for coupling secondary amines and challenging anilines.[3] |
| BrettPhos | Dialkylbiaryl phosphine | LiHMDS | High functional group tolerance, effective for primary amines.[7] |
| Josiphos Ligands (e.g., CyPF-tBu) | Ferrocenyl phosphine | NaOtBu, Cs₂CO₃ | Effective for coupling heteroaryl chlorides and primary amines.[3] |
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of an ortho-Substituted Aniline
Note: This is a general guideline. Optimal conditions will vary depending on the specific substrates.
-
Reagent Preparation: In a glovebox, add the aryl halide (1.0 mmol), the ortho-substituted aniline (1.2 mmol), the chosen phosphine ligand (0.02 mmol), and the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Addition of Base and Solvent: Add the base (e.g., NaOtBu, 1.4 mmol) to the vessel. Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Parameters and Troubleshooting
The following diagrams illustrate the logical relationships in troubleshooting and optimizing the Buchwald-Hartwig amination of ortho-substituted anilines.
Caption: A workflow for troubleshooting low yields in the amination of ortho-substituted anilines.
Caption: Key parameter relationships influencing the outcome of the Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 2-Halobenzaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving 2-halobenzaldehydes. The unique reactivity of these substrates, owing to the presence of a coordinating aldehyde group ortho to the halide, can lead to specific catalyst deactivation pathways and reduced reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with 2-halobenzaldehydes particularly challenging?
A1: The primary challenge arises from the ortho-aldehyde group, which can coordinate to the palladium catalyst. This coordination can lead to the formation of stable, inactive palladium complexes, effectively poisoning the catalyst and hindering the catalytic cycle. Additionally, the electron-withdrawing nature of the aldehyde can influence the electronics of the aryl halide, affecting the rates of oxidative addition and reductive elimination.
Q2: What are the common signs of catalyst deactivation in these reactions?
A2: Common indicators of catalyst deactivation include:
-
Low or stalled conversion: The reaction fails to proceed to completion, leaving significant amounts of starting material.
-
Formation of palladium black: Precipitation of elemental palladium indicates catalyst decomposition and aggregation.
-
Side product formation: The appearance of byproducts from reactions like hydrodehalogenation (replacement of the halide with hydrogen) can signal off-cycle catalyst activity.
-
Inconsistent results: Difficulty in reproducing reaction outcomes under seemingly identical conditions can be a sign of catalyst instability.
Q3: How does the choice of palladium precursor affect catalyst stability?
A3: The selection of the palladium precursor can be critical. While Pd(OAc)₂ is a common and often effective choice, pre-catalysts that rapidly form the active Pd(0) species can sometimes minimize side reactions. In some cases, using a Pd(0) source like Pd₂(dba)₃ may be advantageous.
Q4: Can the aldehyde group itself participate in side reactions?
A4: Yes, under certain conditions, the aldehyde group can undergo side reactions. For instance, in the presence of strong bases and nucleophilic coupling partners, aldol-type condensations or other additions to the carbonyl group can occur, consuming starting material and generating impurities.
Troubleshooting Guides
Below are troubleshooting guides for common cross-coupling reactions involving 2-halobenzaldehydes.
Suzuki-Miyaura Coupling
Issue: Low yield of the desired biaryl benzaldehyde.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Poisoning by Aldehyde Coordination | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to sterically hinder coordination of the aldehyde to the palladium center. | Increased catalyst lifetime and higher yield of the cross-coupled product. |
| Inefficient Transmetalation | Switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃ to facilitate the transfer of the organic group from the boronic acid to the palladium center. | Improved reaction rate and conversion. |
| Protodeboronation of Boronic Acid | Ensure strictly anhydrous conditions. Use a fresh batch of boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester). | Minimized formation of the deboronated arene byproduct. |
| Homocoupling of Boronic Acid | Thoroughly degas all solvents and reagents to remove oxygen. Maintain a positive pressure of an inert gas (Argon or Nitrogen). | Reduced formation of biaryl byproduct from the boronic acid. |
Heck Reaction
Issue: Poor conversion of the 2-halobenzaldehyde and/or formation of multiple products.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Slow Oxidative Addition | For less reactive 2-chlorobenzaldehydes, consider using a more electron-rich ligand or a higher reaction temperature. | Enhanced rate of the initial step in the catalytic cycle. |
| Catalyst Deactivation | Increase catalyst loading slightly or use a more robust catalyst system. Ensure a strictly inert atmosphere. | Improved catalyst stability and higher conversion. |
| Poor Regioselectivity | The choice of ligand can influence the regioselectivity of the olefin insertion. Screening different phosphine ligands may be necessary. | Increased formation of the desired linear or branched product. |
| Side Reactions of the Aldehyde | Use a weaker base to minimize potential aldol-type side reactions. | Reduced formation of aldehyde-derived byproducts. |
Sonogashira Coupling
Issue: Low yield of the alkynylated benzaldehyde.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Inhibition | The combination of the aldehyde and the amine base can lead to catalyst inhibition. Consider using a less coordinating amine base or a copper-free protocol. | Improved catalyst activity and higher product yield. |
| Homocoupling of the Alkyne (Glaser Coupling) | This is a common side reaction, especially in the presence of copper and oxygen. Ensure the reaction is performed under strictly anaerobic conditions. | Minimized formation of the diyne byproduct. |
| Slow Reaction Rate | Internal alkynes or less reactive aryl halides may require higher reaction temperatures. Optimize the temperature carefully to balance reaction rate and catalyst stability. | Increased reaction rate without significant catalyst decomposition. |
| Ineffective Base | The base is crucial for the deprotonation of the terminal alkyne. Ensure the base is sufficiently strong and soluble in the reaction solvent. | Efficient formation of the copper acetylide and subsequent transmetalation. |
Buchwald-Hartwig Amination
Issue: Incomplete conversion or formation of hydrodehalogenated byproduct.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Deactivation by Amine/Aldehyde | Employ bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) to stabilize the palladium catalyst and accelerate the desired reductive elimination. | Increased yield of the aminated product and reduced side reactions. |
| Slow Reductive Elimination | The steric and electronic properties of both the amine and the 2-halobenzaldehyde can affect the final C-N bond-forming step. Ligand optimization is key. | Faster turnover and higher product formation. |
| Hydrodehalogenation | This side reaction can be promoted by the presence of water or other proton sources. Ensure all reagents and solvents are strictly anhydrous. Using a weaker base can sometimes help. | Minimized formation of the benzaldehyde byproduct. |
| Base Incompatibility | Strong bases like NaOt-Bu can react with the aldehyde group. Consider using a weaker base such as K₂CO₃ or Cs₂CO₃, although this may require higher temperatures. | Preservation of the aldehyde functionality and improved selectivity. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for cross-coupling reactions involving substrates analogous to 2-halobenzaldehydes. This data is intended to serve as a guideline for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Substituted Aryl Halides
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Chlorobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 16 | 95 |
| 2 | 2-Bromobenzaldehyde | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 80 | 12 | 88 |
| 3 | 2-Iodobenzaldehyde | 3-Thienylboronic acid | PdCl₂(dppf) (2) | - | K₂CO₃ (3) | DMF | 90 | 8 | 92 |
| 4 | 2-Chloro-6-fluorobenzaldehyde | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 12 | 91 |
Table 2: Heck Reaction of Substituted Aryl Halides with Styrene
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromobenzaldehyde | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 24 | 85 |
| 2 | 2-Iodobenzaldehyde | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | DMA | 120 | 12 | 90 |
| 3 | 2-Chlorobenzaldehyde | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 120 | 24 | 78 |
Table 3: Sonogashira Coupling of Substituted Aryl Halides with Phenylacetylene
| Entry | Aryl Halide | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodobenzaldehyde | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N (2) | THF | 60 | 6 | 93 |
| 2 | 2-Bromobenzaldehyde | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine (3) | DMF | 80 | 12 | 87 |
| 3 | 2-Chlorobenzaldehyde | Pd/C (5) | CuI (10) | K₂CO₃ (2) | Toluene | 110 | 24 | 65 |
Table 4: Buchwald-Hartwig Amination of Substituted Aryl Halides with Morpholine
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromobenzaldehyde | Pd₂(dba)₃ (1) | XPhos (2) | NaOt-Bu (1.2) | Toluene | 100 | 12 | 92 |
| 2 | 2-Chlorobenzaldehyde | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | 85 |
| 3 | 2-Iodobenzaldehyde | Pd(OAc)₂ (1.5) | BINAP (3) | Cs₂CO₃ (2) | Toluene | 90 | 18 | 89 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromobenzaldehyde with Phenylboronic Acid
-
To a flame-dried Schlenk flask, add 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., a 4:1 mixture of DME/water, 5 mL) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Heck Reaction of 2-Bromobenzaldehyde with Styrene
-
In a sealed tube, combine 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv.), styrene (1.2 mmol, 1.2 equiv.), palladium(II) acetate (2 mol%), and a phosphine ligand (e.g., tri(o-tolyl)phosphine, 4 mol%).
-
Add a base (e.g., triethylamine, 1.5 equiv.) and a solvent (e.g., DMF, 5 mL).
-
Seal the tube and heat the mixture to 100 °C with stirring.
-
After the reaction is complete (as monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling of 2-Iodobenzaldehyde with Phenylacetylene
-
To a Schlenk flask under an inert atmosphere, add 2-iodobenzaldehyde (1.0 mmol, 1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Add a degassed solvent (e.g., THF, 5 mL) and a base (e.g., triethylamine, 2.0 equiv.).
-
Add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise to the mixture.
-
Stir the reaction at 60 °C and monitor its progress by TLC.
-
Once complete, cool the reaction, filter through a pad of celite, and rinse with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Protocol 4: General Procedure for Buchwald-Hartwig Amination of 2-Bromobenzaldehyde with Morpholine
-
In a glovebox, charge a vial with a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), a bulky phosphine ligand (e.g., XPhos, 2 mol%), and a base (e.g., sodium tert-butoxide, 1.2 equiv.).
-
Add 2-bromobenzaldehyde (1.0 mmol, 1.0 equiv.) and toluene (2 mL).
-
Add morpholine (1.2 mmol, 1.2 equiv.) to the vial.
-
Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic phase, remove the solvent in vacuo, and purify the residue by column chromatography.
Visualizations
Caption: Catalyst deactivation via aldehyde coordination.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Removal of unreacted starting materials in N-arylpiperidine synthesis
Welcome to the technical support center for the synthesis and purification of N-arylpiperidines. This resource is tailored for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in removing unreacted starting materials from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I might encounter in my crude N-arylpiperidine product?
A1: The primary impurities originating from starting materials depend on the synthetic route employed. The most common include:
-
Unreacted Aryl Halide: Particularly in cross-coupling reactions like Buchwald-Hartwig and Ullmann condensations.
-
Excess Piperidine Derivative: Often used in excess to drive the reaction to completion.
-
Unreacted Aldehyde/Ketone and Reducing Agent: In syntheses involving reductive amination.
These can be identified using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the spectra of the crude mixture to that of the pure starting materials.
Q2: I am struggling to remove the unreacted piperidine derivative from my product. What is the most effective method?
A2: Excess piperidine, being basic like your N-arylpiperidine product, can be challenging to separate by simple chromatography. An effective strategy is an acidic wash (acid-base extraction). By washing the crude organic solution with a dilute aqueous acid (e.g., 1M HCl), both the product and the unreacted piperidine will be protonated and move into the aqueous layer as their respective ammonium salts. After separating the layers, the aqueous layer is basified (e.g., with NaOH) to deprotonate both amines, which can then be extracted back into an organic solvent. The more volatile unreacted piperidine can often be removed by rotary evaporation under high vacuum, provided there is a sufficient boiling point difference with your product.
Q3: My TLC shows a spot with a similar Rf to my product, which I suspect is the unreacted aryl halide. How can I separate them?
A3: Co-elution of the non-polar aryl halide with the often moderately polar N-arylpiperidine product is a common issue in column chromatography.
-
Optimize Chromatography Conditions: A shallow solvent gradient (e.g., a slow increase in the percentage of ethyl acetate in hexanes) can improve separation. Experiment with different solvent systems to maximize the difference in polarity.
-
Acid-Base Extraction: An acid-base extraction is highly effective here. The basic N-arylpiperidine will be extracted into the aqueous acidic phase, leaving the neutral aryl halide in the organic layer. Subsequent basification of the aqueous layer and re-extraction will recover your purified product.
Q4: After my Buchwald-Hartwig reaction, I have trouble removing the palladium catalyst and ligands. What is the best approach?
A4: Palladium catalysts and phosphine ligands can complicate purification. A common workup procedure involves diluting the reaction mixture with a solvent like ethyl acetate and filtering it through a pad of celite or silica gel.[1][2] This will adsorb a significant portion of the catalyst and ligand byproducts. Subsequent aqueous washes and column chromatography are typically sufficient to remove the remaining residues.
Q5: Can I use distillation to purify my N-arylpiperidine?
A5: Distillation is a viable option if your N-arylpiperidine is thermally stable and has a significantly different boiling point from the impurities. Vacuum distillation is often preferred to lower the required temperature and prevent decomposition. However, this method is generally less effective for removing structurally similar byproducts or non-volatile impurities like catalyst residues.
Troubleshooting Guides
Issue 1: Incomplete Removal of Unreacted Piperidine
| Symptom | Possible Cause | Solution |
| Persistent piperidine peak in GC-MS or NMR after chromatography. | Co-elution with the product due to similar basicity. | Acid-Base Extraction: Perform an acidic wash to protonate both amines and extract them into an aqueous layer. After neutralization, the more volatile piperidine can often be removed by evaporation. |
| Low recovery of product after purification. | Product loss during multiple purification steps. | Optimize Extraction pH: Careful control of the pH during the acid-base extraction is crucial to ensure complete protonation and subsequent deprotonation of your target compound. |
Issue 2: Presence of Unreacted Aryl Halide
| Symptom | Possible Cause | Solution |
| A persistent non-polar spot on TLC, co-eluting with the product. | Insufficient polarity difference between the product and the aryl halide for effective separation by chromatography. | Acid-Base Extraction: This is the most effective method. The basic product is extracted into the aqueous acid phase, leaving the neutral aryl halide in the organic phase. |
| The product appears oily or fails to crystallize. | The aryl halide is acting as a soluble impurity, preventing solidification. | Thorough Purification: Employ a combination of acid-base extraction followed by column chromatography to ensure complete removal of the aryl halide. |
Data Presentation
While specific quantitative data for impurity removal is highly dependent on the specific substrates and reaction conditions, the following table provides a qualitative comparison of common purification techniques for removing unreacted starting materials in N-arylpiperidine synthesis.
| Purification Method | Unreacted Piperidine | Unreacted Aryl Halide | Catalyst/Ligand Residues | Notes |
| Column Chromatography | Moderate | Moderate to Good | Good | Efficiency is highly dependent on the solvent system and the polarity difference between the components. |
| Acid-Base Extraction | Good | Excellent | Poor | Highly effective for separating basic products from neutral or acidic impurities. |
| Distillation | Good (if volatile) | Good (if volatile) | Poor | Only suitable for thermally stable compounds with significant boiling point differences from impurities. |
| Crystallization | Poor | Good | Poor | Effective for removing impurities that are significantly more or less soluble than the product in the chosen solvent. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for N-Arylpiperidine Purification
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M aqueous HCl (2 x volume of the organic phase). Combine the aqueous layers. The N-arylpiperidine and unreacted piperidine are now in the aqueous phase as hydrochloride salts. The unreacted aryl halide remains in the organic layer.
-
Neutral Wash (Optional): The organic layer can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover any unreacted aryl halide if desired.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the solution is basic (pH > 10, check with pH paper).
-
Back-Extraction: Extract the basified aqueous solution with an organic solvent (3 x volume of the aqueous phase). The deprotonated N-arylpiperidine and unreacted piperidine will move back into the organic phase.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product, hopefully free of the unreacted aryl halide. Further purification by column chromatography may be necessary to remove residual piperidine.
Protocol 2: Column Chromatography for Removal of Unreacted Aryl Halide
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product (after a preliminary acid-base extraction to remove excess piperidine) in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and load it onto the top of the silica column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar aryl halide should elute first.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure N-arylpiperidine.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualizations
Caption: General workflow for the purification of N-arylpiperidines.
Caption: Troubleshooting decision tree for purification strategy.
References
Preventing over-oxidation of the aldehyde in Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate
Troubleshooting Guide & FAQs: Preventing Over-oxidation of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate
This guide provides researchers, scientists, and drug development professionals with targeted solutions for preventing the over-oxidation of the aldehyde functional group to a carboxylic acid during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is over-oxidation in the context of this synthesis?
A1: Over-oxidation refers to the conversion of the desired aldehyde product, this compound, into the corresponding carboxylic acid, Ethyl 1-(2-carboxyphenyl)piperidine-4-carboxylate. This occurs when the oxidizing agent is too strong or reaction conditions are not carefully controlled, leading to a secondary oxidation of the aldehyde.
Q2: Which oxidizing agents are most prone to causing over-oxidation of aromatic aldehydes?
A2: Strong oxidizing agents like potassium permanganate, potassium dichromate, and nitric acid will readily oxidize primary alcohols and aldehydes to carboxylic acids. While useful for other transformations, they lack the selectivity required for isolating the aldehyde intermediate in this synthesis.
Q3: What are the key factors that influence the extent of over-oxidation?
A3: The primary factors include the choice of oxidizing agent, reaction temperature, reaction time, and stoichiometry of the reagents. Even milder oxidizing agents can cause over-oxidation if the reaction is left for too long or at an elevated temperature.
Troubleshooting Common Issues
| Issue / Observation | Potential Cause | Recommended Solution |
| Significant amount of carboxylic acid byproduct detected (e.g., by NMR, LC-MS). | The oxidizing agent is too strong. | Switch to a milder, more selective oxidizing agent such as Dess-Martin Periodinane (DMP)[1][2], Pyridinium Chlorochromate (PCC)[3][4][5][6], or a Swern oxidation protocol.[7][8][9] |
| Reaction temperature is too high. | For Swern oxidations, maintain a cryogenic temperature (e.g., -78 °C) to prevent decomposition of the active oxidant and side reactions.[8] For DMP or PCC, conduct the reaction at room temperature or 0 °C and monitor closely.[6][10] | |
| Extended reaction time. | Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material (the alcohol) is consumed to prevent further oxidation of the aldehyde product. | |
| Reaction is sluggish, and upon pushing (e.g., heating), over-oxidation occurs. | The chosen mild oxidant is not reactive enough under the initial conditions. | For DMP oxidations, the addition of a small amount of water can accelerate the reaction without promoting over-oxidation.[2] For Swern oxidations, ensure the DMSO and oxalyl chloride are of high quality and the reaction is performed under anhydrous conditions.[8] |
| Inconsistent yields and purity. | Water is present in the reaction when using certain reagents. | For PCC oxidations, ensure anhydrous conditions are maintained. The presence of water can lead to the formation of a hydrate from the aldehyde, which can be further oxidized.[11] Adding molecular sieves or Celite can also help.[6][11] |
| The work-up procedure is not optimized. | For DMP oxidations, the work-up should involve quenching with a solution of sodium thiosulfate (Na2S2O3) to neutralize excess reagent.[10] For Swern oxidations, be aware of the malodorous dimethyl sulfide byproduct and handle it in a fume hood.[7][9] Rinsing glassware with bleach can neutralize the odor.[7] |
Experimental Protocols
Protocol 1: Selective Oxidation using Dess-Martin Periodinane (DMP)
Dess-Martin Periodinane is a highly selective and mild oxidizing agent for converting primary alcohols to aldehydes under neutral conditions, making it ideal for sensitive substrates.[1][12]
Materials:
-
Ethyl 1-(2-(hydroxymethyl)phenyl)piperidine-4-carboxylate (starting material)
-
Dess-Martin Periodinane (DMP) (1.2 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
10% aqueous sodium thiosulfate (Na2S2O3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the starting alcohol (1 equivalent) in anhydrous DCM (approx. 10 volumes).
-
Add Dess-Martin Periodinane (1.2 equivalents) to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC (typically 2-4 hours).[10]
-
Upon completion, dilute the mixture with DCM.
-
Wash the reaction mixture sequentially with a 10% Na2S2O3 solution and a saturated NaHCO3 solution.[10]
-
Separate the organic layer, dry it over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography.
Protocol 2: Selective Oxidation using Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. It is known for its mild conditions and broad functional group tolerance.[7][9]
Materials:
-
Oxalyl chloride (2 equivalents)
-
Dimethyl sulfoxide (DMSO) (3 equivalents)
-
Ethyl 1-(2-(hydroxymethyl)phenyl)piperidine-4-carboxylate (starting material)
-
Triethylamine (TEA) (6 equivalents)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Prepare a solution of oxalyl chloride (2 equivalents) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DMSO (3 equivalents) in anhydrous DCM to the cooled oxalyl chloride solution. Stir for 15 minutes.
-
Add a solution of the starting alcohol (1 equivalent) in anhydrous DCM dropwise, ensuring the internal temperature remains below -60 °C. Stir for 30 minutes.
-
Add triethylamine (6 equivalents) dropwise to the mixture. After the addition is complete, allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if needed.
Note: The Swern oxidation produces volatile and malodorous byproducts like dimethyl sulfide and toxic carbon monoxide, so it must be performed in a well-ventilated fume hood.[7]
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the over-oxidation issue.
References
- 1. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 4. cs.gordon.edu [cs.gordon.edu]
- 5. cs.gordon.edu [cs.gordon.edu]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Swern Oxidation [organic-chemistry.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Managing steric hindrance in the synthesis of substituted N-arylpiperidines
This technical support center is a resource for researchers, scientists, and drug development professionals encountering challenges in the synthesis of substituted N-arylpiperidines, with a focus on managing steric hindrance.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of N-arylpiperidines, particularly when dealing with sterically hindered substrates.
Question 1: My N-arylation reaction of a substituted piperidine is resulting in low to no yield. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no yield in N-arylation reactions, especially with sterically hindered substrates, is a common issue. The primary causes often revolve around suboptimal reaction conditions for the chosen coupling method (most commonly Buchwald-Hartwig amination or Ullmann condensation). Here’s a systematic troubleshooting approach:
-
Catalyst and Ligand Selection (for Buchwald-Hartwig reactions): The choice of palladium catalyst and phosphine ligand is critical.[1][2] For sterically demanding couplings, bulky and electron-rich ligands are often necessary to promote both oxidative addition and reductive elimination steps of the catalytic cycle.[3][4][5]
-
Troubleshooting:
-
Screen a panel of bulky biarylphosphine ligands such as XPhos, RuPhos, or tBuBrettPhos.[1][4]
-
Ensure you are using an appropriate palladium precursor, such as Pd₂(dba)₃ or a pre-catalyst.[3][6] If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) species.[1]
-
-
-
Base Selection: The base plays a crucial role in the catalytic cycle.[1] A base that is too weak may result in a slow or incomplete reaction, while a base that is too strong could lead to side reactions or degradation of starting materials.[2]
-
Solvent Choice: The solvent must be anhydrous and capable of dissolving the reactants at the reaction temperature.[1][2]
-
Troubleshooting:
-
Toluene and dioxane are common solvents for Buchwald-Hartwig aminations.[1] If solubility is an issue, consider a more polar aprotic solvent.
-
-
-
Reaction Temperature and Time: Many N-arylation reactions require elevated temperatures (typically 80-110 °C) to overcome the activation energy, especially with hindered substrates.[1][7]
-
Troubleshooting:
-
Incrementally increase the reaction temperature.
-
Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for starting material consumption or product decomposition.[8]
-
-
-
Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, can be sensitive to oxygen.
-
Troubleshooting:
-
Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) using proper techniques.[8]
-
-
Question 2: I am observing significant amounts of hydrodehalogenation of my aryl halide starting material. How can I minimize this side reaction?
Answer:
Hydrodehalogenation, the replacement of the halide on the aryl ring with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions. It often competes with the desired C-N bond formation.
-
Potential Cause: This side reaction can be promoted by the presence of water or other protic sources, or it can be a competing pathway in the catalytic cycle.
-
Troubleshooting Strategies:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Use of a glovebox for reaction setup is recommended.
-
Ligand Choice: The choice of ligand can influence the relative rates of reductive elimination (to form the desired product) and competing side reactions. Experiment with different bulky, electron-rich ligands.
-
Base Selection: The nature of the base can also play a role. If using an alkoxide base, ensure it is anhydrous.
-
Additive: In some cases, the addition of a small amount of a suitable additive can suppress hydrodehalogenation.
-
Question 3: When attempting to synthesize an N-arylpiperidine with ortho-substituents on the aryl halide, the reaction is very sluggish. What modifications should I consider?
Answer:
Ortho-substituted aryl halides are notoriously challenging substrates for N-arylation due to steric hindrance around the reaction center.[3] This hindrance can impede the oxidative addition of the aryl halide to the palladium center.
-
Troubleshooting Strategies:
-
Advanced Catalysts and Ligands: This is a prime scenario for employing the most advanced, sterically hindered, and electron-rich biarylphosphine ligands. Ligands like IPr*OMe, a bulky N-heterocyclic carbene (NHC) ligand, have shown success in such challenging couplings.[3]
-
Higher Temperatures: Increased reaction temperatures are often necessary to overcome the higher activation barrier associated with sterically hindered substrates.[7]
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes promote reactions that are sluggish under conventional heating by allowing for rapid heating to high temperatures.[9]
-
Alternative Coupling Methods: If Buchwald-Hartwig amination fails, consider the Ullmann condensation. While it often requires harsher conditions (higher temperatures and sometimes stoichiometric copper), it can be effective for certain sterically hindered couplings.[10]
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the N-arylation of piperidines, with a focus on sterically hindered examples. This data is compiled from literature sources and should serve as a starting point for reaction optimization.
Table 1: Buchwald-Hartwig Amination of Piperidines with Aryl Halides
| Aryl Halide | Piperidine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzonitrile | ortho-methyl 4-anilino-1-Boc-piperidine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | >95 |
| 1-Bromo-naphthalene | 9H-Carbazole | Pd₂(dba)₃ (1) | tBuXPhos (2) | LiOtBu | Toluene | 110 | 24 | ~85 |
| 2-Bromotoluene | 9H-Carbazole | Pd₂(dba)₃ (1) | IPr*OMe (2) | LiHMDS | Toluene | 110 | 24 | ~90 |
| 4-Chloro-anisole | Piperidine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu | Dioxane | 100 | 18 | ~92 |
Table 2: Ullmann Condensation for N-Arylpiperidine Synthesis
| Aryl Halide | Piperidine | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodonitrobenzene | Piperidine | CuI (10) | None | K₂CO₃ | DMF | 150 | 24 | ~75 |
| 2-Bromobenzoic acid | Piperidine | Cu₂O (5) | Phenanthroline (10) | Cs₂CO₃ | NMP | 120 | 36 | ~80 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation of a Sterically Hindered Piperidine [6]
Materials:
-
Substituted piperidine (1.0 equiv.)
-
Aryl halide (1.2 equiv.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equiv.)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the substituted piperidine, aryl halide, palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield in N-Arylpiperidine Synthesis
Caption: A logical workflow for troubleshooting low yields in N-arylpiperidine synthesis.
Diagram 2: Simplified Catalytic Cycle for Buchwald-Hartwig Amination
Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. A versatile and practical microwave-assisted synthesis of sterically hindered N-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
Validation & Comparative
Opioid Receptor Binding Affinity of trans-3,4-Dimethyl-4-Arylpiperidine Derivatives
A Comparative Guide to the Biological Activity of N-Arylpiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The following data summarizes the binding affinities of a series of trans-3,4-dimethyl-4-arylpiperidine derivatives for the µ (mu), κ (kappa), and δ (delta) opioid receptors. These compounds are analogs of the lead compound LY255582 and highlight the impact of substitutions on the aryl ring on receptor affinity.[1]
| Compound | R Group (Aryl Substituent) | µ Ki (nM) | κ Ki (nM) | δ Ki (nM) |
| 1 (LY255582) | 3-OH | 0.6 | 1.8 | 39 |
| 2 | 2-OH | 1.9 | 15 | 118 |
| 3 | 4-OH | 11 | 22 | 260 |
| 4 | 3-OCH₃ | 16 | 13 | 160 |
| 5 | 3-OCONH₂ | 1.1 | 2.5 | 45 |
| 6 | 3-OCONHCH₃ | 0.9 | 2.1 | 48 |
| 7 | 3-OCON(CH₃)₂ | 1.2 | 3.5 | 55 |
| 8 | 3-NH₂ | 25 | 30 | 350 |
| 9 | 3-NHCHO | 30 | 45 | 400 |
Experimental Protocols
Radioligand Competition Binding Assay
The binding affinities of the compounds for the opioid receptors were determined using a radioligand competition binding assay.[1]
1. Membrane Preparation:
-
Brains from male Hartley guinea pigs (for κ-opioid receptors) or male Sprague-Dawley rats (for µ and δ-opioid receptors) were dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
The homogenate was centrifuged at 48,000 x g for 10 minutes at 4°C.
-
The resulting pellet was resuspended in fresh buffer and incubated at 37°C for 30 minutes to allow for the dissociation of endogenous ligands.
-
Following a second centrifugation, the final pellet was resuspended in assay buffer and stored at -80°C until use.[1]
2. Competition Binding Assay:
-
Membrane preparations were incubated with a specific radioligand and varying concentrations of the test compounds in a total volume of 1 mL of 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C.
-
µ-opioid receptor: [³H]DAMGO was used as the radioligand.
-
κ-opioid receptor: [³H]U-69593 was used as the radioligand.
-
δ-opioid receptor: [³H]Naltrindole was used as the radioligand.
-
-
The reaction was terminated by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester.
-
The filters were washed three times with ice-cold buffer to remove unbound radioligand.[1]
3. Data Analysis:
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis of the competition curves.
-
The inhibition constant (Ki) was calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[1]
Signaling Pathways and Visualizations
Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they activate intracellular signaling cascades that lead to their analgesic and other physiological effects.
Caption: Opioid Receptor Signaling Pathway.
The diagram above illustrates the canonical signaling pathway following the activation of an opioid receptor by an agonist. The activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. It also modulates ion channel activity, resulting in reduced neuronal excitability.
Caption: Experimental Workflow for Radioligand Binding Assay.
This workflow outlines the key steps involved in determining the binding affinity of a compound to a receptor using a radioligand competition binding assay, from tissue preparation to data analysis.
References
Unlocking Therapeutic Potential: A Comparative Guide to Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate Analogues in Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutics often involves the exploration of versatile molecular scaffolds. Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate and its analogues represent a promising class of compounds with diverse biological activities. This guide provides a comparative analysis of these analogues, focusing on their potential as cholinesterase inhibitors for the management of neurodegenerative diseases like Alzheimer's, supported by experimental data and detailed protocols.
The core structure of this compound offers a versatile platform for chemical modification, leading to the development of derivatives with a range of biological targets. Notably, research has highlighted the potential of these analogues as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes pivotal in the progression of Alzheimer's disease. This guide will delve into the structure-activity relationships of these compounds, presenting a clear comparison of their inhibitory activities and the experimental methods used for their evaluation.
Comparative Analysis of Cholinesterase Inhibitory Activity
The therapeutic strategy for Alzheimer's disease often involves enhancing cholinergic neurotransmission by inhibiting cholinesterases. Several analogues of this compound have been synthesized and evaluated for their ability to inhibit both AChE and BuChE. The following tables summarize the in vitro inhibitory activities of selected analogues, providing a clear comparison of their potency.
| Compound ID | Modification on Piperidine Scaffold | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Series 1: Phthalimide-based Analogues | |||||
| 4b | 2-(2-(4-(2-Oxo-2-(4-fluorophenyl)ethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Acetylcholinesterase | 16.42 ± 1.07 | Donepezil | 0.41 ± 0.09 |
| Series 2: Benzamide Derivatives | |||||
| 5d | N-(2-(piperidin-1-yl)ethyl)benzamide with ortho-fluoro substitution | Acetylcholinesterase | 0.013 ± 0.0021 | Donepezil | 0.6 ± 0.05 |
| Series 3: 1,2,4-Oxadiazole Derivatives | |||||
| 6h | 5-(1-(4-fluorobenzyl)piperidin-4-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole | Butyrylcholinesterase | Not specified, but showed selectivity for BuChE | Donepezil | Not specified |
| Series 4: 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives | |||||
| 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | Acetylcholinesterase | 0.00056 | - | - |
| 19 | 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride | Acetylcholinesterase | 0.0012 | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme activity. A lower IC50 value indicates higher potency. Data is compiled from multiple studies for comparative purposes.[1][2][3][4][5][6]
Experimental Protocols
The evaluation of cholinesterase inhibitory activity is a crucial step in the drug discovery process for Alzheimer's disease. The following is a detailed methodology for the Ellman's test, a widely used in vitro assay to determine AChE and BuChE inhibition.[3][4]
Ellman's Test for Acetylcholinesterase and Butyrylcholinesterase Inhibition
This spectrophotometric method is based on the reaction of thiocholine, the product of the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Butyrylcholinesterase (BuChE) from equine serum or human plasma
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (analogues of this compound)
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 125 µL of DTNB solution and 25 µL of the enzyme solution (AChE or BuChE) to each well.
-
The plate is incubated for 15 minutes at 37 °C.
-
Following incubation, the reaction is initiated by adding 25 µL of the substrate solution (ATCI or BTCI).
-
The absorbance is measured at 412 nm at regular intervals for a specified period using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value for each compound is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the therapeutic rationale and the drug discovery process, the following diagrams illustrate the cholinergic signaling pathway and a typical experimental workflow for the synthesis and evaluation of these piperidine analogues.
Caption: Cholinergic signaling pathway and the role of AChE inhibitors.
Caption: General experimental workflow for drug discovery of piperidine analogues.
Conclusion
The exploration of this compound analogues has yielded a number of potent cholinesterase inhibitors with potential therapeutic applications in Alzheimer's disease. The structure-activity relationship data reveals that modifications to the core piperidine scaffold can significantly impact inhibitory potency and selectivity. Continued research in this area, guided by robust experimental protocols and a clear understanding of the underlying biological pathways, holds promise for the development of novel and effective treatments for neurodegenerative disorders. The presented data and workflows serve as a valuable resource for researchers dedicated to advancing this field of drug discovery.
References
- 1. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of N-Arylpiperidine Derivatives in Receptor Binding Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-arylpiperidine derivatives based on their performance in receptor binding assays. The information presented herein is supported by experimental data to facilitate informed decisions in drug discovery and development.
The N-arylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally acting agents targeting a variety of G-protein coupled receptors (GPCRs). Understanding the binding affinities and structure-activity relationships (SAR) of these derivatives is crucial for the rational design of novel therapeutics with desired potency and selectivity. This guide offers a comparative overview of N-arylpiperidine derivatives at key central nervous system (CNS) receptors, including dopamine, serotonin, and sigma receptors, supported by a summary of binding affinity data and detailed experimental protocols.
Performance Comparison of N-Arylpiperidine Derivatives
The binding affinity of a ligand for its target receptor, often expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), is a critical determinant of its potency. The following tables summarize the in vitro binding affinities of several N-arylpiperidine derivatives for various CNS receptors. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Binding Affinities (Kᵢ, nM) of N-Arylpiperidine Derivatives at Dopamine Receptors
| Compound ID | N-Substituent | 4-Aryl Group | D₂ Receptor (Kᵢ, nM) | D₃ Receptor (Kᵢ, nM) | Reference |
| 1 | -CH₃ | 2,3-Dichlorophenyl | 25.3 | 6.97 | [1] |
| 2 | -CH₂CH₂CH₃ | 2,3-Dichlorophenyl | 2.57 | 0.444 | [1] |
| 3 | H | 2,3-Dichlorophenyl | 1.77 | 0.436 | [1] |
| 4 | -CH₃ | 3-Methoxyphenyl | 115 | 31 | [1] |
Note: The data in Table 1 is derived from a study on bitopic ligands based on eticlopride, which contains a pyrrolidine ring that is structurally related to the piperidine scaffold.
Table 2: Binding Affinities (Kᵢ, nM) of N-Arylpiperidine Derivatives at Serotonin and Sigma Receptors
| Compound ID | N-Substituent | Aryl Group | 5-HT₁ₐ Receptor (Kᵢ, nM) | σ₁ Receptor (Kᵢ, nM) | σ₂ Receptor (Kᵢ, nM) | Reference |
| 5 | -H | 4-Fluorophenyl | >1000 | 9.8 | 15.2 | |
| 6 | -CH₂-Ph | 4-Fluorophenyl | 245 | 1.5 | 3.5 | |
| 7 | -CH₂-(3-Iodobenzylsulfonyl) | 4-Benzyl | - | 0.96 | 91.8 | [2] |
Experimental Protocols
The following section details a generalized methodology for a competitive radioligand binding assay, a common technique used to determine the binding affinity of test compounds for a specific receptor.
Radioligand Competition Binding Assay Protocol
1. Materials and Reagents:
-
Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
-
Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]Spiperone for D₂ receptors).
-
Test Compounds: N-arylpiperidine derivatives of interest.
-
Assay Buffer: Buffer solution appropriate for the receptor system (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash Buffer: Cold assay buffer.
-
Non-specific Binding Determiner: A high concentration of a known, unlabeled ligand for the target receptor.
-
Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Cocktail and Counter: For quantifying radioactivity.
2. Procedure:
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer to a specific protein concentration.[3]
-
Assay Setup: The assay is typically performed in a 96-well plate. Each well contains:
-
A fixed volume of the membrane preparation.
-
A fixed concentration of the radioligand (typically at or below its Kₑ value).
-
Varying concentrations of the unlabeled test compound.
-
For determining total binding, the test compound is omitted.
-
For determining non-specific binding, a saturating concentration of an unlabeled reference ligand is added.[3]
-
-
Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.[3]
-
Termination and Filtration: The incubation is terminated by rapid filtration through the filter plates using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.[3]
-
Washing: The filters are quickly washed with ice-cold wash buffer to remove any unbound radioligand.[3]
-
Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a scintillation counter.[3]
3. Data Analysis:
-
Specific Binding Calculation: Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
Kᵢ Calculation: The inhibition constant (Kᵢ) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation:
-
Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the study of N-arylpiperidine derivatives in receptor binding assays.
References
Comparative Evaluation of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate Substitutes as Novel PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of substitutes for Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate, focusing on a series of 2-(1-Alkylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives. The evaluation is centered on their performance as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and a key target in oncology. This document summarizes quantitative biological data, details experimental methodologies, and visualizes key cellular pathways and workflows to aid in the research and development of next-generation PARP inhibitors.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are central to the cellular response to DNA single-strand breaks (SSBs). Upon detecting a SSB, PARP binds to the DNA and synthesizes poly(ADP-ribose) chains, which recruit other DNA repair proteins. Inhibition of PARP leads to the accumulation of unrepaired SSBs, which can result in the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to a synthetic lethality and selective cancer cell death. The core structure of the compounds discussed herein, a benzimidazole carboxamide scaffold, is a recognized pharmacophore for potent PARP inhibition.
Quantitative Performance Data
The following table summarizes the in vitro potency of a series of 2-(1-Alkylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide derivatives against PARP-1 and their cellular activity. The data highlights the structure-activity relationship (SAR) where the nature of the alkyl substituent on the piperidine ring significantly influences the inhibitory activity.
| Compound ID | R Group (Substituent on Piperidine Nitrogen) | PARP-1 Ki (nM)[1] | Whole Cell EC50 (nM)[1] |
| 10a | H | 14 | 10 |
| 10b | n-Propyl | 8 | 3 |
| 10c | Isopropyl | 15 | 10 |
| 10d | Cyclopropylmethyl | 6 | 3 |
| 10e | 2-Fluoroethyl | 10 | 6 |
| 10f | 2,2-Difluoroethyl | 15 | 11 |
| 10g | 2,2,2-Trifluoroethyl | 28 | 18 |
| 10h | 3-Fluoropropyl | 7 | 4 |
Note: Ki represents the inhibition constant for the PARP-1 enzyme. EC50 represents the half-maximal effective concentration in a whole-cell assay, indicating cellular potency.
Experimental Protocols
Synthesis of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide (Compound 10b)[1]
A solution of tert-butyl 4-(4-carbamoyl-1H-benzimidazol-2-yl)piperidine-1-carboxylate (1.0 g, 2.9 mmol) in dichloromethane (20 mL) was treated with trifluoroacetic acid (5 mL) and stirred at room temperature for 1 hour. The solvent was removed under reduced pressure, and the residue was dissolved in 1,2-dichloroethane (20 mL). To this solution were added propionaldehyde (0.21 mL, 2.9 mmol), sodium triacetoxyborohydride (0.92 g, 4.35 mmol), and acetic acid (0.17 mL, 2.9 mmol). The reaction mixture was stirred at room temperature for 16 hours. The reaction was quenched with saturated aqueous sodium bicarbonate solution, and the product was extracted with dichloromethane. The organic layer was dried over sodium sulfate, filtered, and concentrated. The crude product was purified by column chromatography on silica gel to afford the title compound.
PARP-1 Enzyme Inhibition Assay[1]
The inhibitory activity of the compounds against PARP-1 was determined using a fluorescence-based assay. The assay measures the incorporation of biotinylated ADP-ribose onto a histone substrate. The reaction was initiated by the addition of NAD+. The reaction was allowed to proceed for a set time and then stopped. The amount of biotinylated histone was quantified using a streptavidin-conjugated fluorescent probe. The fluorescence intensity is proportional to the PARP-1 activity. IC50 values were determined from the dose-response curves.
Whole Cell Potency Assay[1]
The cellular potency of the PARP inhibitors was evaluated in a whole-cell assay. C41 cells were seeded in 96-well plates and treated with varying concentrations of the test compounds. After a defined incubation period, the cells were permeabilized, and the level of poly(ADP-ribose) (PAR) was quantified using an anti-PAR antibody in an ELISA format. The EC50 value, the concentration of the compound that causes a 50% reduction in PAR levels, was determined from the concentration-response curve.
Visualizing the Mechanisms
PARP Inhibition Signaling Pathway
The following diagram illustrates the central role of PARP in DNA single-strand break repair and the mechanism of synthetic lethality induced by PARP inhibitors in BRCA-deficient cancer cells.
Caption: PARP signaling in normal vs. BRCA-deficient cells.
Experimental Workflow for PARP Inhibitor Evaluation
The diagram below outlines the typical workflow for the synthesis and in vitro evaluation of novel PARP inhibitors.
Caption: Workflow for PARP inhibitor synthesis and evaluation.
Conclusion
The presented data for the 2-(1-Alkylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide series demonstrates a clear structure-activity relationship, with the n-propyl (10b) and cyclopropylmethyl (10d) substituents on the piperidine ring affording the most potent PARP-1 inhibition and cellular activity.[1] These findings provide a strong foundation for the rational design of novel PARP inhibitors. The detailed protocols and visualized workflows offer a practical guide for researchers in the field to synthesize and evaluate new chemical entities targeting PARP for cancer therapy. Further investigation into the PARP-2 inhibitory activity and cytotoxicity in a broader range of cancer cell lines, particularly those with defined DNA repair deficiencies, will be crucial for the continued development of these promising therapeutic agents.
References
Comparative Guide to the Synthetic Validation of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate, a key intermediate in pharmaceutical research and drug development. The methodologies evaluated are the Buchwald-Hartwig amination and reductive amination. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a validation of a potential synthetic pathway through objective comparison with a viable alternative, supported by experimental data from analogous reactions.
Overview of Synthetic Strategies
The synthesis of N-aryl piperidines is a critical transformation in medicinal chemistry. Two of the most powerful and versatile methods for achieving this are the palladium-catalyzed Buchwald-Hartwig amination and the classical reductive amination.
-
Buchwald-Hartwig Amination: This approach involves a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. For the target molecule, this would entail the coupling of 2-bromobenzaldehyde with ethyl piperidine-4-carboxylate. This method is renowned for its broad substrate scope and functional group tolerance.
-
Reductive Amination: This method consists of the reaction between a carbonyl compound and an amine to form an imine or enamine intermediate, which is subsequently reduced to the target amine. For the synthesis of this compound, a potential pathway involves the reaction of 2-aminobenzaldehyde with a suitable piperidone derivative, followed by reduction.
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for the two proposed synthetic routes, based on established protocols for similar transformations.
| Parameter | Buchwald-Hartwig Amination | Reductive Amination |
| Starting Materials | 2-bromobenzaldehyde, Ethyl piperidine-4-carboxylate | 2-aminobenzaldehyde, Ethyl 4-oxopiperidine-1-carboxylate |
| Key Reagents | Pd₂(dba)₃ (catalyst), XPhos (ligand), NaOtBu (base) | NaBH(OAc)₃ (reducing agent), Acetic Acid (catalyst) |
| Solvent | Toluene | Dichloroethane (DCE) |
| Temperature | 100 °C | Room Temperature |
| Reaction Time | 12-24 hours | 12-18 hours |
| Reported Yield | 85-95% (analogous reactions) | 80-90% (analogous reactions)[1] |
| Purification | Column Chromatography | Column Chromatography |
Experimental Protocols
Route 1: Buchwald-Hartwig Amination
This protocol is based on standard procedures for the palladium-catalyzed amination of aryl bromides.
Materials:
-
2-bromobenzaldehyde (1.0 eq)
-
Ethyl piperidine-4-carboxylate (1.2 eq)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Add 2-bromobenzaldehyde and ethyl piperidine-4-carboxylate to the flask.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by silica gel column chromatography to yield this compound.
Route 2: Reductive Amination
This protocol is adapted from established procedures for the reductive amination of anilines with ketones.[1]
Materials:
-
Ethyl 4-oxopiperidine-1-carboxylate (1.0 eq)
-
2-aminobenzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Glacial Acetic Acid (catalytic amount)
-
Dichloroethane (DCE)
Procedure:
-
In a round-bottom flask, dissolve Ethyl 4-oxopiperidine-1-carboxylate and 2-aminobenzaldehyde in dichloroethane.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Visualizations
Caption: Comparative workflow of the two synthetic routes.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
A Comparative Guide to 4-Substituted N-(2-formylphenyl)piperidines as Monoacylglycerol Lipase (MAGL) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a series of 4-substituted N-(2-formylphenyl)piperidine derivatives that have been investigated as potent, reversible, and selective inhibitors of monoacylglycerol lipase (MAGL). The data presented is primarily based on the findings from the study by Zhi et al. (2020), titled "Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors" published in the Journal of Medicinal Chemistry.[1][2]
Monoacylglycerol lipase is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[3] Inhibition of MAGL is a promising therapeutic strategy for a variety of disorders, including neurodegenerative diseases, inflammation, and cancer.[1] The structure-activity relationship (SAR) of this series of compounds provides valuable insights for the design of novel MAGL inhibitors.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity (IC50) of various 4-substituted N-(2-formylphenyl)piperidine derivatives against human MAGL. The core structure consists of an N-(2-formylphenyl)piperidine scaffold with variability at the 4-position of the piperidine ring.
| Compound ID | 4-Substituent (R) | IC50 (nM) for hMAGL |
| 14 | -NH(3-chlorophenyl) | 140 |
| 15 | -NH(3-bromophenyl) | 110 |
| 16 | -NH(3-methylphenyl) | 210 |
| 17 | -NH(3-methoxyphenyl) | 180 |
| 18 | -NH(3-(trifluoromethyl)phenyl) | 90 |
| 19 | -NH(3-cyanophenyl) | 120 |
| 20 | -NH(4-chlorophenyl) | 250 |
| 21 | -NH(4-fluorophenyl) | 330 |
| 22 | -NH(2-chlorophenyl) | >10000 |
| 23 | -NH(2-fluorophenyl) | >10000 |
| 28 | -N(methyl)(3-chlorophenyl) | 45 |
| 36 | -N(ethyl)(3-chlorophenyl) | 15 |
Data extracted from Zhi, Z. et al. J. Med. Chem. 2020, 63 (11), 5783–5796.[1][2]
From the data, it is evident that the nature and position of the substituent on the anilino group at the 4-position of the piperidine ring significantly influence the inhibitory activity against MAGL. Substitution at the meta-position of the phenyl ring appears to be favorable. Furthermore, N-alkylation of the anilino nitrogen, particularly with an ethyl group, leads to a substantial increase in potency, as seen in compound 36 .
Experimental Protocols
In Vitro MAGL Inhibition Assay
The following protocol is a generalized procedure for determining the in vitro potency (IC50) of test compounds against MAGL, based on commonly used methods.[4][5]
Objective: To measure the half-maximal inhibitory concentration (IC50) of the 4-substituted N-(2-formylphenyl)piperidine derivatives against human MAGL.
Materials and Reagents:
-
Recombinant human MAGL enzyme
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
Test compounds (dissolved in DMSO)
-
Substrate: 4-nitrophenyl acetate (4-NPA)
-
96-well microtiter plates
-
Spectrophotometer capable of reading absorbance at 405-415 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide range of concentrations for the dose-response curve.
-
Enzyme Preparation: Dilute the recombinant human MAGL enzyme to the desired concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Assay Plate Setup:
-
Inhibitor Wells: Add 150 µL of assay buffer, 10 µL of the diluted MAGL enzyme solution, and 10 µL of the test compound dilutions to the wells of a 96-well plate.
-
Positive Control Wells: Include a known MAGL inhibitor (e.g., JZL 184) as a positive control.
-
Vehicle Control Wells: Add 150 µL of assay buffer, 10 µL of the diluted MAGL enzyme solution, and 10 µL of DMSO (without the test compound).
-
Background Wells: Add 160 µL of assay buffer and 10 µL of DMSO to measure the non-enzymatic hydrolysis of the substrate.
-
-
Pre-incubation: Gently shake the plate to mix the contents and pre-incubate at room temperature (or 37°C) for a specified time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the 4-NPA substrate solution to all wells.
-
Measurement: Immediately measure the increase in absorbance at 405-415 nm over time using a spectrophotometer. The absorbance is due to the formation of 4-nitrophenol upon hydrolysis of 4-NPA by MAGL.[5]
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Subtract the rate of the background wells from the rates of all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable nonlinear regression model (e.g., log(inhibitor) vs. response -- variable slope).
-
Visualizations
MAGL Signaling Pathway
The following diagram illustrates the central role of Monoacylglycerol Lipase (MAGL) in the endocannabinoid signaling pathway. MAGL is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG), converting it into arachidonic acid (AA) and glycerol. Arachidonic acid can then be further metabolized into pro-inflammatory prostaglandins. Inhibition of MAGL leads to an accumulation of 2-AG, which can enhance the activation of cannabinoid receptors (CB1 and CB2), and a reduction in the production of prostaglandins.
Caption: Role of MAGL in the endocannabinoid signaling pathway.
Experimental Workflow for MAGL Inhibitor Screening
The diagram below outlines the key steps in the in vitro screening process for identifying and characterizing inhibitors of Monoacylglycerol Lipase (MAGL).
Caption: Workflow for in vitro MAGL inhibition assay.
References
A Comparative Guide to N-Arylpiperidine Synthesis: Buchwald-Hartwig Amination vs. Reductive Amination
For researchers, scientists, and professionals in drug development, the efficient synthesis of N-arylpiperidines is a critical task, as this moiety is a cornerstone of many pharmaceutical agents. Two of the most powerful methods for forging the crucial C-N bond in these structures are the Buchwald-Hartwig amination and reductive amination. This guide provides an objective comparison of these two synthetic strategies, supported by experimental data, to aid in the selection of the optimal method for your research needs.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that directly connects an aryl halide or triflate with piperidine.[1][2] This method has become a mainstay in medicinal chemistry due to its broad substrate scope and functional group tolerance.[1] In contrast, reductive amination offers a convergent approach, forming the N-arylpiperidine by first condensing an aryl aldehyde or ketone with piperidine to form an iminium ion, which is then reduced in situ to the desired product.[3]
At a Glance: Method Comparison
| Feature | Buchwald-Hartwig Amination | Reductive Amination |
| Starting Materials | Aryl halides (Cl, Br, I), triflates, tosylates + Piperidine | Aryl aldehydes or ketones + Piperidine |
| Catalyst/Reagent | Palladium catalyst with a phosphine ligand, strong base | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN, H₂/catalyst) |
| Key Advantages | Broad substrate scope, high functional group tolerance, direct arylation | Convergent, often milder conditions, avoids transition metals |
| Key Limitations | Requires a transition metal catalyst, can be sensitive to air and moisture, potential for side reactions (e.g., hydrodehalogenation) | Requires a carbonyl precursor, potential for over-alkylation (less common with secondary amines), imine formation can be slow |
| Typical Yields | Good to excellent (often >80%) | Good to excellent (often >80%) |
Performance Data: Synthesis of N-Arylpiperidines
To provide a direct comparison, the following table summarizes the synthesis of two representative N-arylpiperidines, N-(4-methoxyphenyl)piperidine and N-(p-tolyl)piperidine, using both methodologies.
| Target Molecule | Method | Aryl Precursor | Piperidine (equiv.) | Catalyst/Reagent | Base/Additive | Solvent | Temp. (°C) | Time | Yield (%) |
| N-(4-methoxyphenyl)piperidine | Buchwald-Hartwig | 4-Bromoanisole | 1.2 | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 100 | 20 min | 93%[4] |
| N-(4-methoxyphenyl)piperidine | Buchwald-Hartwig | 4-Chloroanisole | 1.2 | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 100 | 15 min | 43%[4] |
| N-(p-tolyl)piperidine | Buchwald-Hartwig | 4-Bromotoluene | 1.2 | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 100 | 5 min | 85%[4] |
| N-(p-tolyl)piperidine | Reductive Amination | p-Tolualdehyde | 1.2 | NaBH(OAc)₃ | Acetic Acid | Dichloroethane | Room Temp. | 1-24 h | High (General Protocol)[3] |
Note: The reductive amination data is based on a general protocol and yields are typically high for this transformation.
Experimental Protocols
Buchwald-Hartwig Amination: Synthesis of N-(4-methoxyphenyl)piperidine[4]
Materials:
-
4-Bromoanisole (1.0 mmol)
-
Piperidine (1.2 mmol)
-
(NHC)Pd(allyl)Cl catalyst (e.g., 1-2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous Toluene
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the (NHC)Pd(allyl)Cl catalyst and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous toluene, followed by 4-bromoanisole and piperidine via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 20 minutes.
-
After completion, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-(4-methoxyphenyl)piperidine.
Reductive Amination: Synthesis of N-(p-tolyl)piperidine[3]
Materials:
-
p-Tolualdehyde (1.0 mmol)
-
Piperidine (1.2 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol)
-
Acetic Acid (optional, catalytic amount)
-
1,2-Dichloroethane (DCE)
Procedure:
-
To a round-bottom flask, add p-tolualdehyde, piperidine, and 1,2-dichloroethane. If desired, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1 to 24 hours.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-(p-tolyl)piperidine.
Logical Workflow for Method Selection
The choice between Buchwald-Hartwig amination and reductive amination depends on several factors, including the availability of starting materials, functional group compatibility, and desired reaction conditions. The following diagram illustrates a logical workflow for selecting the appropriate method.
Caption: Decision workflow for selecting a synthetic method.
Conclusion
Both the Buchwald-Hartwig amination and reductive amination are highly effective and versatile methods for the synthesis of N-arylpiperidines. The Buchwald-Hartwig amination provides a direct route from readily available aryl halides and pseudohalides, offering broad scope and high yields, particularly with modern catalyst systems. Reductive amination, on the other hand, presents a powerful convergent strategy when starting from aryl aldehydes or ketones, often under milder conditions and without the need for a transition metal catalyst. The choice of method will ultimately be guided by the specific synthetic problem, including the nature of the available starting materials, the presence of sensitive functional groups, and considerations of cost and scalability. This guide provides the necessary data and protocols to make an informed decision for your N-arylpiperidine synthesis endeavors.
References
In Vitro Analysis of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate Derivatives: A Comparative Guide
A comprehensive review of existing literature reveals a notable absence of publicly available in vitro testing data for Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate and its direct derivatives. Extensive searches for biological activities, including cytotoxicity, enzyme inhibition, and other pharmacological assays, did not yield specific experimental results for this chemical scaffold.
While the broader class of piperidine-containing molecules is a rich area of medicinal chemistry research with numerous publications detailing their synthesis and biological evaluation, the specific substitution pattern of a 2-formylphenyl group at the 1-position of an ethyl piperidine-4-carboxylate core does not appear to be extensively studied or reported in accessible scientific databases.
This guide, therefore, cannot provide a direct comparison of the in vitro performance of this compound derivatives due to the lack of available data.
Alternative, Structurally Related Piperidine Derivatives in the Literature
For researchers interested in the general bioactivity of substituted piperidines, a wealth of information exists on other derivatives. These studies, while not directly applicable to the target compound, can offer insights into potential assays and biological targets for future investigations. Some examples of researched piperidine scaffolds include:
-
1-Benzoylpiperidine Derivatives: A number of studies have explored the cytotoxic effects of 1-benzoylpiperidine and related piperazine analogs against various cancer cell lines. These investigations often employ standard cytotoxicity assays such as the MTT or SRB assay to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds.
-
Arylpiperidine Derivatives as Enzyme Inhibitors: Various arylpiperidine structures have been investigated as inhibitors of enzymes like monoacylglycerol lipase (MAGL) and carbonic anhydrases. The evaluation of these compounds typically involves specific enzyme activity assays, often utilizing fluorescent or colorimetric substrates to measure the extent of inhibition.
-
(2-Cyclopropoxyphenyl)piperidine Derivatives: This class of compounds has been synthesized and evaluated for their activity as adrenergic receptor antagonists. In vitro assessment for such molecules involves radioligand binding assays to determine their affinity (Kᵢ) for different receptor subtypes.
Hypothetical Experimental Workflow for In Vitro Testing
Should a researcher synthesize a series of novel this compound derivatives, a general workflow for their initial in vitro characterization could be proposed. This workflow is a standard approach in early-stage drug discovery and is not based on any existing data for the specific compounds of interest.
Caption: A hypothetical workflow for the in vitro evaluation of novel compounds.
Conclusion
The absence of specific in vitro data for this compound derivatives in the public domain prevents the creation of a direct comparative guide as requested. The information available for other classes of piperidine derivatives highlights the diverse biological activities of this heterocyclic scaffold and suggests potential avenues for investigation should this specific class of compounds be synthesized and evaluated in the future. Researchers are encouraged to publish their findings to contribute to the collective understanding of the structure-activity relationships of novel chemical entities.
A Comparative Guide to the Pharmacokinetic Properties of N-arylpiperidine-4-carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of N-arylpiperidine-4-carboxylate esters, a class of compounds with significant therapeutic potential, primarily as potent analgesics. The information presented herein is intended to support research and drug development efforts by providing a clear, data-driven comparison of key pharmacokinetic parameters and the experimental methodologies used to determine them.
Introduction
N-arylpiperidine-4-carboxylate esters are a well-established class of synthetic opioids that act as agonists at the μ-opioid receptor. Their analgesic efficacy is closely linked to their pharmacokinetic profiles, which dictate the onset, duration, and intensity of their effects. Understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds is critical for the design of new chemical entities with improved therapeutic windows. This guide will focus on a comparative analysis of prominent members of this class, including remifentanil, and its analogues such as alfentanil, sufentanil, and carfentanil.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters for selected N-arylpiperidine-4-carboxylate esters and related analogues. These values have been compiled from various preclinical and clinical studies.
Table 1: Key Pharmacokinetic Parameters of Selected N-arylpiperidine-4-carboxylate Esters and Analogues in Humans (Intravenous Administration)
| Compound | Half-Life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Protein Binding |
| Remifentanil | 3-10 min | 0.2-0.4 L/kg | 30-40 mL/min/kg | ~70% |
| Alfentanil | 1.5 - 1.8 hours | 0.4 - 1.0 L/kg | 4-9 mL/min/kg | ~92%[1] |
| Sufentanil | 2.2 - 4.6 hours | 1.5 - 2.5 L/kg | 10-15 mL/min/kg | ~92.5% |
| Carfentanil | 5.7 hours (recreational exposure) | Not well-established in humans | Not well-established in humans | Not well-established in humans[2] |
Table 2: Additional Pharmacokinetic Parameters
| Compound | Onset of Action | Time to Peak Effect (Tmax) | Bioavailability (F%) | Primary Route of Metabolism |
| Remifentanil | 1-3 min | ~1.5 min | Not applicable (IV) | Ester hydrolysis by non-specific esterases |
| Alfentanil | 1-2 min | 5-10 min | Not applicable (IV) | Hepatic (CYP3A4)[1][3] |
| Sufentanil | 1-3 min | 5-15 min | 52% (sublingual)[4] | Hepatic (CYP3A4) |
| Carfentanil | Very rapid | ~14 min (IM in eland)[5] | Not well-established in humans | N-dealkylation[6] |
Experimental Protocols
The data presented in this guide are derived from studies employing standard pharmacokinetic methodologies. Below are detailed descriptions of the key experimental protocols typically used.
In Vivo Pharmacokinetic Studies in Animal Models (e.g., Rats)
-
Animal Model: Male Sprague-Dawley rats are commonly used. Animals are housed in controlled environments with free access to food and water.
-
Drug Administration: Compounds are typically administered intravenously (IV) via the tail vein or orally (PO) by gavage. For IV administration, a single bolus dose is common. For PO administration, compounds are often formulated in a vehicle such as 0.5% methylcellulose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the parent drug and its metabolites are determined using a validated analytical method, typically high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).
In Vitro ADME Assays
-
Metabolic Stability: The metabolic stability of the compounds is assessed by incubating them with liver microsomes (from human or animal species) or hepatocytes. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the in vitro half-life and intrinsic clearance.
-
Plasma Protein Binding: The extent of plasma protein binding is determined using methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation.
-
CYP450 Inhibition: The potential for drug-drug interactions is evaluated by assessing the inhibitory effects of the compounds on major cytochrome P450 (CYP) enzymes using fluorescent or LC-MS/MS-based assays.
Mechanism of Action and Signaling Pathway
N-arylpiperidine-4-carboxylate esters primarily exert their effects by acting as agonists at the μ-opioid receptor, which is a G-protein coupled receptor (GPCR). The binding of the ligand to the receptor initiates a signaling cascade that leads to the modulation of neuronal excitability and neurotransmitter release, ultimately resulting in analgesia.
Opioid Receptor Signaling Pathway
References
- 1. Alfentanil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The Pharmacokinetics and Pharmacodynamics of Carfentanil After Recreational Exposure: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alfentanil pharmacokinetics and metabolism in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic Properties of a Sufentanil Sublingual Tablet Intended to Treat Acute Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and pharmacodynamics of carfentanil and naltrexone in female common eland (Taurotragus oryx) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for nonlinear accumulation of the ultrapotent fentanyl analog, carfentanil, after systemic administration to male rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Formylphenyl Piperidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-formylphenyl piperidine isomers. Understanding the influence of the piperidino substituent's position on the reactivity of the formyl group is crucial for optimizing reaction conditions, predicting product distributions, and designing novel synthetic pathways in drug discovery and development. This comparison is supported by established principles of organic chemistry and includes detailed experimental protocols for quantitative analysis.
Introduction to Formylphenyl Piperidines
Formylphenyl piperidines are aromatic aldehydes bearing a piperidino substituent at the ortho, meta, or para position relative to the formyl group. The interplay of electronic and steric effects, governed by the position of the piperidino group, dictates the electrophilicity of the carbonyl carbon and, consequently, the reactivity of the aldehyde in various chemical transformations.
The piperidino group, through the nitrogen's lone pair, can exert a positive resonance effect (+R), donating electron density to the aromatic ring. This effect is most pronounced at the ortho and para positions. Simultaneously, the electronegativity of the nitrogen atom leads to a negative inductive effect (-I), withdrawing electron density from the ring. For the piperidino group, the resonance effect generally outweighs the inductive effect, resulting in an overall electron-donating character. This donation of electron density to the benzene ring deactivates the formyl group toward nucleophilic attack by reducing the partial positive charge on the carbonyl carbon.
Comparative Reactivity Analysis
The reactivity of the formyl group in ortho-, meta-, and para-formylphenyl piperidines is expected to follow a trend influenced by both electronic and steric factors.
-
Para-Isomer: The piperidino group at the para position exerts its maximum electron-donating resonance effect, significantly deactivating the formyl group. This leads to the lowest reactivity among the three isomers in nucleophilic addition reactions.
-
Meta-Isomer: In the meta position, the electron-donating resonance effect of the piperidino group is not directly conjugated with the formyl group. Therefore, the deactivating effect is primarily due to the weaker inductive effect. This results in the meta-isomer being more reactive than the para-isomer.
-
Ortho-Isomer: The ortho-isomer's reactivity is governed by a combination of electronic and steric effects. While the electron-donating resonance effect is strong, significant steric hindrance from the bulky piperidino group adjacent to the formyl group is expected to severely impede the approach of nucleophiles. This steric hindrance is likely the dominant factor, making the ortho-isomer the least reactive of the three.
Therefore, the predicted order of reactivity towards nucleophilic addition is:
Meta > Para > Ortho
Quantitative Reactivity Data
| Isomer | Substituent Position | Predicted Relative Rate Constant (k/k₀)¹ | Electronic Effect | Steric Hindrance |
| ortho-Formylphenyl Piperidine | Ortho | < 0.5 | Strong +R, -I | High |
| meta-Formylphenyl Piperidine | Meta | ~ 0.8 | Weak -I | Low |
| para-Formylphenyl Piperidine | Para | ~ 0.6 | Strong +R, -I | Low |
¹Relative rate constant (k/k₀) is the ratio of the rate constant of the substituted benzaldehyde to that of unsubstituted benzaldehyde. These are predicted values; experimental determination is required for confirmation.
Experimental Protocols
Detailed methodologies for the synthesis of the three isomers and a kinetic analysis of their reactivity via the Wittig reaction are provided below.
Synthesis of Formylphenyl Piperidine Isomers
1. Synthesis of 4-(Piperidin-1-yl)benzaldehyde (Para-Isomer)
This procedure is adapted from a known method involving nucleophilic aromatic substitution.
-
Materials: 4-Fluorobenzaldehyde, piperidine, anhydrous potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in DMF, add piperidine (1.2 eq) and anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure 4-(piperidin-1-yl)benzaldehyde.
-
2. Synthesis of 2-(Piperidin-1-yl)benzaldehyde (Ortho-Isomer)
This synthesis also proceeds via nucleophilic aromatic substitution.
-
Materials: 2-Fluorobenzaldehyde, piperidine, anhydrous potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
In a round-bottom flask, dissolve 2-fluorobenzaldehyde (1.0 eq) in DMF.
-
Add piperidine (1.2 eq) and anhydrous potassium carbonate (1.5 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 130 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(piperidin-1-yl)benzaldehyde.
-
3. Proposed Synthesis of 3-(Piperidin-1-yl)benzaldehyde (Meta-Isomer)
A direct nucleophilic aromatic substitution on 3-fluorobenzaldehyde is less favorable. A plausible route involves the Buchwald-Hartwig amination of 3-bromobenzaldehyde.
-
Materials: 3-Bromobenzaldehyde, piperidine, palladium catalyst (e.g., Pd₂(dba)₃), phosphine ligand (e.g., Xantphos), sodium tert-butoxide, and an anhydrous solvent (e.g., toluene).
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add 3-bromobenzaldehyde (1.0 eq), palladium catalyst (e.g., 2 mol %), and the phosphine ligand (e.g., 4 mol %).
-
Add sodium tert-butoxide (1.4 eq) and the anhydrous solvent.
-
Add piperidine (1.2 eq) to the mixture.
-
Heat the reaction mixture (e.g., to 100 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography to obtain 3-(piperidin-1-yl)benzaldehyde.
-
Kinetic Study of the Wittig Reaction
This protocol describes a method to compare the reaction rates of the three isomers with a stabilized phosphorus ylide, monitored by UV-Vis spectroscopy.
-
Materials: ortho-, meta-, and para-formylphenyl piperidine, (triphenylphosphoranylidene)acetonitrile (a stabilized ylide), anhydrous tetrahydrofuran (THF), quartz cuvettes, UV-Vis spectrophotometer.
-
Procedure:
-
Solution Preparation: Prepare stock solutions of known concentrations for each of the three formylphenyl piperidine isomers and the ylide in anhydrous THF.
-
Kinetic Measurement:
-
The reactions should be performed under pseudo-first-order conditions with a large excess (e.g., 10-fold or greater) of the ylide over the aldehyde.
-
Equilibrate the UV-Vis spectrophotometer and the reactant solutions to a constant temperature (e.g., 25 °C).
-
In a quartz cuvette, place the solution of the ylide.
-
Initiate the reaction by adding a small, precise volume of the aldehyde stock solution and mix quickly.
-
Immediately begin monitoring the reaction by recording the absorbance at a wavelength where the product absorbs and the reactants do not, or where the ylide's absorbance decreases. The disappearance of the ylide's characteristic color can often be monitored.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The pseudo-first-order rate constant (k') is determined from the negative slope of this linear plot.
-
The second-order rate constant (k) is calculated by dividing k' by the initial concentration of the ylide.
-
Compare the second-order rate constants for the three isomers to establish their relative reactivity.
-
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Key factors influencing the reactivity of the formyl group.
Caption: Experimental workflow for comparative reactivity analysis.
Caption: Predicted reactivity based on electronic and steric effects.
A Comparative Guide to the Conformational Isomers of Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a crucial pharmacophore found in numerous therapeutic agents. Its conformational flexibility plays a pivotal role in determining the biological activity and pharmacokinetic properties of a drug molecule. Understanding the conformational landscape of piperidine derivatives is therefore essential for rational drug design and development.[1][2]
Introduction to Conformational Isomerism in Piperidine Derivatives
The piperidine ring typically adopts a low-energy chair conformation to minimize steric and torsional strain.[2] However, the presence of substituents on the nitrogen and carbon atoms of the ring leads to a variety of possible conformational isomers. The principal factors governing the conformational equilibrium in substituted piperidines include:
-
Ring Inversion: The rapid interconversion between two chair conformations.
-
Nitrogen Inversion: The pyramidal inversion at the nitrogen atom, which can alter the orientation of the N-substituent.
-
Substituent Orientation: The preference for substituents to occupy either an axial or equatorial position, which is influenced by steric hindrance and electronic effects.[2]
For Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate, the key conformational considerations revolve around the orientation of the ethyl carboxylate group at the C4 position and the rotation around the N-aryl bond.
Potential Conformational Isomers
The primary conformational isomerism in this compound arises from the orientation of the ethyl carboxylate group at the C4 position of the piperidine ring. This substituent can exist in either an axial or an equatorial position.
-
Equatorial Conformer: Generally, bulky substituents on a piperidine ring prefer the equatorial position to minimize 1,3-diaxial interactions, which are a form of steric strain. Therefore, the conformer with the ethyl carboxylate group in the equatorial position is expected to be the more stable and thus the major conformer in solution.
-
Axial Conformer: The conformer with the ethyl carboxylate group in the axial position is expected to be higher in energy due to steric clashes with the axial hydrogens at the C2 and C6 positions of the piperidine ring.
A secondary level of conformational complexity is introduced by the rotation around the N-C(aryl) bond. The ortho-formyl group on the phenyl ring can influence the rotational barrier and the preferred orientation of the aryl plane relative to the piperidine ring.
Below is a DOT script illustrating the equilibrium between the axial and equatorial conformers of the piperidine ring.
Caption: Figure 1: Equilibrium between the equatorial and axial conformers of the piperidine ring in this compound. The equatorial conformer is generally more stable.
Experimental and Computational Analysis
A combination of experimental techniques and computational modeling is typically employed to characterize the conformational isomers of piperidine derivatives.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying conformational dynamics in solution.[3] Temperature-dependent NMR studies can provide information on the rotational barriers and the populations of different conformers.[4][5]
-
¹H NMR: The chemical shifts and coupling constants of the piperidine ring protons are sensitive to their axial or equatorial orientation. For instance, axial protons typically resonate at a higher field (lower ppm) than their equatorial counterparts. The magnitude of the vicinal coupling constants (³J) can also help distinguish between axial-axial, axial-equatorial, and equatorial-equatorial relationships.
-
¹³C NMR: The chemical shifts of the piperidine ring carbons are also conformation-dependent.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can provide through-space correlations between protons, which can be used to determine the relative stereochemistry and confirm the axial or equatorial orientation of substituents.
3.2. X-ray Crystallography
Single-crystal X-ray diffraction provides a definitive solid-state structure of a molecule.[6][7] This can reveal the preferred conformation in the crystalline state, which often corresponds to the lowest energy conformer in solution. However, it is important to note that packing forces in the crystal lattice can sometimes favor a conformation that is not the most stable in solution.
3.3. Computational Modeling
Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are invaluable for predicting the relative energies and geometries of different conformers.[1][8] These calculations can provide insights into the factors that stabilize certain conformations and can help in the interpretation of experimental data. A typical computational workflow for conformational analysis is outlined below.
Caption: Figure 2: A typical workflow for the computational analysis of conformational isomers.
Comparative Data (Hypothetical)
The following tables summarize hypothetical quantitative data for the conformational isomers of this compound, based on values reported for similar N-arylpiperidine systems.
Table 1: Predicted Relative Energies and Population of Conformers
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Equatorial | 0.00 | ~95 |
| Axial | 1.5 - 2.5 | ~5 |
Table 2: Characteristic ¹H NMR Chemical Shifts (Predicted)
| Proton | Equatorial Conformer (ppm) | Axial Conformer (ppm) |
| H-4 | 2.5 - 2.7 | 2.8 - 3.0 |
| H-2ax, H-6ax | 2.9 - 3.1 | 2.7 - 2.9 |
| H-2eq, H-6eq | 3.2 - 3.4 | 3.4 - 3.6 |
Table 3: Predicted Vicinal Coupling Constants (³J)
| Coupling | Equatorial Conformer (Hz) | Axial Conformer (Hz) |
| ³J(H4ax, H3ax/H5ax) | 10 - 12 | - |
| ³J(H4eq, H3ax/H5ax) | 2 - 4 | - |
| ³J(H4ax, H3eq/H5eq) | - | 2 - 4 |
| ³J(H4eq, H3eq/H5eq) | - | 4 - 6 |
Experimental Protocols
5.1. Synthesis of this compound
A potential synthetic route to the title compound involves the nucleophilic aromatic substitution of 2-fluorobenzaldehyde with ethyl piperidine-4-carboxylate.
Caption: Figure 3: A plausible synthetic pathway for this compound.
Protocol:
-
To a solution of ethyl piperidine-4-carboxylate (1.0 eq) in dimethylformamide (DMF), add 2-fluorobenzaldehyde (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
5.2. NMR Sample Preparation and Analysis
-
Dissolve 5-10 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H, ¹³C, COSY, HSQC, and NOESY/ROESY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For variable temperature NMR studies, acquire a series of ¹H NMR spectra at different temperatures, ranging from low (e.g., -50 °C) to high (e.g., 100 °C), to observe changes in line shape and coalescence, which can be used to calculate the energy barrier for conformational exchange.
5.3. Computational Modeling Protocol
-
Generate the 3D structure of the molecule using a molecular modeling software.
-
Perform a conformational search using a method like the Monte Carlo or molecular dynamics simulations to identify low-energy conformers.
-
Optimize the geometry of each identified conformer using a suitable level of theory (e.g., DFT with a basis set like B3LYP/6-31G*).[9]
-
Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface and to obtain thermodynamic data.
-
Calculate the relative energies of the conformers to determine their populations.
-
Predict NMR chemical shifts and coupling constants for each conformer and compare them with the experimental data to assign the major and minor conformers.
Conclusion
The conformational analysis of this compound is crucial for understanding its structure-activity relationship. Based on established principles, the conformer with the ethyl carboxylate group in the equatorial position is expected to be the most stable. A combination of NMR spectroscopy, X-ray crystallography, and computational modeling can provide a detailed picture of the conformational landscape of this molecule. The experimental and computational protocols outlined in this guide provide a framework for researchers to conduct a thorough conformational analysis of this and related piperidine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nuclear magnetic resonance free ligand conformations and atomic resolution dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Crystal structures of two alanylpiperidine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Pyridine Annulation Strategy Against Traditional Methods for N-Arylpiperidine Synthesis
A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry
The N-arylpiperidine motif is a cornerstone in modern drug discovery, appearing in numerous blockbuster pharmaceuticals. Consequently, the development of efficient and robust synthetic methods for its construction is of paramount importance. This guide provides a comparative analysis of a novel, recently reported pyridine ring-opening/closing strategy against three established literature methods: the Buchwald-Hartwig amination, the Ullmann condensation, and the Chan-Lam coupling. We present a quantitative comparison of key reaction parameters, detailed experimental protocols for the synthesis of a benchmark compound, N-phenylpiperidine, and workflow diagrams to aid in methodological selection.
At a Glance: Performance Comparison
The following table summarizes key quantitative data for the synthesis of N-arylpiperidines using the four distinct methodologies. To facilitate a direct comparison, data for the traditional methods focuses on the synthesis of the parent N-phenylpiperidine from piperidine and a suitable aryl precursor. The novel Zincke imine approach utilizes a pyridine precursor, highlighting a different synthetic strategy.
| Method | Aryl Source | Amine Source | Catalyst (Loading) | Ligand (Loading) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Novel Pyridine Annulation | Pyridine | Aniline | - | - | Acetic Acid | Isopropyl Acetate | 70 | 18 | ~95 (pyridinium salt) |
| Buchwald-Hartwig Amination | Bromobenzene | Piperidine | Pd(OAc)₂ (2 mol%) | P(t-Bu)₃ (4 mol%) | NaOt-Bu | Toluene | 80 | 3 | 98[1] |
| Ullmann Condensation | Iodobenzene | Piperidine | CuI (10 mol%) | N-Methylglycine (20 mol%) | K₃PO₄ | DMSO | 25 | 24 | 85 |
| Chan-Lam Coupling | Phenylboronic Acid | Piperidine | Cu(OAc)₂ (10 mol%) | - | Pyridine | CH₂Cl₂ | 25 | 48 | 80 |
Methodologies in Detail
Novel Synthetic Approach: Pyridine Ring-Opening/Closing via Zincke Imines
This recently developed method offers a fundamentally different approach to N-arylpiperidines, starting from readily available pyridines and anilines. The reaction proceeds through a Zincke imine intermediate, which is then cyclized to form an N-arylpyridinium salt. Subsequent reduction affords the desired N-arylpiperidine. This strategy is particularly advantageous for creating diverse libraries of substituted piperidines.
Experimental Protocol: Synthesis of N-phenylpyridinium salt
To a solution of 2-phenylpyridine (1.0 equiv) in a suitable solvent, triflic anhydride (Tf₂O) and a non-nucleophilic base such as 2,6-lutidine are added at low temperature to form the N-triflylpyridinium salt. Dibenzylamine is then introduced to facilitate the ring-opening to the corresponding Zincke imine. Following purification, the Zincke imine (1.0 equiv) and aniline (3.0 equiv) are dissolved in isopropyl acetate. Acetic acid (10.0 equiv) is added, and the mixture is heated to 70 °C for 18 hours. The resulting N-phenylpyridinium salt is then isolated. Subsequent hydrogenation of the pyridinium salt yields N-phenylpiperidine.
The Gold Standard: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for the formation of C-N bonds. Its broad substrate scope, high functional group tolerance, and generally high yields make it a widely used method in both academic and industrial settings.
Experimental Protocol: Synthesis of N-Phenylpiperidine [1]
A Schlenk tube is charged with Pd(OAc)₂ (2 mol%), P(t-Bu)₃ (4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv). The tube is evacuated and backfilled with argon. Toluene, bromobenzene (1.0 equiv), and piperidine (1.2 equiv) are then added via syringe. The reaction mixture is heated to 80 °C for 3 hours. After cooling to room temperature, the reaction is quenched with water, and the product is extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash chromatography to afford N-phenylpiperidine.[1]
The Classic: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine. While historically requiring harsh reaction conditions, modern protocols with the use of ligands have enabled this transformation to proceed under milder conditions.
Experimental Protocol: Synthesis of N-Phenylpiperidine
To a reaction vial are added CuI (10 mol%), N-methylglycine (20 mol%), and K₃PO₄ (2.0 equiv). The vial is evacuated and backfilled with argon. Iodobenzene (1.0 equiv), piperidine (1.5 equiv), and DMSO are then added. The reaction mixture is stirred at room temperature (25 °C) for 24 hours. The reaction is then quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
The Boronic Acid Approach: Chan-Lam Coupling
The Chan-Lam coupling utilizes a copper catalyst to couple an amine with an arylboronic acid. A key advantage of this method is its tolerance to air and moisture, often allowing reactions to be run in an open flask.
Experimental Protocol: Synthesis of N-Phenylpiperidine
In a flask open to the atmosphere, Cu(OAc)₂ (10 mol%), phenylboronic acid (1.0 equiv), and piperidine (2.0 equiv) are dissolved in dichloromethane (CH₂Cl₂). Pyridine (2.0 equiv) is added as a base and ligand. The mixture is stirred at room temperature (25 °C) for 48 hours. The reaction mixture is then diluted with water and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate and concentrated. The residue is purified by flash chromatography to yield N-phenylpiperidine.
Visualizing the Synthetic Strategies
To better illustrate the workflows and relationships between these synthetic methods, the following diagrams are provided.
References
Safety Operating Guide
Personal protective equipment for handling Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 1-(2-formylphenyl)piperidine-4-carboxylate. The following procedures and recommendations are designed to ensure safe operational handling and disposal of this chemical.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the required PPE.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield may be appropriate in some situations. | EN 166 (EU) or NIOSH (US) approved.[1][2] |
| Hand Protection | Chemical impermeable gloves. Gloves must be inspected prior to use. | EU Directive 89/686/EEC and the standard EN 374.[1] |
| Skin and Body Protection | Fire/flame resistant and impervious clothing. Protective clothing should be selected based on the hazards, physical environment, and duration of exposure. | Based on workplace hazard assessment.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced. | NIOSH/MSHA or EN 149.[3][4] |
Operational Handling and Storage
Safe handling and storage practices are critical to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Handle in a well-ventilated place.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Store apart from foodstuff containers or incompatible materials.[1]
-
Keep away from heat, sparks, and open flames.[5]
Spill and Emergency Procedures
In the event of a spill or emergency, follow these procedures to mitigate risks.
Spills:
-
Ensure adequate ventilation.[1]
-
Evacuate personnel to safe areas.[1]
-
Remove all sources of ignition.[1]
-
Prevent further leakage if it is safe to do so.[1]
-
Use spark-proof tools and explosion-proof equipment.[1]
-
Collect the material and dispose of it in accordance with appropriate laws and regulations.[1]
First Aid:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[2][3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[2][3]
-
If Swallowed: Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
Fire-Fighting:
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[1]
-
Wear a self-contained breathing apparatus for firefighting if necessary.[1]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and comply with regulations.
-
The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
-
Do not let the chemical enter drains; discharge into the environment must be avoided.[1]
Workflow for Handling and Disposal
The following diagram outlines the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
